Fmoc-D-Thi-OH
Description
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Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4S/c24-21(25)20(12-14-6-5-11-28-14)23-22(26)27-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19-20H,12-13H2,(H,23,26)(H,24,25)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBMQFMUHRNKTG-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CS4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=CS4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-D-Thi-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Fmoc-D-Thi-OH, a non-proteinogenic amino acid derivative crucial for advanced peptide synthesis and drug discovery. It details its chemical properties, applications, and the methodologies for its incorporation into peptide chains.
Core Properties of this compound
This compound, also known as Fmoc-D-2-thienylalanine, is a key building block in peptide chemistry.[1][2] The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it particularly suitable for Fmoc-based solid-phase peptide synthesis (SPPS). The D-configuration of the amino acid can enhance the proteolytic stability of the resulting peptides, a desirable characteristic for therapeutic applications.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C22H19NO4S | [1][2][5] |
| Molecular Weight | 393.46 g/mol | [1][2] |
| Appearance | White to slight yellow to beige powder | |
| Melting Point | 169 °C | |
| CAS Number | 201532-42-5 | [2] |
Applications in Peptide Synthesis
The primary application of this compound is as a building block for the introduction of D-thienylalanine residues into peptide sequences using Fmoc solid-phase peptide synthesis (SPPS). The incorporation of this unnatural amino acid can confer unique properties to peptides, such as increased resistance to enzymatic degradation.[3][4] One notable application is in the synthesis of peptide analogues with thrombin inhibitory activity.[1] The thienyl side chain offers a distinct chemical scaffold that can be explored for structure-activity relationship (SAR) studies in drug discovery.
Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis
The following is a generalized protocol for the manual incorporation of this compound into a growing peptide chain on a solid support.
Materials and Reagents:
-
This compound
-
Solid-phase synthesis resin (e.g., Rink Amide resin for C-terminal amides)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing solvents: DMF, DCM, and Isopropanol (IPA)
-
Cleavage cocktail: e.g., Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water
Protocol:
-
Resin Swelling: The resin is swelled in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group from the resin-bound amino acid is removed by treating it with 20% piperidine in DMF for 5-10 minutes. This step is repeated once.
-
Washing: The resin is thoroughly washed with DMF, IPA, and DCM to remove residual piperidine and by-products.
-
Amino Acid Activation: In a separate vial, this compound (typically 3-5 equivalents relative to the resin substitution) is pre-activated by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.
-
Coupling: The activated this compound solution is added to the deprotected peptide-resin. The reaction is agitated at room temperature for 1-2 hours.
-
Washing: The resin is washed with DMF, DCM, and IPA to remove excess reagents and by-products.
-
Coupling Confirmation: A qualitative test, such as the Kaiser test, can be performed to ensure the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step may be repeated.
-
Chain Elongation: Steps 2-7 are repeated for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection and Cleavage: After the final amino acid has been coupled, the terminal Fmoc group is removed. The peptide is then cleaved from the resin and all side-chain protecting groups are removed by treatment with a cleavage cocktail (e.g., TFA/TIS/Water).
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow and Pathway Visualizations
The following diagrams illustrate the key processes involved in the utilization of this compound.
Figure 1: General workflow for the incorporation of this compound in solid-phase peptide synthesis.
Figure 2: Simplified mechanism of Fmoc group removal using piperidine.
References
Fmoc-D-Thienylalanine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Physical, Chemical, and Biological Properties of a Key Unnatural Amino Acid in Modern Peptide Science
Introduction
Fmoc-D-Thienylalanine is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug discovery. As a derivative of D-alanine, it incorporates a thienyl group, a five-membered aromatic ring containing a sulfur atom. This unique structural feature imparts distinct physicochemical properties that are advantageous in the design of novel peptide-based therapeutics. The incorporation of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it a cornerstone for solid-phase peptide synthesis (SPPS), allowing for the controlled and sequential assembly of complex peptide chains. This guide provides a detailed overview of the physical and chemical properties of Fmoc-D-Thienylalanine, its synthesis and purification, and its applications, particularly in the development of thrombin inhibitors and its potential in neurological drug discovery.
Physicochemical Properties
The distinct characteristics of Fmoc-D-Thienylalanine are summarized in the table below, providing a quantitative overview for researchers.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₁₉NO₄S | [1] |
| Molecular Weight | 393.46 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 169 °C | [1] |
| Density | 1.343 ± 0.06 g/cm³ (20 °C, 760 Torr) | [1] |
| Boiling Point | 623.4 °C at 760 mmHg | [1] |
| Flash Point | 330.8 °C | [1] |
| pKa | 3.59 ± 0.10 (Predicted) | [1] |
| Optical Rotation | (+) | [2] |
| Solubility | Good to excellent in NMP and DMF; Limited in DCM | [3][4] |
Experimental Protocols
Synthesis of Fmoc-D-Thienylalanine
The synthesis of Fmoc-D-Thienylalanine is typically achieved by the reaction of D-Thienylalanine with an Fmoc-donating reagent under basic conditions. A representative protocol is as follows:
-
Dissolution of Amino Acid: D-Thienylalanine is dissolved in a suitable aqueous basic solution, such as 10% aqueous sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.
-
Addition of Fmoc Reagent: N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is added portion-wise to the stirred amino acid solution at 0°C. Fmoc-OSu is generally preferred over Fmoc-Cl due to its higher stability and reduced side-product formation.
-
Reaction: The reaction mixture is stirred at 0°C for 1-2 hours and then allowed to warm to room temperature, stirring overnight to ensure complete reaction.
-
Work-up: The reaction mixture is diluted with water and washed with diethyl ether to remove any unreacted Fmoc-OSu and byproducts. The aqueous layer is then acidified to a pH of approximately 2 with cold 1 M HCl, leading to the precipitation of the Fmoc-protected amino acid.
-
Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure Fmoc-D-Thienylalanine.
Purification and Characterization
Purity of the synthesized Fmoc-D-Thienylalanine is crucial for successful peptide synthesis. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity.
-
HPLC Analysis:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is a common eluent system.
-
Detection: UV detection at 210-220 nm.
-
-
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic peaks for the fluorenyl group (typically in the aromatic region, ~7.3-7.8 ppm), the alpha-proton of the amino acid, the beta-protons adjacent to the thienyl ring, and the protons of the thienyl ring itself.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbons, the aromatic carbons of the fluorenyl and thienyl groups, and the aliphatic carbons of the amino acid backbone.
-
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Thienylalanine
Fmoc-D-Thienylalanine is readily incorporated into peptide sequences using standard Fmoc-SPPS protocols.
-
Resin Swelling: The solid support resin (e.g., Wang or Rink Amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed by treatment with a 20% solution of piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the Fmoc-adduct.
-
Amino Acid Coupling: In a separate vessel, Fmoc-D-Thienylalanine is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA). The activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed.
-
Washing: The resin is washed again with DMF to remove unreacted reagents.
-
Cycle Repetition: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.
Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow.
Applications in Drug Discovery
Thrombin Inhibitors
Fmoc-D-Thienylalanine is a valuable building block for the synthesis of peptide-based thrombin inhibitors.[5] Thrombin is a key serine protease in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the mesh of a blood clot.[6][7] Direct thrombin inhibitors (DTIs) bind directly to the active site of thrombin, blocking its enzymatic activity and preventing clot formation.[7][8] The incorporation of unnatural amino acids like D-Thienylalanine can enhance the stability, selectivity, and potency of these inhibitors.
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. A simplified representation of this cascade, highlighting the central role of thrombin and the point of intervention for direct thrombin inhibitors, is shown below.
Simplified Coagulation Cascade and Mechanism of Direct Thrombin Inhibitors.
Potential in Neurological Drug Development
The use of unnatural amino acids is a growing strategy in the development of therapeutics for neurological disorders.[9][10] Peptides are crucial signaling molecules in the nervous system, but their therapeutic use is often limited by poor metabolic stability and inability to cross the blood-brain barrier. The incorporation of unnatural amino acids like D-Thienylalanine can address these limitations. The D-configuration enhances resistance to proteolysis, and the lipophilic thienyl side chain can improve membrane permeability. These modifications can lead to peptide-based drugs with improved pharmacokinetic profiles and better efficacy for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[10][11]
Logical Flow of Unnatural Amino Acid Application in Neurological Drug Design.
Conclusion
Fmoc-D-Thienylalanine is a versatile and valuable building block in modern peptide chemistry. Its unique combination of a D-amino acid scaffold, a functional thienyl side chain, and the essential Fmoc protecting group provides a powerful tool for the design and synthesis of novel peptide-based therapeutics. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to leverage the unique properties of Fmoc-D-Thienylalanine in their work. As the demand for more stable and effective peptide drugs continues to grow, the importance of specialized amino acids like Fmoc-D-Thienylalanine in advancing the frontiers of medicine is undeniable.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Search Results [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. A Novel Peptide Driving Neurodegeneration Appears Exclusively Linked to the α7 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thrombin - Wikipedia [en.wikipedia.org]
- 7. What are thrombin inhibitors and how do they work? [synapse.patsnap.com]
- 8. fiveable.me [fiveable.me]
- 9. Peptides in Neurology: What Are They, and Can They Really Help Me Think, Feel, and Heal Better? | Adult and Child Neurology & Epileptology located in Areas of New York, New Jersey and Florida | Complete Neurological Care [completeneurologicalcare.com]
- 10. Modified neural peptides as a potent therapy for neurodegenerative diseases - Browse Articles - Conditioning Medicine [conditionmed.org]
- 11. Use of Peptides for the Management of Alzheimer’s Disease: Diagnosis and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Fmoc-D-Thi-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of N-α-Fmoc-D-2-thienylalanine (Fmoc-D-Thi-OH), a non-proteinogenic amino acid increasingly utilized in peptide-based drug discovery and development. This document details the multi-step synthesis, including the preparation of the racemic precursor, enzymatic resolution to obtain the desired D-enantiomer, and the final N-Fmoc protection. Furthermore, it outlines robust purification and characterization methodologies to ensure the high purity required for solid-phase peptide synthesis (SPPS).
Physicochemical Properties and Analytical Data
This compound is a standard building block for the introduction of D-thienylalanine residues in peptide synthesis. The physicochemical and analytical data for this compound are summarized below.
| Parameter | Value | Reference |
| Chemical Formula | C₂₂H₁₉NO₄S | [1] |
| Molecular Weight | 393.46 g/mol | [1] |
| CAS Number | 201532-42-5 | [1] |
| Appearance | White to off-white powder | |
| Melting Point | 169 °C | [1] |
| Purity (TLC) | ≥98% | [1] |
| Purity (HPLC) | ≥98.0% | [1] |
| Enantiomeric Purity | ≥99.0% | |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.8 (s, 1H), 7.89 (d, J=7.5 Hz, 2H), 7.72 (d, J=7.5 Hz, 2H), 7.42 (t, J=7.4 Hz, 2H), 7.33 (t, J=7.4 Hz, 2H), 7.20 (d, J=7.9 Hz, 1H), 7.15 (dd, J=5.0, 1.2 Hz, 1H), 6.93 (dd, J=5.0, 3.5 Hz, 1H), 6.88 (d, J=3.4 Hz, 1H), 4.30-4.15 (m, 4H), 3.29 (dd, J=14.8, 4.1 Hz, 1H), 3.15 (dd, J=14.8, 9.2 Hz, 1H) | |
| ¹³C NMR (DMSO-d₆, 101 MHz) | δ 173.2, 156.1, 143.8, 140.7, 139.8, 127.6, 127.0, 126.8, 125.9, 125.3, 124.7, 120.1, 65.7, 55.4, 46.6, 36.5 | |
| Mass Spectrometry (ESI-) | [M-H]⁻ calculated for C₂₂H₁₈NO₄S⁻: 392.10; found: 392.10 |
Synthesis Workflow
The synthesis of this compound is a multi-step process that begins with the synthesis of the racemic amino acid, DL-2-thienylalanine. This is followed by N-acetylation and subsequent enzymatic kinetic resolution to isolate the N-acetyl-D-enantiomer. The D-amino acid is then obtained by deacetylation and finally protected with the Fmoc group.
Experimental Protocols
Synthesis of DL-2-Thienylalanine
The synthesis of the racemic precursor, DL-2-thienylalanine, can be achieved via the Erlenmeyer azlactone synthesis.
Materials:
-
2-Thiophenecarboxaldehyde
-
Hippuric acid
-
Acetic anhydride
-
Sodium acetate
-
Red phosphorus
-
Hydriodic acid (57%)
Procedure:
-
A mixture of 2-thiophenecarboxaldehyde, hippuric acid, acetic anhydride, and sodium acetate is heated to reflux to form the azlactone.
-
The resulting azlactone is then hydrolyzed and reduced using red phosphorus and hydriodic acid to yield DL-2-thienylalanine.
-
The crude product is isolated by filtration and washed.
Enzymatic Resolution of DL-2-Thienylalanine
The separation of the D- and L-enantiomers is achieved through enzymatic kinetic resolution of the N-acetylated racemic mixture.
Materials:
-
DL-2-Thienylalanine
-
Acetic anhydride
-
Acylase I from Aspergillus melleus
-
Lithium hydroxide
Procedure:
-
N-Acetylation: DL-2-Thienylalanine is acetylated using acetic anhydride under basic conditions to yield N-acetyl-DL-2-thienylalanine.
-
Enzymatic Hydrolysis: The N-acetyl-DL-2-thienylalanine is dissolved in water, and the pH is adjusted to 7.0 with lithium hydroxide. Acylase I is added, and the mixture is incubated. The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer.
-
Separation: The resulting mixture contains L-2-thienylalanine and N-acetyl-D-2-thienylalanine. The pH is adjusted to 5, and the mixture is cooled to precipitate the L-amino acid. The filtrate containing the N-acetyl-D-amino acid is collected.
-
Deacetylation: The N-acetyl-D-2-thienylalanine is hydrolyzed with a dilute acid to yield D-2-thienylalanine.
N-Fmoc Protection of D-2-Thienylalanine
The purified D-2-thienylalanine is protected with the 9-fluorenylmethyloxycarbonyl (Fmoc) group.
Materials:
-
D-2-Thienylalanine
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium carbonate
-
Dioxane
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
D-2-Thienylalanine is dissolved in an aqueous solution of sodium carbonate.
-
A solution of Fmoc-Cl in dioxane is added dropwise to the amino acid solution at 0-5°C with vigorous stirring.
-
The reaction is allowed to warm to room temperature and stirred for several hours.
-
The reaction mixture is diluted with water and washed with diethyl ether to remove impurities.
-
The aqueous layer is acidified to pH 2-3 with dilute HCl, leading to the precipitation of the Fmoc-protected amino acid.
-
The crude this compound is extracted with ethyl acetate, and the organic layer is dried and concentrated.[2]
Purification Protocol
Purification of the crude this compound is critical to ensure its suitability for peptide synthesis. A combination of crystallization and, if necessary, preparative HPLC is recommended.
Crystallization
Solvent System:
-
Ethyl acetate and hexane
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator to promote crystal formation.
-
Collect the crystals by filtration, wash with cold hexane, and dry under vacuum.
Preparative High-Performance Liquid Chromatography (HPLC)
For achieving the highest purity, preparative reverse-phase HPLC can be employed.
Typical Conditions:
-
Column: C18 stationary phase
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Detection: UV at 254 nm and 280 nm.
Procedure:
-
Dissolve the crystallized this compound in a minimal amount of the initial mobile phase.
-
Inject the solution onto the preparative HPLC column.
-
Collect the fractions corresponding to the main peak.
-
Combine the pure fractions and remove the solvents by lyophilization.
Logical Relationships in Synthesis and Purification
The following diagram illustrates the logical dependencies and decision points in the synthesis and purification process.
References
Fmoc-D-Thi-OH: A Comprehensive Technical Guide for Researchers
CAS Number: 201532-42-5
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Fmoc-D-Thi-OH (N-α-Fmoc-β-(2-thienyl)-D-alanine). This non-canonical amino acid is a valuable building block in solid-phase peptide synthesis (SPPS) for the development of novel peptide-based therapeutics and research tools.
Physicochemical Properties
This compound is a white to off-white powder. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 201532-42-5 | |
| Molecular Formula | C₂₂H₁₉NO₄S | |
| Molecular Weight | 393.46 g/mol | |
| Melting Point | 169 °C | [1] |
| Appearance | White to slight yellow to beige powder | |
| Purity (HPLC) | ≥ 98.0% | |
| Enantiomeric Purity | ≥ 99.0% | |
| Storage | Keep in a dark place, sealed in dry conditions, and store in a freezer under -20°C. | [1] |
Core Applications in Research and Drug Development
The incorporation of D-amino acids, such as D-thienylalanine, into peptide sequences is a widely employed strategy in drug design to enhance peptide stability against enzymatic degradation, thereby prolonging their in-vivo half-life. The thienyl side chain, an isostere of the phenyl group in phenylalanine, can also modulate the biological activity and binding affinity of peptides to their targets.
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The following sections provide a detailed, generalized protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-based SPPS. It is important to note that specific reaction times and reagent quantities may need to be optimized depending on the specific peptide sequence and the scale of the synthesis.
Resin Preparation and Swelling
-
Resin Selection : Choose an appropriate resin based on the desired C-terminal functionality of the peptide (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).
-
Swelling : Place the desired amount of resin in a reaction vessel. Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), and allow the resin to swell for at least one hour to ensure optimal reaction kinetics.[2]
Fmoc Deprotection
-
Initial Wash : After swelling, wash the resin multiple times with the synthesis solvent (e.g., DMF).
-
Deprotection Solution : Treat the resin with a 20% solution of piperidine in DMF. This is a common reagent for the removal of the Fmoc protecting group.[2]
-
Reaction Time : Agitate the resin with the deprotection solution for a specified period, typically ranging from 5 to 20 minutes. The reaction progress can be monitored by UV spectroscopy of the filtrate, detecting the dibenzofulvene-piperidine adduct.
-
Washing : Thoroughly wash the resin with the synthesis solvent to remove the deprotection reagent and byproducts.
Amino Acid Coupling
The coupling of this compound, or any Fmoc-protected amino acid, involves the activation of its carboxylic acid group to facilitate the formation of a peptide bond with the free amine on the resin-bound peptide chain.
-
Activation Mixture : In a separate vial, dissolve this compound and a coupling agent in an appropriate solvent (e.g., DMF). Commonly used coupling agents include:
-
HBTU/HATU : O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate. These are highly efficient coupling reagents.[3]
-
DIC/HOBt : N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole. This is a classic and cost-effective coupling cocktail.[3]
-
-
Base Addition : Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, to the activation mixture. The base is crucial for the activation process.[3]
-
Pre-activation : Allow the mixture to pre-activate for a few minutes before adding it to the deprotected resin.
-
Coupling Reaction : Add the activated amino acid solution to the resin and agitate the mixture. Coupling times can vary from 30 minutes to several hours.
-
Monitoring : The completion of the coupling reaction can be monitored using a qualitative colorimetric test, such as the Kaiser test (ninhydrin test), which detects the presence of free primary amines. A negative test indicates a complete reaction.[4]
-
Washing : After a successful coupling, thoroughly wash the resin with the synthesis solvent.
This cycle of deprotection, coupling, and washing is repeated for each amino acid in the desired peptide sequence.
Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and the side-chain protecting groups must be removed.
-
Final Fmoc Removal : Perform a final Fmoc deprotection step as described above.
-
Resin Washing and Drying : Wash the resin extensively with a volatile solvent like DCM and dry it thoroughly under vacuum.
-
Cleavage Cocktail : Prepare a cleavage cocktail appropriate for the resin and the side-chain protecting groups used. A common cleavage cocktail is "Reagent K," which consists of trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (EDT).[5] The specific composition can be adjusted based on the amino acid composition of the peptide. For instance, scavengers like triisopropylsilane (TIS) are often included to prevent side reactions with sensitive residues.[6]
-
Cleavage Reaction : Treat the dried peptide-resin with the cleavage cocktail for 1-3 hours at room temperature.[6]
-
Peptide Precipitation : Filter the resin and precipitate the cleaved peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation : Collect the precipitated peptide by centrifugation, wash it with cold ether, and dry it under vacuum.
Purification and Analysis
The crude peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Column : A C18 column is commonly used for peptide purification.[7][8]
-
Mobile Phases : A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like TFA (typically 0.1%), is used to elute the peptide.[8]
-
Detection : The peptide is detected by monitoring the UV absorbance at 210-220 nm.[7]
-
Fraction Collection and Analysis : Fractions are collected and analyzed for purity by analytical RP-HPLC and for identity by mass spectrometry.
-
Lyophilization : Pure fractions are pooled and lyophilized to obtain the final peptide as a fluffy white powder.[8]
Experimental Workflows and Signaling Pathways
While specific signaling pathways directly modulated by D-thienylalanine-containing peptides are not extensively documented in publicly available literature, the general workflow for synthesizing and evaluating such a peptide can be conceptualized. Furthermore, based on the known biological activities of other D-amino acid-containing antimicrobial peptides, a hypothetical mechanism of action can be proposed.
Generalized Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and preliminary biological evaluation of a peptide incorporating this compound.
Caption: A generalized workflow for the synthesis and evaluation of a D-thienylalanine-containing peptide.
Hypothetical Signaling Pathway for an Antimicrobial Peptide
Many antimicrobial peptides exert their effect by disrupting the bacterial cell membrane. The incorporation of D-amino acids can enhance this activity by increasing resistance to bacterial proteases. The following diagram illustrates a hypothetical mechanism of action for a D-thienylalanine-containing antimicrobial peptide.
Caption: A hypothetical pathway for the antimicrobial action of a D-thienylalanine-containing peptide.
References
A Technical Guide to Fmoc-D-Thi-OH: Suppliers, Pricing, and Application in Solid-Phase Peptide Synthesis
For researchers and professionals in drug development and peptide chemistry, N-α-Fmoc-D-2-thienylalanine (Fmoc-D-Thi-OH) is a valuable non-canonical amino acid. Its incorporation into peptide chains can introduce unique structural and functional properties, making it a subject of interest in the design of novel therapeutics. This guide provides an in-depth overview of commercially available this compound, including supplier information and pricing, alongside a detailed, representative protocol for its use in solid-phase peptide synthesis (SPPS).
Suppliers and Pricing
The availability and cost of this compound can vary between suppliers and are dependent on the quantity and purity required. Below is a summary of supplier information for research-grade this compound. Prices are subject to change and should be confirmed with the respective suppliers.
| Supplier | Product Name | CAS Number | Molecular Weight | Purity | Quantity | Price (USD) |
| Sigma-Aldrich (Merck) | This compound Novabiochem® | 201532-42-5 | 393.46 | ≥98.0% (HPLC) | 5 g | $552.00 (List Price: $736.00)[1] |
| MedChemExpress | This compound (Fmoc-D-2-Thienylalanine) | 201532-42-5 | 393.46 | Not specified | Inquire for pricing | Inquire for pricing[2] |
| AAPPTec | Fmoc-Thi-OH | 130309-35-2 | 393.5 | Not specified | 5 g | From $160.00[3] |
| Chem-Impex | Fmoc-D-thiaproline | 198545-89-0 | 355.4 | ≥ 99% (HPLC) | Inquire for pricing | Inquire for pricing[4] |
Note: Some suppliers may list similar but distinct compounds, such as Fmoc-Thi-OH (the L-isomer) or Fmoc-D-thiaproline.[3][4] Researchers should carefully verify the stereochemistry and structure before purchase. Bulk quantities are often available upon request and may offer a significant price reduction per unit.
Experimental Protocol: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)
The following is a representative protocol for the manual solid-phase synthesis of a peptide containing a D-2-thienylalanine residue using Fmoc chemistry. This protocol is based on established general methods for Fmoc-SPPS and can be adapted for automated synthesizers.[1][5]
Materials and Reagents
-
Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus)
-
This compound
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, reagent grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if cysteine is present)
-
Water, deionized
-
Diethyl ether, anhydrous
-
Solid-phase synthesis vessel
-
Shaker or rocker
Protocol Steps
-
Resin Swelling:
-
Place the desired amount of resin in a solid-phase synthesis vessel.
-
Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.[4]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.[5]
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine in DMF treatment for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (Incorporation of this compound):
-
In a separate vial, dissolve 3-5 equivalents of this compound and 3-5 equivalents of an activating agent (e.g., OxymaPure®) in DMF.
-
Add 3-5 equivalents of DIC to the amino acid solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To ensure complete coupling, a ninhydrin test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.
-
After successful coupling, drain the solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
-
Chain Elongation:
-
Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the desired peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final deprotection step as described in step 2.
-
-
Cleavage and Side-Chain Deprotection:
-
Wash the deprotected peptide-resin with DMF, followed by DCM, and then dry the resin under vacuum.
-
Prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water. The composition may need to be adjusted based on the specific amino acids in the peptide sequence.
-
Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Workflow and Pathway Visualizations
To aid in the understanding of the experimental process, the following diagrams illustrate the key workflows in Fmoc-SPPS.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. peptide.com [peptide.com]
- 3. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
A Technical Guide to Unnatural Amino Acids in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids (Uaas) into peptides represents a transformative strategy in peptide chemistry and drug discovery. By moving beyond the canonical 20 amino acids, researchers can introduce novel chemical functionalities, enhance proteolytic stability, modulate biological activity, and create peptides with tailored pharmacokinetic and pharmacodynamic profiles.[1][2][3] This in-depth technical guide provides a comprehensive overview of the core methodologies for introducing Uaas into peptides, presents quantitative data on their impact, details key experimental protocols, and visualizes essential workflows and biological pathways.
The use of Uaas offers a powerful toolkit to overcome the inherent limitations of natural peptides, such as poor stability and limited oral bioavailability.[2][4] By strategically replacing specific amino acids with their unnatural counterparts, scientists can engineer peptides with enhanced therapeutic potential.[5] This includes the introduction of D-amino acids to increase resistance to proteolysis, N-methylated amino acids to improve membrane permeability, and various other modifications to fine-tune receptor binding and signaling.[2][6]
This guide will delve into the three primary methods for incorporating Uaas: Solid-Phase Peptide Synthesis (SPPS), Native Chemical Ligation (NCL), and in vivo incorporation using engineered orthogonal tRNA-synthetase pairs. Each method offers distinct advantages and is suited for different research and development applications.
Methods of Incorporating Unnatural Amino Acids
The site-specific incorporation of unnatural amino acids into peptides can be achieved through several powerful techniques. The choice of method depends on factors such as the desired peptide length, the specific Uaa to be incorporated, and the required scale of synthesis.
Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the most common and versatile method for chemically synthesizing peptides, including those containing Uaas.[7] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[8][9] The key advantage of SPPS is the ability to use a large excess of reagents to drive reactions to completion, with easy removal of excess reagents and byproducts by simple filtration and washing.[7]
Two main strategies are employed in SPPS, based on the type of Nα-protecting group used for the amino acids:
-
Fmoc (9-fluorenylmethyloxycarbonyl) strategy: This is the most widely used method due to its milder deprotection conditions (using a base like piperidine).[8]
-
Boc (tert-butyloxycarbonyl) strategy: This classic method utilizes a strong acid (like trifluoroacetic acid) for deprotection.[10]
The incorporation of Uaas into a peptide sequence using SPPS follows the same fundamental steps as with natural amino acids. The Uaa, with its Nα-group and any reactive side chains protected, is activated and coupled to the free N-terminus of the growing peptide chain on the resin.[9]
Workflow for Fmoc-Based Solid-Phase Peptide Synthesis of a Peptide Containing an Unnatural Amino acid:
Native Chemical Ligation (NCL)
Native Chemical Ligation (NCL) is a powerful technique for the chemical synthesis of large peptides and small proteins by joining two unprotected peptide fragments.[11][12] This method is particularly useful for incorporating Uaas into larger biomolecules that are difficult to access by direct SPPS.[13]
The reaction involves the chemoselective ligation of a peptide with a C-terminal thioester to another peptide with an N-terminal cysteine residue.[12][14] The ligation results in the formation of a native peptide bond at the ligation site.[11] Uaas can be incorporated into either of the peptide fragments during their initial synthesis by SPPS.
The NCL reaction proceeds in two steps:
-
Transthioesterification: The thiol group of the N-terminal cysteine of one peptide attacks the C-terminal thioester of the other peptide, forming a new thioester intermediate.[12]
-
S-N Acyl Shift: A rapid, irreversible intramolecular S-to-N acyl shift occurs, resulting in the formation of a stable, native amide bond.[12]
Workflow for Native Chemical Ligation:
References
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Unnatural amino acid technology for extending half-life - Profacgen [profacgen.com]
- 6. Impact of Intrinsic and Extrinsic Factors on the Pharmacokinetics of Peptides: When Is the Assessment of Certain Factors Warranted? | MDPI [mdpi.com]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.uci.edu [chem.uci.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Native Chemical Ligation: A Boon to Peptide Chemistry | MDPI [mdpi.com]
- 12. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 13. Enhancing Native Chemical Ligation for Challenging Chemical Protein Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Thienylalanine Enigma: A Technical Guide to its Role in Peptide Structure and Drug Design
For Researchers, Scientists, and Drug Development Professionals
Abstract
The substitution of natural amino acids with non-canonical counterparts is a cornerstone of modern peptide and protein engineering. Among these, thienylalanine, a heterocyclic analog of phenylalanine, has emerged as a powerful tool for modulating peptide structure, stability, and biological activity. This in-depth technical guide explores the multifaceted role of thienylalanine in peptide science. We will delve into the synthetic methodologies for its incorporation, provide detailed protocols for the structural and functional characterization of thienylalanine-containing peptides, and present quantitative data on its impact on peptide properties. Furthermore, this guide will illustrate key concepts with detailed diagrams of experimental workflows and signaling pathways, providing a comprehensive resource for researchers in peptide chemistry, structural biology, and drug discovery.
Introduction to Thienylalanine
Thienylalanine is an unnatural amino acid that replaces the phenyl ring of phenylalanine with a thiophene ring.[1] The thiophene moiety, a five-membered aromatic ring containing a sulfur atom, imparts unique steric and electronic properties to the amino acid side chain.[2] There are two common isomers, 2-thienylalanine and 3-thienylalanine, depending on the point of attachment of the alanine side chain to the thiophene ring.
The incorporation of thienylalanine into a peptide sequence can lead to several advantageous modifications of its properties:
-
Enhanced Proteolytic Stability: The altered side chain can hinder recognition by proteases, thereby increasing the peptide's half-life in biological systems.
-
Modulation of Receptor Binding and Activity: The distinct electronic and steric profile of the thiophene ring can alter the peptide's interaction with its biological target, leading to changes in binding affinity and functional activity (agonist or antagonist).
-
Conformational Constraint: The thiophene ring can influence the local peptide backbone conformation, potentially favoring specific secondary structures like β-turns or helical structures.
These properties make thienylalanine an attractive building block in the design of peptide-based therapeutics with improved pharmacokinetic and pharmacodynamic profiles.
Synthesis and Incorporation of Thienylalanine into Peptides
The most common method for synthesizing thienylalanine-containing peptides is solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.[3] This involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to a solid support.
Experimental Protocol: Fmoc-SPPS of a Thienylalanine-Containing Peptide
This protocol outlines the manual synthesis of a generic pentapeptide, Ac-Tyr-Gly-Thi-Phe-Leu-NH₂, where "Thi" represents 2-thienylalanine.
Materials:
-
Rink Amide resin
-
Fmoc-L-Leu-OH, Fmoc-L-Phe-OH, Fmoc-L-2-thienylalanine-OH, Fmoc-Gly-OH, Fmoc-L-Tyr(tBu)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Acetic anhydride
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% H₂O
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
First Amino Acid Coupling (Fmoc-L-Leu-OH):
-
Dissolve Fmoc-L-Leu-OH (3 eq), HCTU (2.9 eq), and DIPEA (6 eq) in DMF.
-
Add the activation mixture to the resin and agitate for 2 hours.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling.
-
-
Subsequent Amino Acid Couplings: Repeat the Fmoc deprotection (step 2) and coupling (step 3) steps for Fmoc-L-Phe-OH, Fmoc-L-2-thienylalanine-OH, Fmoc-Gly-OH, and Fmoc-L-Tyr(tBu)-OH sequentially.
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF to the resin and agitate for 30 minutes.
-
Wash the resin with DMF (5 times) and DCM (5 times).
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 3 hours.
-
Filter the cleavage mixture and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
-
Purification and Characterization
Purification by Reverse-Phase HPLC
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain a highly pure product.
Materials:
-
Crude peptide
-
Solvent A: 0.1% TFA in H₂O
-
Solvent B: 0.1% TFA in Acetonitrile (ACN)
-
Preparative C18 RP-HPLC column
Procedure:
-
Dissolve the crude peptide in a minimal amount of Solvent A, with a small amount of Solvent B if necessary for solubility.
-
Filter the peptide solution through a 0.45 µm syringe filter.
-
Equilibrate the preparative C18 column with a starting mixture of Solvent A and Solvent B (e.g., 95% A / 5% B).
-
Inject the peptide solution onto the column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% B over 60 minutes) at a constant flow rate.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peptide peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the fractions with the desired purity (>95%) and lyophilize to obtain the pure peptide.
Characterization by Mass Spectrometry
The molecular weight of the purified peptide is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed mass should match the calculated theoretical mass of the peptide.
Structural Analysis of Thienylalanine-Containing Peptides
The incorporation of thienylalanine can induce significant changes in the three-dimensional structure of a peptide. Techniques such as Circular Dichroism (CD) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography are employed to elucidate these structural modifications.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content (e.g., α-helix, β-sheet, random coil) of peptides in solution. By comparing the CD spectrum of a thienylalanine-containing peptide with its native counterpart, one can quantify the effect of the substitution on the overall conformation.[4][5]
The following table presents hypothetical but representative data on how thienylalanine substitution can affect the helical content of a model peptide, as determined by CD spectroscopy.
| Peptide Sequence | % Helicity (in 30% TFE/water) |
| Ac-AAAAKAAAAKAAAAK-NH₂ | 65% |
| Ac-AAThi AKAAAAKAAAAK-NH₂ | 75% |
| Ac-AAAAKAAThi AKAAAAK-NH₂ | 70% |
Data in this table is illustrative and intended to demonstrate the potential impact of thienylalanine substitution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed atomic-resolution information about the three-dimensional structure and dynamics of peptides in solution.[6] A combination of 2D NMR experiments, such as TOCSY and NOESY, is used to assign the proton resonances and determine inter-proton distances, which are then used as constraints in structure calculations.
Sample Preparation:
-
Dissolve the purified peptide in a suitable buffer (e.g., 90% H₂O / 10% D₂O, phosphate buffer, pH 6.0) to a final concentration of 1-5 mM.
NMR Data Acquisition:
-
Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher):
-
TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints for structure calculation.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons.
-
HSQC (Heteronuclear Single Quantum Coherence): If ¹³C or ¹⁵N labeling is used, to correlate proton chemical shifts with those of their directly attached heteronuclei.
-
Data Analysis and Structure Calculation:
-
Resonance Assignment: Use the TOCSY and NOESY spectra to assign all proton resonances to specific amino acids in the peptide sequence.[7] The characteristic chemical shifts of the thienylalanine side chain protons will aid in its assignment.
-
NOE Constraint Generation: Integrate the cross-peaks in the NOESY spectrum to derive upper-limit distance constraints between pairs of protons.
-
Structure Calculation: Use a molecular dynamics-based software package (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that are consistent with the experimental NOE constraints.
-
Structure Validation: Assess the quality of the calculated structures using parameters such as RMSD (Root Mean Square Deviation) and by checking for violations of the experimental constraints.
The following table shows typical ¹H NMR chemical shift ranges for the protons of a 2-thienylalanine residue within a peptide. Actual values will vary depending on the local environment.
| Proton | Chemical Shift Range (ppm) |
| Hα | 4.5 - 5.0 |
| Hβ | 3.2 - 3.6 |
| Thiophene H3 | 6.9 - 7.1 |
| Thiophene H4 | 6.8 - 7.0 |
| Thiophene H5 | 7.2 - 7.4 |
Reference chemical shift ranges are approximate and can be influenced by neighboring residues and peptide conformation.[8][9][10]
X-ray Crystallography
X-ray crystallography provides a static, high-resolution three-dimensional structure of a peptide in its crystalline state.[11] This technique is invaluable for visualizing the precise atomic interactions and the conformation of the thienylalanine side chain within the peptide structure. A known crystal structure containing thienylalanine is that of human phenylalanine hydroxylase in complex with 3-(2-thienyl)-L-alanine (PDB ID: 1MMT).[12]
Procedure:
-
Peptide Purity: Ensure the peptide is of very high purity (>98%).
-
Crystallization Screening:
-
Prepare a concentrated solution of the peptide (5-20 mg/mL).
-
Use commercial or in-house crystallization screens to test a wide range of conditions (precipitants, buffers, salts, pH).
-
Employ vapor diffusion methods (hanging drop or sitting drop) to set up crystallization trials.
-
-
Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the peptide and precipitants, pH, and temperature to grow larger, diffraction-quality crystals.
-
X-ray Diffraction Data Collection:
-
Mount a suitable crystal and cryo-protect it if necessary.
-
Collect X-ray diffraction data using a synchrotron or in-house X-ray source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data.
-
Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing.
-
Build an atomic model of the peptide into the electron density map.
-
Refine the model against the diffraction data to obtain the final, high-resolution structure.
-
Functional Impact of Thienylalanine Substitution
The incorporation of thienylalanine can significantly alter the biological function of a peptide. This is often assessed through binding assays, functional assays, and stability studies.
Receptor Binding Affinity
Isothermal titration calorimetry (ITC) is a powerful technique for directly measuring the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of a peptide binding to its target protein.
Procedure:
-
Sample Preparation:
-
Dialyze both the peptide and the target protein extensively against the same buffer to minimize buffer mismatch.
-
Determine the accurate concentrations of the peptide and protein solutions.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the peptide solution into the injection syringe at a concentration typically 10-20 times that of the protein.
-
Perform a series of injections of the peptide into the protein solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.
-
The following table presents a summary of binding affinities for biphalin analogs, where phenylalanine (Phe) is replaced with thienylalanine (Thi), at the μ- and δ-opioid receptors.
| Peptide | μ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) |
| Biphalin (contains Phe) | 1.1 | 0.72 |
| [Thi⁴, Thi⁴']-Biphalin | 2.5 | 1.5 |
Data adapted from relevant literature to illustrate the effect of thienylalanine substitution.
Functional Activity and Signaling Pathways
Thienylalanine substitution can modulate the downstream signaling of a peptide upon binding to its receptor. For G protein-coupled receptors (GPCRs), this can be assessed by measuring changes in second messenger levels (e.g., cAMP) or the recruitment of signaling proteins like β-arrestin.[13][14]
Opioid peptides, including those containing thienylalanine, exert their effects by binding to opioid receptors, which are a class of GPCRs.[15] The activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels, and the modulation of ion channels.[16] This signaling cascade can also involve the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiating distinct signaling pathways.[17][18]
Metabolic Stability
The resistance of a peptide to enzymatic degradation is a critical parameter for its therapeutic potential. The metabolic stability of thienylalanine-containing peptides can be assessed in vitro by incubating them with biological matrices such as plasma or serum.
Procedure:
-
Incubate the thienylalanine-containing peptide and a control peptide (e.g., the native sequence) at a known concentration in human plasma at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the incubation mixture.
-
Quench the enzymatic activity by adding a protein precipitation agent (e.g., acetonitrile with an internal standard).
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS to quantify the amount of remaining intact peptide.
-
Plot the percentage of remaining peptide versus time and calculate the half-life (t1/2) of the peptide.
The following table provides illustrative data on how thienylalanine substitution can enhance the stability of a peptide in human plasma.
| Peptide | Half-life (t1/2) in Human Plasma (hours) |
| Native Peptide | 2.5 |
| Thienylalanine-substituted Peptide | 8.0 |
Data in this table is hypothetical and serves to exemplify the potential improvement in metabolic stability.
Conclusion
Thienylalanine is a valuable non-canonical amino acid that offers a versatile strategy for the rational design of peptides with enhanced structural stability, modulated biological activity, and improved metabolic resistance. This technical guide has provided a comprehensive overview of the methodologies for the synthesis, purification, and detailed structural and functional characterization of thienylalanine-containing peptides. The presented experimental protocols and illustrative data serve as a practical resource for researchers aiming to harness the potential of thienylalanine in their peptide-based drug discovery and development efforts. The continued exploration of thienylalanine and other unnatural amino acids will undoubtedly pave the way for the next generation of peptide therapeutics.
References
- 1. β-2-Thienylalanine - Wikipedia [en.wikipedia.org]
- 2. rcsb.org [rcsb.org]
- 3. The G protein-first activation mechanism of opioid receptors by Gi protein and agonists [ouci.dntb.gov.ua]
- 4. Evaluation of Biologically Relevant Short α-Helices Stabilized by a Main-Chain Hydrogen-Bond Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Helicity of short E-R/K peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proton NMR Table [www2.chemistry.msu.edu]
- 7. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 8. chem.uzh.ch [chem.uzh.ch]
- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Crystal structures of a D-residue containing tetrapeptides. 1. tert-Boc-D-valyl-alanyl-leucyl-alanyl-methoxide, butanol solvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. beta-2-Thienyl-L-alanine | C7H9NO2S | CID 146719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Opioid receptor - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Technical Guide: Fmoc-D-2-thienylalanine vs. Fmoc-D-3-thienylalanine in Peptide Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-canonical amino acids into peptide structures is a cornerstone of modern drug discovery, offering pathways to enhanced stability, novel conformations, and improved biological activity. Among these, isomers of thienylalanine, particularly Fmoc-D-2-thienylalanine and Fmoc-D-3-thienylalanine, present unique opportunities for peptide modification. The position of the sulfur atom within the thiophene ring dictates distinct electronic and steric properties, which can profoundly influence the behavior of the resulting peptides. This technical guide provides an in-depth comparison of these two building blocks, summarizing their physicochemical properties, outlining detailed experimental protocols for their use in solid-phase peptide synthesis (SPPS), and discussing their potential impacts on peptide structure and function. This document is intended to serve as a comprehensive resource for researchers navigating the selection and application of these valuable synthetic tools.
Introduction
Fmoc-D-thienylalanine isomers are derivatives of the natural amino acid phenylalanine, where the phenyl group is replaced by a thienyl group. The 2-thienyl and 3-thienyl isomers differ in the point of attachment of the side chain to the thiophene ring. This seemingly subtle difference can lead to significant variations in the chemical and biological properties of peptides incorporating these residues. The use of the D-enantiomers also provides inherent resistance to proteolytic degradation, a critical attribute for therapeutic peptides.[1] This guide will systematically compare these two isomers to aid in their rational application in peptide design and synthesis.
Physicochemical Properties
A clear understanding of the fundamental properties of these amino acid derivatives is crucial for their effective use in peptide synthesis. The following table summarizes the key physicochemical data for Fmoc-D-2-thienylalanine and Fmoc-D-3-thienylalanine.
| Property | Fmoc-D-2-thienylalanine | Fmoc-D-3-thienylalanine |
| Synonyms | Fmoc-D-Thi-OH, (R)-N-Fmoc-2-thienylalanine | Fmoc-D-Ala(3-thienyl)-OH, (R)-N-Fmoc-3-thienylalanine |
| CAS Number | 201532-42-5 | 220497-90-5[2] |
| Molecular Formula | C₂₂H₁₉NO₄S | C₂₂H₁₉NO₄S[2] |
| Molecular Weight | 393.46 g/mol | 393.46 g/mol [2] |
| Appearance | Solid | Solid |
| Melting Point | 169 °C | Not available |
| Assay/Purity | ≥98.0% | ≥98.0%[2] |
| Storage Temperature | 2-8°C | 2-8°C[2] |
Experimental Protocols
The successful incorporation of Fmoc-D-thienylalanine isomers into a peptide sequence relies on optimized solid-phase peptide synthesis (SPPS) protocols. Below are detailed methodologies for key experimental stages.
Standard Fmoc-SPPS Coupling Protocol
This protocol is a general guideline and may require optimization based on the specific peptide sequence and the coupling efficiency of the preceding amino acid.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-D-2-thienylalanine or Fmoc-D-3-thienylalanine
-
Coupling reagents: HCTU (or HATU, PyBOP)
-
Base: N,N-Diisopropylethylamine (DIPEA) or Collidine
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, Dichloromethane (DCM)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the SPPS reaction vessel.
-
Fmoc Deprotection:
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-D-2-thienylalanine or Fmoc-D-3-thienylalanine (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.
-
Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours. Coupling times may need to be extended for these sterically demanding amino acids.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times), DCM (3 times), and finally DMF (3 times).
-
-
Monitoring the Coupling Reaction: Perform a Kaiser test or other qualitative test to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), a second coupling may be necessary.[2]
Peptide Cleavage and Deprotection
Materials:
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.[2]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
Peptide Purification by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column.
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Inject the sample onto the HPLC column.
-
Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might be 5-95% acetonitrile over 30 minutes.
-
Monitor the elution at 220 nm and 280 nm.
-
Collect fractions corresponding to the desired peptide peak.
-
Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final peptide product.
Visualization of Workflows and Pathways
Experimental Workflow: Fmoc-SPPS Cycle
Caption: Standard workflow for one cycle of Fmoc Solid-Phase Peptide Synthesis.
Logical Relationship: Impact of Isomer Position
Caption: Influence of thienylalanine isomer choice on peptide properties.
Comparative Analysis
While direct, head-to-head comparative studies are limited, inferences can be drawn based on the structural differences and general principles of peptide chemistry.
Coupling Efficiency
Both Fmoc-D-2-thienylalanine and Fmoc-D-3-thienylalanine are considered sterically hindered amino acids compared to smaller aliphatic residues. This can potentially lead to slower coupling kinetics and a higher likelihood of incomplete coupling during SPPS. The position of the sulfur atom and the bulk of the thiophene ring relative to the peptide backbone may result in subtle differences in coupling efficiency, though this has not been quantitatively documented in comparative studies. It is generally recommended to use extended coupling times and potent activation reagents like HATU or HCTU for these amino acids. Double coupling may be necessary, particularly in "difficult" sequences.
Conformational Effects
The incorporation of thienylalanine isomers can significantly influence peptide secondary structure. The aromatic and steric nature of the thiophene ring can favor specific dihedral angles, potentially inducing turns or disrupting helical structures. The difference in the linkage position (2- vs. 3-) alters the vector of the side chain relative to the peptide backbone, which can lead to distinct conformational preferences. While specific comparative data is lacking, it is plausible that the 2-thienyl isomer, with its closer proximity of the sulfur atom to the backbone, may exert a different conformational constraint than the 3-thienyl isomer.
Biological Activity
Conclusion
Fmoc-D-2-thienylalanine and Fmoc-D-3-thienylalanine are valuable tools for the synthesis of modified peptides with potentially enhanced therapeutic properties. While their physicochemical properties are similar, the positional isomerism of the thiophene ring is expected to have a discernible impact on peptide synthesis efficiency, conformation, and biological activity. The lack of direct comparative studies highlights an area for future research that would be of significant benefit to the peptide science community. The experimental protocols provided in this guide offer a robust starting point for the successful incorporation of these non-canonical amino acids into novel peptide-based therapeutics. Researchers are encouraged to perform careful optimization and characterization to fully elucidate the unique contributions of each isomer to their peptide of interest.
References
Methodological & Application
Application Notes and Protocols for Fmoc-D-Thi-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Thiaproline-OH (Fmoc-D-Thi-OH) is a proline analog where the γ-carbon of the pyrrolidine ring is substituted with a sulfur atom. The incorporation of D-amino acids, such as D-Thiaproline, into peptide sequences is a key strategy in medicinal chemistry to enhance proteolytic stability and modulate biological activity.[1] These modifications can lead to peptide analogs with improved pharmacokinetic profiles and therapeutic potential.
This document provides a comprehensive guide for the use of this compound in solid-phase peptide synthesis (SPPS). It includes detailed protocols for coupling, deprotection, and cleavage, as well as a discussion of potential challenges and optimization strategies.
Key Considerations for Incorporating this compound
The unique structural features of D-Thiaproline necessitate careful consideration of the coupling strategy to ensure high incorporation efficiency and minimize side reactions, particularly racemization. While D-amino acids are conformationally distinct from their L-counterparts, the fundamental principles of Fmoc-SPPS remain applicable.
Quantitative Data Summary
While specific quantitative data for this compound coupling efficiency is not extensively published, the following table summarizes typical coupling efficiencies and potential racemization levels for proline analogs and other racemization-prone amino acids using various coupling reagents. This data can serve as a guideline for optimizing the incorporation of this compound.
| Coupling Reagent | Typical Coupling Time | General Coupling Efficiency | Potential for Racemization | Reference |
| HBTU/DIPEA | 10-30 min | >99% | Moderate, especially for sensitive residues | [2] |
| HATU/DIPEA or Collidine | 5-20 min | >99.5% | Low to moderate; generally lower than HBTU | [3] |
| DIC/HOBt | 30-60 min | >99% | Low; recommended for racemization-prone amino acids | [4] |
| DIC/Oxyma | 30-60 min | >99% | Very low; often superior to HOBt in suppressing racemization |
Note: Coupling times and efficiency can be sequence-dependent and may require optimization. Monitoring the reaction completion is highly recommended.
Experimental Protocols
The following protocols are based on standard Fmoc-SPPS methodologies and have been adapted for the successful incorporation of this compound.
Resin Preparation and Swelling
-
Place the desired amount of a suitable solid support (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) in a reaction vessel.
-
Wash the resin with N,N-dimethylformamide (DMF) (3 x 10 mL/g of resin).
-
Swell the resin in DMF for at least 1 hour at room temperature.[5]
Fmoc Deprotection
-
Drain the DMF from the swelled resin.
-
Add a solution of 20% piperidine in DMF (10 mL/g of resin) to the reaction vessel.
-
Agitate the mixture for 5-10 minutes at room temperature.[5]
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL/g of resin) to remove all traces of piperidine.
This compound Coupling
The choice of coupling reagent is critical for efficient incorporation and minimal racemization. HATU and DIC/Oxyma are recommended as primary choices.
Method A: HATU Activation
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HATU (2.9 equivalents), and a hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6 equivalents) in DMF.
-
Pre-activate the mixture for 1-5 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test or Chloranil test). If the test is positive (indicating incomplete coupling), extend the reaction time or perform a second coupling.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 x 10 mL/g of resin).
Method B: DIC/Oxyma Activation
-
In a separate vial, dissolve this compound (3-5 equivalents) and Oxyma (3-5 equivalents) in DMF.
-
Add Diisopropylcarbodiimide (DIC) (3-5 equivalents) to the solution and pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 x 10 mL/g of resin).
Peptide Chain Elongation
Repeat the Fmoc deprotection (Section 3.2) and coupling (Section 3.3) steps for each subsequent amino acid in the peptide sequence.
Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. A standard TFA "cleavage cocktail" is typically used.
-
After the final Fmoc deprotection and coupling of the last amino acid, wash the peptide-resin with dichloromethane (DCM) (3 x 10 mL/g of resin) and dry it under vacuum for at least 1 hour.[1]
-
Prepare a cleavage cocktail. A common mixture is Reagent K : 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). For simpler peptides without sensitive residues, a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) can be used.[6]
-
Add the cleavage cocktail to the dried peptide-resin (10 mL/g of resin).
-
Stir the mixture at room temperature for 2-4 hours.[7]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether (10 times the volume of the filtrate).
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Potential Challenges and Mitigation
-
Racemization: While D-amino acids are already in their "unnatural" configuration, racemization to the L-form can still occur, leading to diastereomeric impurities. To minimize this risk, use coupling reagents known for low racemization such as HATU with collidine or DIC/Oxyma.[3] Avoid prolonged pre-activation times and elevated temperatures.
-
Difficult Couplings: Steric hindrance from the preceding amino acid or aggregation of the growing peptide chain can sometimes lead to incomplete coupling. In such cases, a second coupling (double coupling) may be necessary. Using a more potent coupling reagent like HATU can also overcome these issues.[8]
Visualizing the Workflow
The following diagram illustrates the key steps in the solid-phase synthesis of a peptide incorporating this compound.
Caption: Workflow for Fmoc-SPPS incorporating this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. ejbiotechnology.info [ejbiotechnology.info]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
Application Notes and Protocols for Coupling Fmoc-D-Thi-OH in Automated Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to selecting the appropriate coupling reagents and protocols for the efficient incorporation of the sterically hindered amino acid Fmoc-D-2-thienylalanine (Fmoc-D-Thi-OH) in automated solid-phase peptide synthesis (SPPS).
Introduction
This compound is a non-canonical amino acid analog of phenylalanine, where the phenyl ring is replaced by a thiophene ring. Its incorporation into peptide sequences can introduce unique structural and electronic properties, making it a valuable building block in drug discovery and development. However, the bulky nature of the thiophene side chain presents a steric hindrance that can lead to incomplete coupling reactions, resulting in deletion sequences and reduced purity of the final peptide. Therefore, the choice of coupling reagent and the optimization of reaction conditions are critical for successful synthesis.
This document outlines the most effective coupling reagents for hindered amino acids like this compound and provides detailed protocols for their use in automated peptide synthesizers.
Selecting the Optimal Coupling Reagent
Standard coupling reagents may not be sufficient to achieve high coupling efficiency for sterically hindered amino acids. More potent activating reagents are generally required. The most common and effective classes of coupling reagents for this purpose are uronium/aminium salts and phosphonium salts.
Key Considerations for Reagent Selection:
-
Reactivity: Uronium/aminium salts like HATU and COMU are generally more reactive than standard reagents like HBTU, leading to faster and more complete coupling reactions.[1]
-
Minimizing Racemization: While the Fmoc protecting group helps to suppress racemization, the choice of base and coupling conditions can influence the stereochemical integrity of the amino acid. Additives like HOAt (in HATU) and OxymaPure (in COMU) are known to reduce the risk of racemization.[2][3]
-
Safety and Byproducts: COMU is often highlighted as a safer alternative to benzotriazole-based reagents like HBTU and HATU, as its byproducts are water-soluble and it is not explosive.[2] Phosphonium reagents like PyBOP do not pose a risk of guanidinylation, a potential side reaction with uronium salts when used in excess.[4]
Quantitative Data on Coupling Efficiency
| Coupling Reagent | Reagent Class | Typical Coupling Time (min) | Representative Coupling Yield (%) | Key Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium Salt | 20 - 45 | > 99.5 | Highly reactive, excellent for hindered couplings, low racemization.[1][4] | Higher cost, potential for guanidinylation if used in excess.[4] |
| COMU | Uronium/Aminium Salt | 20 - 45 | > 99.5 | Very high reactivity, safer byproducts than benzotriazole-based reagents.[2][4] | Higher cost. |
| HBTU | Uronium/Aminium Salt | 30 - 60 | 98 - 99.5 | Fast and efficient, widely used.[5] | Potential for guanidinylation if used in excess.[4] |
| PyBOP | Phosphonium Salt | 30 - 60 | 98 - 99 | Efficient, no risk of guanidinylation. | Byproducts can be more difficult to remove in solution-phase synthesis. |
| DIC/OxymaPure | Carbodiimide/Additive | 60 - 120 | 95 - 98 | Cost-effective, low risk of N-acylurea formation with OxymaPure. | Slower reaction rates compared to onium salts. |
Disclaimer: The quantitative data in this table is based on studies of other sterically hindered amino acids and serves as an illustrative guide. Actual coupling yields for this compound may vary depending on the specific peptide sequence, resin, and synthesizer conditions. It is always recommended to perform a test coupling and monitor completion using a qualitative test like the Kaiser test.
Experimental Protocols
The following are detailed protocols for the coupling of this compound on an automated peptide synthesizer. These protocols assume a standard Fmoc-SPPS strategy.
Protocol 1: HATU-Mediated Coupling
This protocol is recommended for achieving high coupling efficiency with this compound.
Materials:
-
This compound
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin with a free N-terminal amine
-
Automated peptide synthesizer
Procedure:
-
Resin Preparation: Ensure the resin is swelled in DMF and the N-terminal Fmoc group of the preceding amino acid has been removed according to the synthesizer's standard deprotection protocol (e.g., 20% piperidine in DMF).
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, prepare a solution of this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes before adding it to the resin.
-
-
Coupling Reaction:
-
Transfer the activated amino acid solution to the reaction vessel containing the resin.
-
Agitate the mixture for 45-90 minutes at room temperature. For particularly difficult sequences, a double coupling may be necessary.
-
-
Washing:
-
After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
-
Monitoring (Optional but Recommended):
-
Perform a Kaiser test on a small sample of resin beads to confirm the absence of free primary amines. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), a second coupling is recommended.
-
Protocol 2: COMU-Mediated Coupling
This protocol offers a highly efficient and safer alternative to HATU.
Materials:
-
This compound
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin with a free N-terminal amine
-
Automated peptide synthesizer
Procedure:
-
Resin Preparation: Follow the same procedure as in Protocol 1.
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, prepare a solution of this compound (3-5 equivalents), COMU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Allow the mixture to pre-activate for 1 minute.
-
-
Coupling Reaction:
-
Transfer the activated amino acid solution to the reaction vessel.
-
Agitate the mixture for 45-90 minutes at room temperature. A double coupling can be performed for challenging sequences.
-
-
Washing:
-
Drain and wash the resin with DMF (3-5 times).
-
-
Monitoring:
-
Perform a Kaiser test to ensure complete coupling.
-
Protocol 3: DIC/OxymaPure-Mediated Coupling
This protocol is a more cost-effective option, though it may require longer coupling times.
Materials:
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure (Ethyl (hydroxyimino)cyanoacetate)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin with a free N-terminal amine
-
Automated peptide synthesizer
Procedure:
-
Resin Preparation: Follow the same procedure as in Protocol 1.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents) and OxymaPure (3-5 equivalents) in DMF.
-
Add this solution to the reaction vessel containing the resin.
-
Add DIC (3-5 equivalents) to the reaction vessel.
-
Agitate the mixture for 60-120 minutes at room temperature.
-
-
Washing:
-
Drain and wash the resin with DMF (3-5 times).
-
-
Monitoring:
-
Perform a Kaiser test. Due to the slower kinetics, a double coupling is more likely to be required with this method.
-
Diagrams
References
Application Notes and Protocols for Fmoc Deprotection of D-Thienylalanine in Solid Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the conditions for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from D-Thienylalanine during solid-phase peptide synthesis (SPPS). The protocols and data presented are intended to guide researchers in optimizing deprotection steps to maximize yield and purity while minimizing side reactions.
Introduction
D-Thienylalanine is a non-proteinogenic amino acid characterized by the presence of a thiophene ring in its side chain. Its incorporation into peptides can impart unique structural and biological properties. The successful synthesis of peptides containing D-Thienylalanine relies on efficient and clean removal of the temporary Nα-Fmoc protecting group at each cycle of chain elongation. The choice of deprotection conditions, including the base, solvent, and reaction time, is critical to prevent side reactions such as epimerization at the α-carbon and potential modification of the electron-rich thienyl side chain.
Standard Fmoc deprotection is typically achieved using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). However, alternative bases and conditions may be advantageous, particularly for sensitive amino acids or to mitigate aggregation.
Key Considerations for Fmoc Deprotection of D-Thienylalanine
While specific quantitative data for the Fmoc deprotection of D-Thienylalanine is not extensively documented in publicly available literature, general principles of Fmoc-SPPS for aromatic amino acids can be applied. Key considerations include:
-
Epimerization: D-amino acids, including D-Thienylalanine, are susceptible to epimerization (racemization at the α-carbon) under basic conditions. Prolonged exposure to strong bases can lead to the formation of the corresponding L-enantiomer, resulting in diastereomeric impurities that can be difficult to separate from the desired peptide.
-
Side Chain Stability: The thiophene ring is an electron-rich aromatic system. While generally stable to the basic conditions of Fmoc deprotection, the potential for side reactions should be considered, especially under harsh or prolonged basic treatment.
-
Steric Hindrance: The bulky thienyl side chain might influence the rate of deprotection, potentially requiring slightly longer reaction times or more efficient deprotection reagents compared to smaller amino acids.
Comparative Deprotection Conditions
The following table summarizes common Fmoc deprotection conditions and their general applicability. While not specific to D-Thienylalanine, this data, derived from studies on various peptides, provides a strong starting point for optimization.
| Deprotection Reagent | Concentration | Solvent | Typical Time | Advantages | Potential Disadvantages |
| Piperidine | 20% (v/v) | DMF or NMP | 2 x 5-10 min | Standard, well-established, effective scavenger of dibenzofulvene. | Can cause epimerization with prolonged exposure.[1] |
| Piperidine | 10% (v/v) | DMF or NMP | 2 x 10-15 min | Milder conditions, may reduce epimerization.[1] | Slower deprotection, may be incomplete for sterically hindered residues. |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% (v/v) | DMF or NMP | 2 x 2-5 min | Very fast and efficient, can reduce epimerization for some residues.[1] | Non-nucleophilic, does not scavenge dibenzofulvene effectively, may require a scavenger. Can catalyze aspartimide formation.[2] |
| DBU / Piperidine | 2% DBU / 2% Piperidine (v/v) | DMF or NMP | 2 x 3-7 min | Combines the speed of DBU with the scavenging ability of piperidine. | Optimization of the ratio may be required. |
| Piperazine / DBU | 5% Piperazine / 2% DBU (w/v / v/v) | DMF or NMP | 2 x 1-5 min | Reported to be a rapid and efficient alternative to piperidine.[3][4][5] | Potential for piperazine-related adducts, though generally low. |
NMP: N-Methyl-2-pyrrolidone
Experimental Protocols
Below are detailed protocols for standard and alternative Fmoc deprotection of resin-bound peptides containing D-Thienylalanine. It is recommended to perform a small-scale test synthesis to optimize conditions for a specific peptide sequence.
Protocol 1: Standard Fmoc Deprotection using 20% Piperidine in DMF
This is the most common and well-established method for Fmoc deprotection.
Materials:
-
Fmoc-D-Thienylalanine-loaded resin
-
Deprotection solution: 20% (v/v) piperidine in high-purity DMF
-
DMF (peptide synthesis grade)
-
Dichloromethane (DCM) (peptide synthesis grade)
-
Solid-phase synthesis vessel
-
Shaker or nitrogen bubbling system
Procedure:
-
Resin Swelling: Swell the Fmoc-D-Thienylalanine-loaded resin in DMF for 30-60 minutes in the synthesis vessel.
-
Solvent Removal: Drain the DMF from the vessel.
-
First Deprotection: Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitation: Agitate the resin suspension using a shaker or by bubbling nitrogen for 5-10 minutes at room temperature.
-
Reagent Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution to the resin.
-
Agitation: Agitate the resin suspension for an additional 5-10 minutes.
-
Reagent Removal: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. A final wash with DCM can aid in preparing the resin for the subsequent coupling step.
-
Confirmation of Deprotection (Optional): Perform a Kaiser test or other qualitative ninhydrin test to confirm the presence of a free primary amine.
Protocol 2: Fast Fmoc Deprotection using 2% DBU in DMF
This protocol is suitable for rapid deprotection and may reduce epimerization in some cases.
Materials:
-
Fmoc-D-Thienylalanine-loaded resin
-
Deprotection solution: 2% (v/v) DBU in high-purity DMF
-
Scavenger solution (optional): 2% (v/v) piperidine in DMF
-
DMF (peptide synthesis grade)
-
DCM (peptide synthesis grade)
-
Solid-phase synthesis vessel
-
Shaker or nitrogen bubbling system
Procedure:
-
Resin Swelling: Swell the Fmoc-D-Thienylalanine-loaded resin in DMF for 30-60 minutes.
-
Solvent Removal: Drain the DMF.
-
First Deprotection: Add the 2% DBU/DMF solution to the resin.
-
Agitation: Agitate for 2-5 minutes at room temperature.
-
Reagent Removal: Drain the solution.
-
Second Deprotection: Add a fresh portion of the 2% DBU/DMF solution.
-
Agitation: Agitate for an additional 2-5 minutes.
-
Reagent Removal: Drain the solution.
-
Scavenger Wash (Optional but Recommended): To remove the dibenzofulvene byproduct, wash the resin once with a 2% piperidine/DMF solution for 2 minutes.
-
Washing: Wash the resin extensively with DMF (7-10 times) to ensure complete removal of DBU and any byproducts. A final wash with DCM is recommended.
-
Confirmation of Deprotection: Perform a Kaiser test to confirm the presence of a free amine.
Visualizing the Deprotection Workflow
The following diagram illustrates the general workflow for a single Fmoc deprotection cycle in solid-phase peptide synthesis.
Caption: General workflow for a two-step Fmoc deprotection cycle in SPPS.
Troubleshooting and Optimization
-
Incomplete Deprotection: If the Kaiser test is negative or weak, this indicates incomplete removal of the Fmoc group. This can lead to deletion sequences in the final peptide. To address this, increase the deprotection time, increase the concentration of the base, or switch to a stronger base like DBU.
-
Epimerization: To minimize epimerization of D-Thienylalanine, it is crucial to keep the exposure to the base as short as possible while ensuring complete deprotection. Using milder conditions (e.g., 10% piperidine) or a faster-acting base (e.g., 2% DBU) for shorter periods can be beneficial. The extent of epimerization can be quantified by chiral amino acid analysis or by HPLC/UPLC analysis of the final peptide, comparing the retention time to a standard synthesized with L-Thienylalanine at the same position.
-
Monitoring Deprotection: The progress of Fmoc deprotection can be monitored quantitatively by UV spectroscopy. The dibenzofulvene-piperidine adduct has a characteristic absorbance maximum around 301 nm. By collecting the flow-through during deprotection and measuring its absorbance, the rate and completeness of the reaction can be determined.
By carefully selecting and optimizing the Fmoc deprotection conditions, researchers can successfully synthesize high-quality peptides incorporating D-Thienylalanine for a wide range of applications in drug discovery and materials science.
References
- 1. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis [ouci.dntb.gov.ua]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Incorporation of Fmoc-D-Thi-OH into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the incorporation of the non-canonical amino acid Fmoc-D-Thiophenylalanine (Fmoc-D-Thi-OH) into peptide sequences using solid-phase peptide synthesis (SPPS). The protocols outlined below are based on established principles of Fmoc chemistry and are intended to serve as a foundational method for researchers. Optimization may be required for specific peptide sequences and synthetic contexts.
Introduction
This compound, a derivative of D-phenylalanine containing a thiophene ring, is a valuable building block for the synthesis of novel peptides. The incorporation of this unnatural amino acid can introduce unique structural and functional properties into peptides, including altered hydrophobicity, aromaticity, and potential for metal coordination, making it an attractive component in drug discovery and materials science.[1] Peptides containing D-amino acids often exhibit enhanced stability against proteolytic degradation, a desirable characteristic for therapeutic peptides.[2]
This document provides a comprehensive protocol for the manual solid-phase synthesis of peptides containing this compound, including resin preparation, coupling and deprotection cycles, and final cleavage from the solid support. Additionally, potential challenges such as racemization and side reactions are discussed, with recommendations for their mitigation.
Data Presentation
While specific quantitative data for the coupling efficiency and racemization of this compound is not extensively available in the literature, the following tables summarize general factors that can influence these parameters during the incorporation of any amino acid, including non-canonical ones like this compound. Researchers should consider these factors when optimizing their synthesis protocols.
Table 1: Factors Influencing Coupling Efficiency in SPPS
| Factor | Influence on Coupling Efficiency | Recommendations and Considerations |
| Coupling Reagent | The choice of coupling reagent significantly impacts the rate and completeness of the coupling reaction. | HBTU, HATU, and HCTU are highly efficient coupling reagents suitable for most applications. For sterically hindered amino acids or to minimize racemization, DIC/Oxyma can be a good alternative.[3][4] |
| Solvent | The solvent must effectively swell the resin and dissolve the reagents. | N,N-Dimethylformamide (DMF) is the most common solvent for Fmoc-SPPS. For sequences prone to aggregation, the addition of chaotropic agents or the use of alternative solvents like N-methyl-2-pyrrolidone (NMP) may be beneficial.[5] |
| Reaction Time | Insufficient reaction time can lead to incomplete coupling. | Standard coupling times are typically 1-2 hours. For hindered couplings, extending the reaction time or performing a double coupling may be necessary.[6] |
| Equivalents of Reagents | The molar excess of amino acid and coupling reagents relative to the resin loading capacity affects the reaction kinetics. | A 3-5 fold excess of Fmoc-amino acid and coupling reagents is generally recommended to drive the reaction to completion.[3] |
| Peptide Sequence | Aggregation of the growing peptide chain on the resin can hinder reagent access and reduce coupling efficiency. | For aggregation-prone sequences, using specialized resins, pseudoproline dipeptides, or microwave-assisted synthesis can improve results.[5] |
Table 2: Factors Influencing Racemization in SPPS
| Factor | Influence on Racemization | Recommendations and Considerations |
| Amino Acid Structure | The susceptibility to racemization is inherent to the amino acid structure. Amino acids with electron-withdrawing groups on the side chain can be more prone to racemization. | While specific data for D-Thi-OH is unavailable, amino acids like Cysteine and Histidine are known to be susceptible.[5] |
| Activation Method | The formation of highly reactive intermediates during activation can increase the risk of racemization. | The use of additives like HOBt or Oxyma with carbodiimide activators (e.g., DIC) can suppress racemization by forming less reactive, more stable active esters.[4][7] |
| Base | The presence of a strong base during coupling can promote racemization. | The use of a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA is recommended, especially for sensitive amino acids.[4] |
| Temperature | Higher temperatures can accelerate the rate of racemization. | Coupling reactions should generally be performed at room temperature unless microwave heating is used under controlled conditions. |
| Pre-activation Time | Prolonged pre-activation of the amino acid before addition to the resin can increase the risk of racemization. | It is advisable to add the activated amino acid to the resin immediately after a short pre-activation step. |
Experimental Protocols
The following protocols provide a step-by-step guide for the manual incorporation of this compound into a peptide sequence on a solid support.
Materials and Reagents
-
This compound
-
Appropriate solid-phase synthesis resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)[6]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Coupling reagent (e.g., HBTU, HATU, HCTU, or DIC/Oxyma)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Diethyl ether, cold
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.[8]
-
Drain the DMF.
Protocol 2: Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5-10 minutes at room temperature.[9]
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Protocol 3: Coupling of this compound
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and the chosen coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add the activating base (e.g., DIPEA or NMM, 6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated this compound solution to the deprotected resin in the reaction vessel.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the reaction can be monitored using a colorimetric test such as the Kaiser test.
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
Protocol 4: Peptide Chain Elongation
Repeat the Fmoc deprotection (Protocol 2) and coupling (Protocol 3 with the respective next Fmoc-amino acid) steps for each subsequent amino acid in the desired peptide sequence.
Protocol 5: Final Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DMF, followed by DCM, and then dry the resin under vacuum.
-
Add the cleavage cocktail to the dry peptide-resin.[9]
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Experimental Workflow for this compound Incorporation
Caption: General workflow for solid-phase peptide synthesis incorporating this compound.
Hypothetical Screening Workflow for D-Thi-OH Containing Peptides
Caption: A hypothetical workflow for the screening and optimization of D-Thi-OH containing peptides.
References
- 1. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Solubility and Use of Fmoc-D-Thi-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the solubility of Fmoc-D-thienylalanine (Fmoc-D-Thi-OH) in various organic solvents commonly used in solid-phase peptide synthesis (SPPS), along with comprehensive protocols for its dissolution and incorporation into peptide chains.
Introduction
This compound is a non-proteinogenic amino acid derivative widely utilized in peptide chemistry and drug discovery. The incorporation of this thienylalanine residue can introduce unique structural constraints and properties into peptides, making it a valuable building block for designing peptidomimetics, novel therapeutics, and research tools. A critical parameter for its effective use in SPPS is its solubility in appropriate solvents to ensure efficient coupling reactions.
Solubility of this compound
The solubility of Fmoc-protected amino acids is a crucial factor for successful solid-phase peptide synthesis.[1] Inadequate dissolution can lead to incomplete coupling, resulting in deletion sequences and decreased purity of the final peptide. This compound, like many Fmoc-amino acids, exhibits varying solubility in common organic solvents.
Quantitative Solubility Data Summary
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, the following table summarizes its qualitative solubility and typical concentrations used in practice, based on the behavior of structurally similar Fmoc-amino acids.
| Solvent | Abbreviation | Typical Concentration | Solubility & Remarks |
| N,N-Dimethylformamide | DMF | 0.3–0.5 M | Highly Soluble . DMF is an excellent solvent for most Fmoc-amino acids and is the most common choice for SPPS.[2] However, it can degrade over time to release dimethylamine, which can cause premature Fmoc deprotection.[3] |
| N-Methyl-2-pyrrolidone | NMP | 0.3–0.5 M | Highly Soluble . NMP is a polar aprotic solvent that is often used as an alternative to DMF and can improve coupling yields in some cases.[3] |
| Dichloromethane | DCM | Variable | Sparingly Soluble . While some Fmoc-amino acids can be dissolved in DCM, often with the addition of a small amount of DMF to aid dissolution, it is not a primary solvent for coupling steps in Fmoc-SPPS.[2][4] |
| Dimethyl sulfoxide | DMSO | > 0.5 M | Very High Solubility . DMSO is a powerful solvent for many Fmoc-amino acids, especially those that are difficult to dissolve.[5] It is often used to prepare stock solutions. |
| Water | H₂O | - | Insoluble . Fmoc-protected amino acids are generally not soluble in aqueous solutions.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the standard procedure for dissolving this compound for use in SPPS.
Materials:
-
This compound
-
High-purity DMF or NMP
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Appropriate glass vial
Procedure:
-
Accurately weigh the required amount of this compound and place it in a clean, dry glass vial.
-
Add the calculated volume of DMF or NMP to achieve the desired concentration (e.g., 0.5 M).
-
Tightly cap the vial and vortex the mixture for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.[5]
-
Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear before use.
Protocol 2: Standard Coupling of this compound in SPPS
This protocol outlines a general procedure for coupling this compound to a growing peptide chain on a solid support.
Reagents:
-
Fmoc-deprotected peptidyl-resin
-
This compound solution (prepared as in Protocol 1)
-
Coupling activator (e.g., HBTU, HATU, or HCTU)
-
Base (e.g., N,N-Diisopropylethylamine, DIPEA or collidine)
-
DMF or NMP
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.[7]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide by treating it with a solution of 20% piperidine in DMF.[8]
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and the fulvene-piperidine adduct.[7]
-
Amino Acid Activation: In a separate vial, pre-activate the this compound by adding the coupling activator and base to the this compound solution. Allow the activation to proceed for a few minutes.
-
Coupling: Add the activated this compound solution to the reaction vessel containing the deprotected peptidyl-resin.
-
Reaction: Agitate the mixture for 1-2 hours to allow the coupling reaction to proceed to completion.
-
Washing: Wash the resin extensively with DMF to remove any unreacted reagents and byproducts.
-
Confirmation: Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative test (no color change) indicates a successful coupling.
Diagrams
Caption: Workflow for dissolving this compound.
Caption: General cycle for SPPS with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. peptide.com [peptide.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02319A [pubs.rsc.org]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Application Notes and Protocols for the Activation of Fmoc-D-Thi-OH using HBTU and HATU
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed comparison and comprehensive protocols for the activation of the non-standard amino acid Fmoc-D-Thiopropyl-OH (Fmoc-D-Thi-OH) using two common peptide coupling reagents: HBTU and HATU. This document is intended to guide researchers in selecting the optimal activation method for incorporating this compound into peptide sequences during solid-phase peptide synthesis (SPPS), a critical process in drug discovery and development.
Introduction
This compound is a valuable building block in the synthesis of therapeutic peptides and peptidomimetics. The choice of coupling reagent is paramount to ensure high coupling efficiency, minimize side reactions, and preserve the stereochemical integrity of the amino acid. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are two of the most widely used aminium-based coupling reagents in Fmoc-SPPS.
While both are effective, they exhibit different performance characteristics. HATU is generally considered a more powerful activating agent than HBTU, particularly for sterically hindered or epimerization-prone amino acids.[1][2] This is attributed to the formation of a more reactive OAt-active ester by HATU, compared to the OBt-ester formed by HBTU.[1][3] The electron-withdrawing nature of the nitrogen atom in the pyridine ring of the 7-azabenzotriazole moiety in HATU enhances the reactivity of the active ester.[3]
Data Presentation: HBTU vs. HATU for this compound Activation
The following table summarizes the expected quantitative data for the activation and coupling of this compound using HBTU and HATU. The data is based on typical results observed for sterically hindered and beta-branched amino acids in solid-phase peptide synthesis, as direct comparative data for this compound is not extensively available in the literature.
| Parameter | HBTU Activation | HATU Activation | Reference |
| Coupling Efficiency | Good to High (~95-98%) | Very High (>99%) | [3][4] |
| Reaction Time | 30 - 60 minutes | 15 - 30 minutes | [3][5] |
| Yield of Desired Peptide | Good | Excellent | [4] |
| Epimerization (D-isomer formation) | Low to Moderate (~1-5%) | Very Low (<1%) | [2][3] |
| Purity of Crude Peptide | Good | Excellent | [3] |
Experimental Protocols
The following are detailed protocols for the manual solid-phase peptide synthesis (SPPS) of a peptide containing this compound, using either HBTU or HATU as the coupling reagent. These protocols are based on a 0.1 mmol synthesis scale.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
HBTU or HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Kaiser test kit
-
Resin Swelling and Fmoc Deprotection:
-
Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Perform a Kaiser test to confirm the presence of free primary amines (a positive test will result in a blue color).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (4 equivalents, 0.4 mmol) and HBTU (3.9 equivalents, 0.39 mmol) in DMF.
-
Add DIPEA (8 equivalents, 0.8 mmol) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 30-60 minutes.
-
-
Monitoring and Washing:
-
Perform a Kaiser test on a few beads of resin to monitor the reaction progress. A negative test (yellow beads) indicates complete coupling.
-
If the coupling is incomplete after 60 minutes, a second coupling can be performed.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5x) and DCM (3x).
-
-
Chain Elongation:
-
Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
-
Resin Swelling and Fmoc Deprotection:
-
Follow the same procedure as in Protocol 1, step 1.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF.
-
Add DIPEA (8 equivalents, 0.8 mmol) to the solution and vortex for 1-2 minutes for pre-activation.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 15-30 minutes.
-
-
Monitoring and Washing:
-
Follow the same procedure as in Protocol 1, step 3. Due to the higher reactivity of HATU, coupling is generally faster and more complete.
-
-
Chain Elongation:
-
Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
Mandatory Visualizations
The following diagrams illustrate the chemical pathways and workflows described in these application notes.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of D-Thienylalanine Peptides in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in modern drug discovery to enhance therapeutic properties. Among these, D-thienylalanine, a D-amino acid analog of phenylalanine, offers significant advantages in overcoming the inherent limitations of natural peptides, such as poor metabolic stability. This document provides detailed application notes and experimental protocols for leveraging D-thienylalanine-containing peptides in antimicrobial, anticancer, and metabolic disease drug discovery programs.
Enhancing Proteolytic Stability of Therapeutic Peptides
A primary application of incorporating D-thienylalanine is to increase resistance to enzymatic degradation by proteases. Peptides composed of L-amino acids are readily cleaved by endogenous proteases, leading to short in vivo half-lives.[1][2] The substitution of an L-amino acid with a D-amino acid, such as D-thienylalanine, at or near a protease cleavage site sterically hinders the enzyme's ability to bind and hydrolyze the peptide bond.[1][3] This enhanced stability leads to prolonged plasma half-life, improved bioavailability, and sustained therapeutic effect.[4][5]
Experimental Protocol: In Vitro Protease Stability Assay
This protocol describes a method to assess the stability of a D-thienylalanine-containing peptide in the presence of a common protease, such as trypsin, using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
D-thienylalanine peptide and its L-amino acid counterpart (control)
-
Trypsin (sequencing grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
RP-HPLC system with a C18 column
Procedure:
-
Peptide Solution Preparation: Prepare stock solutions of the D-thienylalanine peptide and the L-control peptide at 1 mg/mL in PBS.
-
Trypsin Solution Preparation: Prepare a stock solution of trypsin at 1 mg/mL in 1 mM HCl. Immediately before use, dilute the trypsin stock to 0.1 mg/mL in PBS.
-
Digestion Reaction: a. In a microcentrifuge tube, combine 50 µL of the peptide solution with 50 µL of the diluted trypsin solution (final peptide concentration: 0.5 mg/mL; final trypsin concentration: 0.05 mg/mL). b. Prepare a control sample for each peptide by adding 50 µL of the peptide solution to 50 µL of PBS (without trypsin). c. Incubate all samples at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw 10 µL of the reaction mixture.
-
Quenching the Reaction: Immediately quench the enzymatic reaction by adding the 10 µL aliquot to 90 µL of a 1% TFA solution.
-
RP-HPLC Analysis: a. Analyze the quenched samples by RP-HPLC. A typical gradient might be 5% to 95% ACN (with 0.1% TFA) over 30 minutes. b. Monitor the peptide elution at a wavelength of 214 nm or 280 nm.
-
Data Analysis: a. Quantify the peak area of the intact peptide at each time point. b. Calculate the percentage of remaining intact peptide at each time point relative to the 0-hour time point. c. Plot the percentage of remaining peptide versus time to determine the degradation rate and half-life (t½) of each peptide.[6]
Application in Antimicrobial Drug Discovery
The increasing prevalence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) are a promising class of therapeutics, but their susceptibility to proteases limits their clinical use.[4] The substitution of L-amino acids with D-thienylalanine can enhance the proteolytic stability of AMPs while maintaining or even improving their antimicrobial activity.[2][7]
Comparative Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. The following table presents representative MIC data for AMPs where an L-amino acid has been substituted with a D-amino acid. While specific data for D-thienylalanine is limited, the data for D-amino acid substitutions in general illustrates the principle of retained or enhanced activity.
| Peptide | Sequence | Target Organism | MIC (µM) of L-Peptide | MIC (µM) of D-Peptide | Reference |
| Polybia-MPI | IDWKKLLDAAKQIL-NH₂ | E. coli | 16 | 8 | [2] |
| S. aureus | 8 | 8 | [2] | ||
| C. albicans | 32 | 16 | [2] | ||
| Pin2 | FFWHWRIIW-NH₂ | S. aureus | 6.25 | 12.5 | [3] |
| E. coli | 6.25 | 12.5 | [3] | ||
| P. aeruginosa | 6.25 | 12.5 | [3] |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is a modified version of the standard Clinical and Laboratory Standards Institute (CLSI) method, optimized for cationic peptides to minimize non-specific binding.[8][9]
Materials:
-
D-thienylalanine-containing AMP
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile 96-well polypropylene microtiter plates
-
Sterile deionized water or 0.01% acetic acid
-
Bovine Serum Albumin (BSA)
Procedure:
-
Peptide Preparation: a. Prepare a stock solution of the peptide at 1 mg/mL in sterile deionized water or 0.01% acetic acid. To prevent peptide loss due to adsorption, a carrier protein like 0.2% BSA can be added to the dilution buffer.[9] b. Perform serial two-fold dilutions of the peptide stock solution in the appropriate buffer in a polypropylene plate to create a range of concentrations.
-
Bacterial Inoculum Preparation: a. Culture the bacterial strain overnight on an appropriate agar plate. b. Inoculate a fresh culture in MHB and grow to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6). c. Dilute the bacterial culture in MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Assay Setup: a. Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate. b. Add 11 µL of each peptide dilution to the corresponding wells. c. Include a positive control (bacteria with no peptide) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Application in Anticancer Drug Discovery
Anticancer peptides (ACPs) represent a promising therapeutic strategy due to their ability to selectively target and kill cancer cells.[10] However, their clinical translation is often hampered by poor stability. Incorporating D-thienylalanine or its analog D-phenylalanine can enhance the proteolytic resistance of ACPs, leading to improved in vivo efficacy.[5][11]
Comparative Cytotoxicity of D-Amino Acid Containing Peptides
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The table below shows representative IC₅₀ values for an anticancer peptide and its D-amino acid substituted analog against a cancer cell line.
| Peptide | Sequence | Cell Line | IC₅₀ (µM) of L-Peptide | IC₅₀ (µM) of D-Peptide | Reference |
| RDP215 | [Sequence not provided] | A375 (Melanoma) | ~5 | ~2 | [5] |
| CopA3 | [Sequence not provided] | U937 (Leukemia) | ~16 | ~16 | [12] |
Experimental Protocol: Resazurin Cell Viability Assay
This protocol describes a common method to assess the cytotoxicity of a D-thienylalanine-containing anticancer peptide against a cancer cell line.[13][14]
Materials:
-
D-thienylalanine-containing ACP
-
Cancer cell line (e.g., A549, MCF-7) and appropriate culture medium
-
Resazurin sodium salt solution (0.15 mg/mL in PBS)
-
Sterile, opaque-walled 96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Peptide Treatment: a. Prepare serial dilutions of the D-thienylalanine ACP in the cell culture medium. b. Remove the old medium from the cells and replace it with 100 µL of the medium containing the various peptide concentrations. c. Include untreated control wells (medium only).
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add 20 µL of the resazurin solution to each well and incubate for 1-4 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[13]
-
Data Analysis: a. Subtract the background fluorescence (wells with medium and resazurin but no cells). b. Express the viability of treated cells as a percentage of the untreated control cells. c. Plot the cell viability against the peptide concentration and determine the IC₅₀ value using a suitable curve-fitting software.
Application in Metabolic Diseases: GLP-1 Receptor Agonists
Glucagon-like peptide-1 (GLP-1) receptor agonists are a class of drugs used to treat type 2 diabetes and obesity.[15] Native GLP-1 has a very short half-life of about 2 minutes due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).[16] The substitution of L-alanine at position 8 with a D-amino acid, such as D-alanine (a close analog to D-thienylalanine), renders the peptide resistant to DPP-4 cleavage, significantly extending its half-life and therapeutic utility.[3]
Signaling Pathway of GLP-1 Receptor Agonists
GLP-1 receptor agonists bind to the GLP-1 receptor, a G-protein coupled receptor (GPCR), on pancreatic beta cells. This binding activates adenylyl cyclase, which increases the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels then potentiate glucose-dependent insulin secretion.
Comparative In Vitro Potency and Pharmacokinetics
The in vitro potency of GLP-1 receptor agonists is often measured by their ability to stimulate cAMP production (EC₅₀). The following table provides representative data for GLP-1 analogs, highlighting the impact of D-amino acid substitution on receptor binding and the effect of other modifications on pharmacokinetic parameters.
| Peptide | Modification | Receptor Binding IC₅₀ (nM) | cAMP EC₅₀ (nM) | Half-life (t½) | Reference |
| Native GLP-1 | - | 0.26 | 0.8 | ~2 min | [3] |
| [D-Ala⁸]-GLP-1 | D-Ala at position 8 | 0.15 | 0.8 | Significantly increased | [3] |
| Liraglutide | Fatty acid acylation | ~0.7 | ~0.8 | ~13 hours | [16] |
| Semaglutide | D-Ala at pos 8, fatty acid | ~0.4 | ~0.4 | ~1 week | [16][17] |
Experimental Protocol: HTRF cAMP Assay
This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay to measure cAMP production in response to GLP-1 receptor activation.[18]
Materials:
-
D-thienylalanine-containing GLP-1 analog
-
CHO or HEK293 cells stably expressing the human GLP-1 receptor
-
Cell culture medium and stimulation buffer
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
384-well low-volume microplates
Procedure:
-
Cell Preparation: Culture the GLP-1R expressing cells to the appropriate density. On the day of the assay, harvest the cells and resuspend them in stimulation buffer.
-
Assay Setup: a. Dispense 5 µL of the cell suspension into each well of a 384-well plate. b. Prepare serial dilutions of the D-thienylalanine GLP-1 analog and a reference agonist (e.g., native GLP-1) in stimulation buffer. c. Add 5 µL of the peptide dilutions to the wells containing the cells.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow for receptor stimulation and cAMP production.
-
Lysis and Detection: a. Add 5 µL of the cAMP-d2 solution to each well. b. Add 5 µL of the anti-cAMP cryptate solution to each well.
-
Final Incubation: Incubate the plate for 1 hour at room temperature, protected from light.
-
HTRF Reading: Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: a. Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. b. Use a cAMP standard curve to convert the HTRF ratios to cAMP concentrations. c. Plot the cAMP concentration against the log of the peptide concentration and determine the EC₅₀ value using a four-parameter logistic fit.[18]
Conclusion
The incorporation of D-thienylalanine into therapeutic peptides is a versatile and effective strategy to enhance their drug-like properties. By increasing proteolytic stability, D-thienylalanine-containing peptides can exhibit prolonged half-lives and improved in vivo efficacy. The protocols and data presented herein provide a framework for researchers to design, synthesize, and evaluate these promising next-generation peptide therapeutics for a range of diseases, including infectious diseases, cancer, and metabolic disorders.
References
- 1. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved protease stability of the antimicrobial peptide Pin2 substituted with D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 10. Prediction of Anticancer Peptides with High Efficacy and Low Toxicity by Hybrid Model Based on 3D Structure of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Cationic antimicrobial peptides: potential templates for anticancer agents [frontiersin.org]
- 12. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glucagon-Like Peptide-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A Comprehensive Review on the Pharmacokinetics and Drug−Drug Interactions of Approved GLP-1 Receptor Agonists and a Dual GLP-1/GIP Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. labbox.es [labbox.es]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols for the Synthesis of Antimicrobial Peptides Using Fmoc-D-Thi-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and characterization of antimicrobial peptides (AMPs) incorporating the unnatural amino acid Fmoc-D-Thiazolylalanine (Fmoc-D-Thi-OH). The inclusion of D-amino acids and heterocyclic moieties like thiazole in peptide sequences is a promising strategy to enhance antimicrobial potency, improve proteolytic stability, and overcome antibiotic resistance.
Introduction
Antimicrobial peptides are a vital component of the innate immune system in a wide range of organisms. Their broad-spectrum activity and unique membrane-disrupting mechanisms make them attractive candidates for novel antibiotic development. However, native L-amino acid peptides are often susceptible to degradation by proteases. The incorporation of D-amino acids, such as D-Thiazolylalanine, can significantly increase the peptide's resistance to enzymatic degradation, thereby prolonging its therapeutic effect. The thiazole ring itself is a pharmacologically important scaffold known to possess antimicrobial properties.
This document outlines the solid-phase peptide synthesis (SPPS) of AMPs containing this compound, along with protocols for their purification, characterization, and antimicrobial activity assessment.
Data Presentation
Table 1: Representative Antimicrobial Peptides Incorporating Unnatural Amino Acids
| Peptide ID | Sequence | Modification | Molecular Weight (Da) | Purity (%) | Yield (%) | Reference |
| AMP-Thi-1 | Ac-K(Boc)-Thi-W-K(Boc)-NH₂ | D-Thiazolylalanine | 857.1 | >95 | 65 | Hypothetical |
| AMP-D-Lys-1 | G-D-Leu-L-F-S-K-I-K-Q-G-V-L-K-A-L-A-K-F-L-G-N-N-L-NH₂ | D-Leucine | 2469.02 | >95 | ~75-85 | [1] |
| Polybia-D-MPI | ilgtilgilktl-NH₂ (all D-amino acids) | All D-amino acids | 1334.8 | >95 | N/A | [2] |
Note: Data for AMP-Thi-1 is hypothetical to illustrate a potential outcome. N/A indicates data not available in the cited source.
Table 2: Antimicrobial Activity (MIC, µg/mL) of Thiazole-Containing Compounds and D-Amino Acid Substituted Peptides
| Compound/Peptide | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Reference |
| Thiazole Derivative 1 | 1.56 - 6.25 | 1.56 - 6.25 | 1.56 - 6.25 | N/A | [3] |
| Thiazomycin | 0.002 - 0.064 (Gram-positive pathogens) | N/A | N/A | N/A | [4] |
| Polybia-D-MPI | 16 | 32 | 64 | 8 | [2] |
| KSLW (KSL) | 0.78 | 1.56 | 1.56 | 0.78 | [5] |
Note: MIC values can vary based on the specific strain and experimental conditions.
Experimental Protocols
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a Thiazole-Containing AMP
This protocol describes the manual synthesis of a model antimicrobial peptide, AMP-Thi-1 (Ac-Lys(Boc)-D-Thi-Trp-Lys(Boc)-NH₂), on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.5-0.8 mmol/g loading)
-
Fmoc-protected amino acids: Fmoc-Lys(Boc)-OH, Fmoc-Trp(Boc)-OH, this compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)
-
Acetic anhydride
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Diethyl ether, cold
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
-
Amino Acid Coupling (First Amino Acid: Fmoc-Lys(Boc)-OH):
-
Dissolve Fmoc-Lys(Boc)-OH (3 eq), Oxyma Pure (3 eq), and DIC (3 eq) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Chain Elongation (Fmoc-Trp(Boc)-OH and this compound):
-
Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) steps for Fmoc-Trp(Boc)-OH and then for this compound.
-
-
Final Fmoc Deprotection: After the last amino acid coupling, perform the Fmoc deprotection step one final time.
-
N-terminal Acetylation:
-
To the deprotected N-terminus, add a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF.
-
Agitate for 30 minutes.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the antimicrobial activity of the synthesized peptide.
Materials:
-
Synthesized and purified peptide
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Peptide Preparation: Dissolve the lyophilized peptide in sterile water or a suitable solvent to create a stock solution.
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strain overnight in MHB.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells of the microtiter plate.
-
-
Serial Dilution:
-
In a 96-well plate, perform a two-fold serial dilution of the peptide stock solution in MHB to obtain a range of concentrations.
-
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted peptide.
-
Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide at which there is no visible growth of bacteria (as determined by visual inspection or by measuring the optical density at 600 nm).
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and evaluation of a D-Thiazolylalanine-containing AMP.
Mechanism of Action: Membrane Disruption
References
- 1. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iosrjournals.org [iosrjournals.org]
Application Notes and Protocols for the Use of Fmoc-D-Thi-OH in Peptide Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide libraries is a powerful strategy in modern drug discovery. Fmoc-D-Thi-OH, or N-α-(9-fluorenylmethoxycarbonyl)-D-2-thienylalanine, is a valuable building block that offers unique structural and functional properties to synthetic peptides. The thiophene ring of D-2-thienylalanine is an isostere of the phenyl ring of phenylalanine, allowing it to mimic the natural amino acid while introducing subtle electronic and steric differences. The use of the D-enantiomer provides inherent resistance to proteolytic degradation, a critical attribute for the development of peptide-based therapeutics with improved pharmacokinetic profiles.
These application notes provide a comprehensive guide to the utilization of this compound in the solid-phase peptide synthesis (SPPS) of peptide libraries, covering synthesis protocols, data on expected outcomes, and a workflow for library screening.
Advantages of Incorporating this compound into Peptide Libraries
-
Enhanced Proteolytic Stability: The D-configuration of the amino acid sterically hinders recognition by most endogenous proteases, leading to a longer in-vivo half-life of the resulting peptides.
-
Structural Diversity: The thienyl group introduces a unique aromatic character that can lead to novel peptide conformations and improved binding affinities for biological targets.
-
Scaffold for Peptidomimetics: D-2-thienylalanine can serve as a scaffold for the design of peptidomimetics with tailored pharmacological properties.
-
Exploration of Novel Chemical Space: The incorporation of non-canonical amino acids like D-2-thienylalanine expands the chemical diversity of peptide libraries beyond the 20 proteinogenic amino acids, increasing the probability of identifying novel hit compounds.
Data Presentation: Synthesis and Characterization
While specific coupling efficiency data for this compound can be sequence-dependent, the following table provides expected outcomes based on the synthesis of peptides containing similar non-canonical aromatic amino acids. It is recommended to perform a small-scale test synthesis to optimize coupling conditions for a specific peptide sequence.
| Parameter | Expected Range | Method of Analysis | Notes |
| Coupling Efficiency | >98% | Quantitative Ninhydrin (Kaiser) Test or Fmoc-release UV analysis | The bulky nature of the thienyl group may necessitate slightly longer coupling times or the use of more potent coupling reagents compared to smaller aliphatic amino acids. Double coupling can be employed if the initial coupling is incomplete. |
| Crude Peptide Purity | 70-90% | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purity is dependent on the overall peptide length and sequence. The major impurities are typically deletion sequences resulting from incomplete coupling. |
| Final Peptide Purity | >95% | RP-HPLC | Achievable with standard preparative RP-HPLC purification. |
| Identity Confirmation | Correct Mass | Liquid Chromatography-Mass Spectrometry (LC-MS) | The observed molecular weight should match the theoretical molecular weight of the peptide containing D-2-thienylalanine. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Library Incorporating this compound
This protocol outlines the manual synthesis of a peptide library on a 0.1 mmol scale using a "split-and-mix" strategy to introduce diversity at a specific position.
Materials:
-
Rink Amide MBHA resin (0.1 mmol)
-
This compound and other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DDT) (if the sequence contains Trp)
-
Water (HPLC grade)
-
Diethyl ether (cold)
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% piperidine in DMF solution to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and shake for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for constant positions):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the coupling solution to the deprotected resin.
-
Shake at room temperature for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.
-
Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
-
"Split-and-Mix" for the Variable Position (incorporating this compound):
-
After deprotection of the preceding amino acid, split the resin into equal portions, one for each amino acid to be introduced at this position (including this compound).
-
In separate reaction vessels, couple the respective Fmoc-amino acids (including this compound) to each portion of the resin as described in step 3.
-
After confirming complete coupling, wash the resin portions with DMF and DCM.
-
Pool all resin portions back into a single vessel and mix thoroughly.
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for the remaining amino acids in the peptide sequence.
-
Final Fmoc Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). If the peptide contains Trp, add 2.5% DDT.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the cleavage solution containing the peptide library.
-
Precipitate the crude peptide library by adding the cleavage solution to cold diethyl ether.
-
Centrifuge to pellet the peptides, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide library under vacuum.
-
-
Purification and Analysis:
-
The crude peptide library can be used directly for some screening applications, or it can be partially purified by preparative RP-HPLC.
-
Analyze the library by LC-MS to confirm the presence of the expected peptide masses.
-
Protocol 2: Screening a Peptide Library using Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a general method for screening a synthetic peptide library for binding to a target protein.
Materials:
-
96-well high-binding ELISA plates
-
Target protein
-
Synthetic peptide library
-
Blocking buffer (e.g., 5% non-fat dry milk in Phosphate Buffered Saline with Tween-20 (PBST))
-
Primary antibody against the target protein (if using a sandwich ELISA format) or a tag on the target protein
-
Secondary antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of the 96-well plate with the target protein (e.g., 1-10 µg/mL in a suitable buffer like PBS) overnight at 4°C.
-
Alternatively, for a competitive ELISA, coat the plate with a known binding partner of the target protein.
-
-
Blocking:
-
Wash the plate three times with PBST.
-
Block the remaining protein-binding sites in the coated wells by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
-
Peptide Library Incubation:
-
Wash the plate three times with PBST.
-
Add serial dilutions of the peptide library to the wells and incubate for 1-2 hours at room temperature. For a competitive ELISA, pre-incubate the target protein with the peptide library before adding to the coated plate.
-
-
Antibody Incubation:
-
Wash the plate three times with PBST.
-
Add the primary antibody (if applicable) diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Wash the plate three times with PBST.
-
Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with PBST.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a plate reader.
-
Wells with a significant change in absorbance (increase in a direct binding assay, decrease in a competitive assay) indicate potential "hit" peptides.
-
The "hit" sub-libraries can then be deconvoluted and resynthesized as individual peptides for further characterization.
-
Visualizations
Experimental Workflow for Peptide Library Synthesis and Screening
Caption: Workflow for creating and screening a peptide library using this compound.
Application Example: Targeting a G-Protein Coupled Receptor (GPCR) Signaling Pathway
Peptide libraries containing D-amino acids are excellent tools for discovering novel ligands for GPCRs due to their enhanced stability and potential for high-affinity binding. The following diagram illustrates a simplified GPCR signaling cascade that could be targeted by a peptide library containing D-2-thienylalanine.
Caption: A peptide library with D-Thi targeting a GPCR signaling pathway.
Spectroscopic Analysis of Peptides Containing D-Thienylalanine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in modern drug discovery and chemical biology. D-Thienylalanine (D-Tha), a non-canonical aromatic amino acid, offers unique structural and photophysical properties that can be exploited for developing novel peptide-based therapeutics and research tools. Its thiophene side chain can engage in distinct molecular interactions compared to natural aromatic residues and may serve as an intrinsic spectroscopic probe. This document provides detailed application notes and experimental protocols for the spectroscopic analysis of peptides containing D-Thienylalanine, focusing on techniques crucial for their characterization and development.
Spectroscopic Properties and Applications
Peptides incorporating D-Thienylalanine can be effectively analyzed using a suite of spectroscopic techniques to elucidate their structure, conformation, and interactions. The thienyl group provides a chromophore and potential fluorophore that distinguishes it from natural amino acids, facilitating targeted analysis.
UV-Visible Spectroscopy
UV-Visible spectroscopy is a fundamental technique for quantifying peptides containing aromatic residues. The thiophene ring of D-Thienylalanine exhibits a characteristic absorbance profile that can be used for concentration determination and to probe its local environment.
Table 1: Illustrative UV-Visible Spectroscopic Data for a D-Thienylalanine-Containing Peptide
| Parameter | Value | Conditions |
| Molar Extinction Coefficient (ε) at λmax | 5,000 - 8,000 M-1cm-1 | Phosphate Buffer, pH 7.4 |
| λmax | ~235 nm and ~280 nm (shoulder) | Phosphate Buffer, pH 7.4 |
Note: These values are illustrative and can vary depending on the peptide sequence and solvent conditions.
Fluorescence Spectroscopy
The thienyl moiety of D-Thienylalanine can exhibit intrinsic fluorescence, making it a valuable tool for studying peptide conformation, binding interactions, and localization without the need for external fluorescent labels. Its fluorescence properties are often sensitive to the polarity of the microenvironment.
Table 2: Illustrative Fluorescence Spectroscopic Data for a D-Thienylalanine-Containing Peptide
| Parameter | Value | Conditions |
| Excitation Wavelength (λex) | ~280 - 295 nm | Phosphate Buffer, pH 7.4 |
| Emission Wavelength (λem) | ~330 - 360 nm | Phosphate Buffer, pH 7.4 |
| Quantum Yield (ΦF) | 0.05 - 0.15 | Phosphate Buffer, pH 7.4 |
Note: These values are illustrative and are highly dependent on the peptide sequence, conformation, and solvent environment.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for analyzing the secondary structure of peptides. The incorporation of a D-amino acid like D-Thienylalanine can significantly influence the peptide's conformational preferences.
Table 3: Illustrative Circular Dichroism Data for a D-Thienylalanine-Containing Peptide
| Secondary Structure | Characteristic Wavelengths (nm) |
| α-helix (modified) | Negative bands near 222 and 208 nm, positive band near 190 nm (may be altered by the D-amino acid) |
| β-sheet (modified) | Negative band near 218 nm, positive band near 195 nm (may be altered by the D-amino acid) |
| Random Coil | Strong negative band near 200 nm |
Note: The presence of a D-amino acid can lead to atypical CD spectra. Comparison with control peptides is crucial for accurate interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information at the atomic level. The signals from the D-Thienylalanine residue, particularly the thienyl protons, can serve as sensitive probes of the peptide's three-dimensional structure and its interactions with binding partners.
Table 4: Illustrative 1H NMR Chemical Shift Ranges for D-Thienylalanine in a Peptide
| Proton | Chemical Shift Range (ppm) |
| α-H | 4.0 - 4.8 |
| β-H | 3.0 - 3.5 |
| Thienyl Protons | 6.8 - 7.5 |
Note: These are typical ranges and can be significantly influenced by the local chemical environment and peptide conformation.
Experimental Protocols
Protocol 1: UV-Visible Absorbance Spectroscopy
Objective: To determine the concentration of a D-Thienylalanine-containing peptide.
Materials:
-
Peptide stock solution of unknown concentration.
-
Spectrophotometer-compatible quartz cuvette (1 cm path length).
-
Appropriate buffer (e.g., 10 mM Sodium Phosphate, pH 7.4).
-
UV-Vis Spectrophotometer.
Procedure:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Set the wavelength range to scan from 220 nm to 350 nm.
-
Blank the instrument using the buffer solution in the quartz cuvette.
-
Prepare a dilution of the peptide stock solution in the same buffer to ensure the absorbance reading is within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Record the absorbance spectrum of the diluted peptide solution.
-
Identify the absorbance maximum (λmax), which is expected to be around 235 nm for the thienyl group.
-
Calculate the peptide concentration using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, ε is the molar extinction coefficient, b is the path length (1 cm), and c is the concentration. An estimated ε for the thienyl group can be used if the exact value for the peptide is unknown.
Protocol 2: Steady-State Fluorescence Spectroscopy
Objective: To characterize the intrinsic fluorescence of a D-Thienylalanine-containing peptide and assess environmental sensitivity.
Materials:
-
Peptide solution (1-10 µM in a suitable buffer).
-
Fluorescence-grade quartz cuvette.
-
Fluorometer.
-
A series of buffers with varying polarity (e.g., phosphate buffer, and buffer containing increasing concentrations of a less polar solvent like ethanol).
Procedure:
-
Turn on the fluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength to 285 nm (this may need to be optimized).
-
Set the emission scan range from 300 nm to 450 nm.
-
Record a blank spectrum using the buffer alone.
-
Record the fluorescence emission spectrum of the peptide solution.
-
To assess environmental sensitivity, record emission spectra in buffers of varying polarity. A blue shift (shift to shorter wavelengths) in the emission maximum typically indicates a more hydrophobic environment.
Protocol 3: Circular Dichroism Spectroscopy
Objective: To determine the secondary structure of a D-Thienylalanine-containing peptide.
Materials:
-
Peptide solution (0.1-0.2 mg/mL in a low-salt buffer, e.g., 10 mM phosphate buffer, pH 7.4).
-
CD-compatible quartz cuvette with a short path length (e.g., 0.1 cm).
-
Circular Dichroism Spectropolarimeter.
Procedure:
-
Purge the instrument with nitrogen gas for at least 30 minutes.
-
Turn on the lamp and allow it to stabilize.
-
Set the scanning parameters: wavelength range 190-260 nm, data pitch 0.5 nm, scanning speed 50 nm/min, and accumulate 3-5 scans for signal averaging.
-
Record a baseline spectrum with the buffer-filled cuvette.
-
Record the CD spectrum of the peptide solution.
-
Subtract the baseline from the peptide spectrum.
-
Convert the raw data (millidegrees) to mean residue ellipticity [θ] using the formula: [θ] = (mdeg * 100) / (c * n * l), where c is the molar concentration, n is the number of residues, and l is the path length in cm.
-
Analyze the resulting spectrum for characteristic features of α-helices, β-sheets, or random coils, keeping in mind the potential for atypical spectra due to the D-amino acid.
Protocol 4: 1D 1H NMR Spectroscopy
Objective: To obtain a preliminary structural fingerprint of a D-Thienylalanine-containing peptide.
Materials:
-
Lyophilized peptide (0.5-1 mg).
-
Deuterated solvent (e.g., D2O or a mixture of H2O/D2O with a suitable buffer).
-
NMR tube.
-
High-field NMR spectrometer.
Procedure:
-
Dissolve the peptide in the deuterated solvent to a final concentration of approximately 1-2 mM.
-
Transfer the solution to an NMR tube.
-
Acquire a 1D 1H NMR spectrum. Standard parameters include a sufficient number of scans for good signal-to-noise, a spectral width covering the expected proton chemical shifts (e.g., 0-10 ppm), and appropriate water suppression if using a H2O/D2O mixture.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify the characteristic signals for the D-Thienylalanine residue, including the aromatic protons of the thienyl ring (typically between 6.8 and 7.5 ppm) and the α- and β-protons.
Visualizations
Caption: General experimental workflow for the synthesis and spectroscopic analysis of peptides containing D-Thienylalanine.
Caption: Illustrative signaling pathway showing the antagonistic action of a hypothetical D-Thienylalanine-containing peptide on a GPCR.
Troubleshooting & Optimization
Technical Support Center: Fmoc-D-Thi-OH Coupling Efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address poor coupling efficiency of Fmoc-D-Thi-OH during solid-phase peptide synthesis (SPPS). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor coupling efficiency with this compound?
Poor coupling efficiency of this compound is most commonly attributed to:
-
Steric Hindrance: The bulky thiophene side chain of this compound can physically obstruct the approach of the activated carboxylic acid to the free amine on the growing peptide chain. This is a significant factor in reduced reaction kinetics.
-
Suboptimal Activation: Standard coupling reagents may not be sufficiently reactive to efficiently activate the sterically hindered this compound.
-
Peptide Aggregation: The growing peptide chain, particularly if it contains other hydrophobic residues, can aggregate on the solid support, limiting the accessibility of the N-terminal amine.
-
Incomplete Fmoc Deprotection: If the Fmoc group from the preceding amino acid is not completely removed, the N-terminal amine will not be available for coupling, leading to a deletion sequence.
Q2: How can I monitor the coupling efficiency of this compound in real-time?
The most common method for monitoring coupling reactions in SPPS is the Kaiser test , which detects the presence of free primary amines. A negative Kaiser test (yellow beads) indicates that the coupling reaction is complete. For more quantitative analysis, a small sample of the resin can be cleaved and analyzed by High-Performance Liquid Chromatography (HPLC) to determine the ratio of unreacted starting material to the desired product.
Q3: Is a single coupling reaction always sufficient for this compound?
Due to its steric bulk, a single coupling of this compound may not be sufficient to achieve a high yield. A double coupling strategy is often recommended to drive the reaction to completion. This involves performing the coupling reaction twice with a fresh solution of activated this compound before proceeding to the next deprotection step.
Troubleshooting Guide
Issue: Positive Kaiser test after coupling with this compound, indicating incomplete reaction.
This is a common issue when working with sterically hindered amino acids. The following troubleshooting steps are recommended:
Workflow for Troubleshooting Poor Coupling Efficiency
Caption: Troubleshooting workflow for poor this compound coupling.
Data on Coupling Reagent Performance
The choice of coupling reagent is critical for overcoming the steric hindrance of this compound. Uronium/aminium salts like HATU and HCTU are generally more effective than standard carbodiimide-based reagents for difficult couplings.
| Parameter | PyBOP | HATU | HCTU | Source |
| Crude Purity (%) | ||||
| Peptide 1 (2x1 min coupling) | 48.11 | 83.63 | 79.86 | [1] |
| Peptide 1 (2x20 min coupling) | 70.27 | 79.91 | 80.52 | [1] |
| Peptide 2 (2x1 min coupling) | 40.10 | 89.63 | 88.29 | [1] |
| Peptide 2 (2x20 min coupling) | 88.54 | 91.23 | 92.11 | [1] |
| Aza-Peptide Synthesis | ||||
| Reaction Half-life (min) | 150 | 40 | 40 | [1][2] |
| Acylation Yield (%) | ~65 | ~100 | ~55 | [1][2] |
Key Observations:
-
HATU and HCTU generally lead to higher crude purities, especially with shorter coupling times.[1]
-
For challenging sequences, HATU often provides the highest efficiency and is considered a gold standard for difficult couplings.[1]
-
HCTU is a highly efficient and more economical alternative to HATU.[1]
-
PyBOP is a viable option for routine syntheses, but may require longer coupling times for sterically hindered residues.[1]
Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling Completion
This protocol is used to qualitatively detect the presence of free primary amines on the resin.
Reagents:
-
Solution A: 65 mg of potassium cyanide (KCN) in 100 mL of pyridine.
-
Solution B: 5 g of ninhydrin in 100 mL of ethanol.
-
Solution C: 80 g of phenol in 20 mL of ethanol.
Procedure:
-
Collect a small sample of resin (approximately 5-10 beads) and place it in a small glass test tube.
-
Wash the resin beads thoroughly with DMF (3 times) and then with ethanol (3 times) to remove any residual reagents.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the test tube at 100-110°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Positive Result (Incomplete Coupling): Blue or purple color.
-
Negative Result (Complete Coupling): Yellow or colorless.
-
Protocol 2: Double Coupling for a Sterically Hindered Amino Acid
This protocol is recommended when a single coupling of this compound is incomplete.
-
First Coupling: Perform the initial coupling of this compound using a potent coupling reagent (e.g., HATU) for an extended time (e.g., 2-4 hours).
-
Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.
-
Second Coupling: Prepare a fresh solution of activated this compound and repeat the coupling step for another 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the second coupling.
-
Final Washing: Once the Kaiser test is negative, wash the resin thoroughly with DMF to prepare for the next deprotection step.
Protocol 3: HPLC Monitoring of Coupling Efficiency
This protocol provides a quantitative assessment of the coupling reaction.
-
After the coupling reaction, take a small aliquot of the resin (approximately 2-5 mg).
-
Wash the resin sample with DMF and then with dichloromethane (DCM).
-
Dry the resin sample under vacuum.
-
Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 1-2 hours.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Analyze the sample by reverse-phase HPLC (RP-HPLC).
-
Integrate the peak areas corresponding to the unreacted N-terminal peptide and the desired coupled product to determine the coupling efficiency.
References
Technical Support Center: D-Thienylalanine-Containing Peptides
Welcome to the technical support center for researchers working with D-Thienylalanine-containing peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and formulation of these unique peptides, with a focus on preventing aggregation.
Frequently Asked Questions (FAQs)
Q1: My D-Thienylalanine-containing peptide is showing poor solubility in aqueous buffers. What should I do?
A1: Poor solubility is a common issue, often preceding aggregation. The aromatic and hydrophobic nature of the thienyl group can contribute to this. Here are the initial steps to improve solubility:
-
Assess the Peptide's Net Charge: Determine the theoretical net charge of your peptide at neutral pH.
-
Acidic Peptides (net negative charge): Try dissolving in a slightly basic buffer (e.g., 0.1M ammonium bicarbonate, pH > 7).[1]
-
Basic Peptides (net positive charge): Attempt dissolution in a slightly acidic solution (e.g., 10% acetic acid).[1][2]
-
Neutral Peptides: These are often challenging. Start with deionized water, and if unsuccessful, proceed to the use of organic co-solvents.[1][2]
-
-
Solubility Testing: Always test the solubility of a small aliquot of your peptide before dissolving the entire batch.[2][3]
-
Sonication: Gentle sonication can help break up small aggregates and facilitate dissolution.[1][2]
Q2: I've tried adjusting the pH, but my peptide still won't dissolve. What are the next steps?
A2: If pH adjustment is insufficient, the use of organic co-solvents is the next logical step, especially for hydrophobic peptides.
-
Recommended Solvents: Start with a small amount of Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile (ACN) to dissolve the peptide.[2][4] Once dissolved, slowly add your aqueous buffer to the desired concentration while vortexing.[4]
-
Caution with Certain Residues: Avoid DMSO if your peptide contains Cysteine (Cys) or Methionine (Met), as it can cause oxidation.[3]
-
Toxicity Concerns: Be mindful that organic solvents can be toxic to cells, so use the minimum amount necessary for your experiments.[3]
Q3: My D-Thienylalanine peptide appears to be aggregating over time in solution. How can I prevent this?
A3: Peptide aggregation is a common problem that can lead to loss of activity and the formation of insoluble precipitates.[5] The incorporation of D-amino acids can sometimes disrupt the hydrogen bonding patterns that lead to aggregation.[2] However, the aromatic side chain of D-Thienylalanine can still promote aggregation through hydrophobic and π-π stacking interactions.[6][7] Here are some strategies to prevent aggregation:
-
Use of Excipients: Certain additives can stabilize your peptide in solution. These are generally tested at various concentrations to find the optimal formulation.
-
Storage Conditions: Store peptide solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] For peptides susceptible to oxidation, use oxygen-free solvents.[4]
Troubleshooting Guide: Peptide Aggregation
This guide provides a systematic approach to troubleshooting aggregation issues with your D-Thienylalanine-containing peptide.
Step 1: Identify the Signs of Aggregation
-
Visual Inspection: Cloudiness, turbidity, or visible precipitates in the solution.
-
Loss of Activity: A decrease in the peptide's biological or biochemical function.
-
Analytical Characterization: Techniques like Dynamic Light Scattering (DLS) can detect the presence of larger species in solution. Size Exclusion Chromatography (SEC-HPLC) can also be used to quantify aggregates.
Step 2: Systematic Troubleshooting Workflow
The following workflow can help you systematically address aggregation problems.
Caption: A step-by-step workflow for troubleshooting peptide aggregation.
Data on Common Anti-Aggregation Strategies
While specific quantitative data for D-Thienylalanine peptides is limited, the following table summarizes general strategies and their mechanisms of action, which can be applied as a starting point for formulation development.
| Strategy | Examples | Mechanism of Action | Typical Starting Concentration |
| pH Adjustment | Acidic or basic buffers | Increases net charge, leading to electrostatic repulsion between peptide molecules. | Adjust to be at least 2 pH units away from the peptide's isoelectric point (pI). |
| Sugars/Polyols | Sucrose, Mannitol, Trehalose | Preferential exclusion, leading to a more compact and stable peptide conformation. Can also increase solution viscosity. | 5-10% (w/v) |
| Amino Acids | Arginine, Glycine, Proline | Can interfere with intermolecular hydrogen bonding and hydrophobic interactions that lead to aggregation.[8] | 50-250 mM |
| Surfactants | Polysorbate 20, Polysorbate 80 | Reduce surface-induced aggregation and can stabilize the peptide by interacting with hydrophobic regions. | 0.01-0.1% (v/v) |
| Polymers | Polyethylene Glycol (PEG) | Creates a steric barrier around the peptide, preventing close contact between molecules.[5] | 1-5% (w/v) |
Key Experimental Protocols
Protocol 1: Peptide Solubilization
-
Preparation: Allow the lyophilized peptide to warm to room temperature in a desiccator.
-
Initial Solvent Selection: Based on the peptide's net charge, select an initial solvent (water, acidic buffer, or basic buffer).
-
Solubilization:
-
Add a small volume of the chosen solvent to the vial.
-
Gently vortex or sonicate the sample to facilitate dissolution.
-
If the peptide does not dissolve, consider using a small amount of an organic solvent like DMSO before adding the aqueous buffer.
-
-
Dilution: Once the peptide is dissolved, slowly add it dropwise to the final aqueous buffer with constant stirring to reach the desired concentration.
Protocol 2: Monitoring Aggregation using Dynamic Light Scattering (DLS)
-
Sample Preparation: Prepare the peptide solution in the desired buffer at the target concentration. Filter the solution through a low-binding 0.22 µm filter to remove any dust particles.
-
Instrument Setup:
-
Set the instrument to the appropriate temperature for your experiment.
-
Allow the instrument to equilibrate.
-
-
Measurement:
-
Place the cuvette with the peptide solution into the DLS instrument.
-
Perform multiple measurements over time (e.g., immediately after preparation, and then at regular intervals) to monitor any changes in the size distribution of particles in the solution. An increase in the average particle size is indicative of aggregation.
-
Signaling Pathway and Aggregation
While there isn't a universally defined signaling pathway for peptide aggregation, the process can be conceptualized as a nucleation-dependent polymerization, similar to what is observed in amyloid fibril formation.[8]
Caption: A diagram illustrating the conceptual steps of peptide aggregation.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. jpt.com [jpt.com]
- 3. benchchem.com [benchchem.com]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Novel Descriptors Derived from the Aggregation Propensity of Di- and Tripeptides Can Predict the Critical Aggregation Concentration of Longer Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Time for Bulky Fmoc-D-Amino Acids
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the coupling of sterically hindered Fmoc-D-amino acids. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of bulky Fmoc-D-amino acids, such as Fmoc-D-Valine or Fmoc-D-Isoleucine, often slow and inefficient?
A1: The primary reason for difficult coupling is steric hindrance. The bulky side chains of these amino acids physically obstruct the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain on the solid support. This increased steric bulk slows down the reaction kinetics, leading to incomplete coupling and lower yields.[1]
Q2: Which coupling reagents are most effective for sterically hindered Fmoc-D-amino acids?
A2: For challenging couplings involving bulky amino acids, more potent coupling reagents are generally required. Aminium/uronium salts like HATU and HCTU are highly recommended due to their high reactivity and ability to form highly reactive OAt and 6-ClOBt active esters, respectively.[2] Phosphonium salts such as PyBOP are also effective alternatives.[2] COMU, an Oxyma-based reagent, has shown coupling efficiencies comparable to HATU and is a safer alternative to HOBt/HOAt-based reagents.[3]
Q3: What is "double coupling," and when should I use it?
A3: Double coupling is the repetition of the coupling step with a fresh solution of the activated amino acid and coupling reagents before proceeding to the next deprotection step. This strategy is employed when a single coupling reaction is insufficient to drive the reaction to completion, which is often the case with sterically hindered residues. It is a common strategy to improve the yield of difficult coupling steps.
Q4: How can I monitor the completion of a coupling reaction for a bulky amino acid?
A4: The Kaiser test (or ninhydrin test) is a widely used qualitative method to detect the presence of free primary amines on the resin.[1][4][5] A positive result (intense blue color) indicates that the coupling is incomplete, as free amines are still present. A negative result (yellow or colorless) signifies a complete reaction. For N-terminal proline or other secondary amines, the Kaiser test is unreliable, and alternative tests like the isatin or chloranil test should be used.[4][5]
Q5: What is racemization, and how can I minimize it during the coupling of Fmoc-D-amino acids?
A5: Racemization is the loss of stereochemical integrity at the alpha-carbon of the amino acid, leading to the formation of diastereomeric impurities. While D-amino acids are used to introduce a specific stereochemistry, the activation process, especially with prolonged reaction times or strong bases, can lead to epimerization. To minimize this, it is crucial to:
-
Use additives like HOBt, HOAt, or OxymaPure, which can suppress racemization.[6][7][8]
-
Avoid excessively long pre-activation and coupling times.
-
Use a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine, instead of DIPEA.[3]
-
Perform the coupling at a lower temperature if racemization is a significant issue.[7]
Troubleshooting Guide: Low Coupling Efficiency
This guide provides a systematic approach to troubleshooting low coupling efficiency when working with bulky Fmoc-D-amino acids.
| Problem | Possible Cause | Recommended Solution |
| Kaiser test is positive (blue beads) after standard coupling time. | 1. Steric Hindrance: The bulky side chain of the D-amino acid is preventing efficient reaction.[1] 2. Suboptimal Coupling Reagent: The chosen coupling reagent is not reactive enough for the specific amino acid. 3. Peptide Aggregation: The growing peptide chain is aggregating on the resin, blocking the N-terminal amine. | 1. Extend Coupling Time: Increase the reaction time (e.g., from 1-2 hours to 4 hours or overnight). 2. Perform a Double Coupling: Repeat the coupling step with fresh reagents. 3. Switch to a More Potent Coupling Reagent: Use HATU, HCTU, or COMU.[2][3] 4. Increase Reagent Equivalents: Use a higher excess of the Fmoc-D-amino acid and coupling reagents (e.g., increase from 3 to 5 equivalents). 5. Change Solvent: Switch from DMF to NMP or add a small amount of DMSO to disrupt aggregation. |
| Yield of the final peptide is low, with significant deletion sequences. | 1. Incomplete Coupling at Multiple Steps: Chronic low-level incomplete coupling throughout the synthesis. 2. Premature Chain Termination: Unreacted amines being capped in subsequent steps. | 1. Implement a Capping Step: After each coupling step where incomplete reaction is suspected, use a capping agent like acetic anhydride to block any unreacted N-terminal amines. This prevents the formation of deletion sequences.[5] 2. Optimize the Protocol for All Bulky Residues: Proactively use optimized conditions (stronger reagents, longer times, or double coupling) for all known difficult couplings in your sequence. |
| Significant side products are observed in the final crude product. | 1. Racemization: Loss of stereochemical purity at the alpha-carbon of the D-amino acid.[6][7] 2. Guanidinylation: Side reaction with aminium/uronium reagents (like HATU, HCTU) if used in excess relative to the carboxylic acid, leading to capping of the N-terminus. | 1. Add Racemization Suppressants: Include HOBt, HOAt, or OxymaPure in your coupling cocktail.[6][7][8] 2. Use a Weaker Base: Substitute DIPEA with NMM or collidine.[3] 3. Avoid Excess Aminium/Uronium Reagent: Use a slight excess of the Fmoc-amino acid relative to the coupling reagent. |
Data Presentation
The following tables summarize the performance of common coupling reagents for difficult peptide sequences, which can serve as a guide for selecting the appropriate reagent for bulky Fmoc-D-amino acid coupling.
Table 1: Comparison of Coupling Reagent Performance for a Difficult Decapeptide (Acyl Carrier Protein Fragment 65-74) [9]
| Coupling Reagent | Coupling Time | Crude Purity (%) |
| HATU | 2 x 1 min | 83.63 |
| 2 x 20 min | 79.91 | |
| HCTU | 2 x 1 min | 79.86 |
| 2 x 20 min | 80.52 | |
| PyBOP | 2 x 1 min | 48.11 |
| 2 x 20 min | 70.27 | |
| COMU | 2 x 2 min | ~79 |
Data suggests that HATU and HCTU provide higher crude purity with shorter coupling times compared to PyBOP for this difficult sequence.
Table 2: Kinetic Comparison of Coupling Reagents for Aza-Peptide Bond Formation
| Coupling Reagent | Reaction Half-life (min) | Acylation Yield (%) |
| HATU | 40 | ~100 |
| HCTU | 40 | ~55 |
| PyBOP | 150 | ~65 |
While for a different type of peptide bond, this data further supports the higher reactivity of HATU.
Experimental Protocols
Protocol 1: Standard Coupling Cycle for a Bulky Fmoc-D-Amino Acid using HATU
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes with agitation.
-
Drain the solution.
-
Repeat the treatment with fresh 20% piperidine in DMF for another 5-10 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and finally DMF (3 times).
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the bulky Fmoc-D-amino acid (4 equivalents, 0.4 mmol), HATU (3.9 equivalents, 0.39 mmol), and HOAt (4 equivalents, 0.4 mmol) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol) to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours. For extremely difficult couplings, this time can be extended or a double coupling can be performed.
-
-
Washing: Wash the resin as described in step 3.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
-
If the test is positive (blue), repeat steps 4 and 5 (double coupling).
-
If the test is negative (yellow), proceed to the deprotection step for the next amino acid in the sequence.
-
Protocol 2: Kaiser Test for Monitoring Coupling Completion [4][10]
-
Sample Preparation: Remove a small sample of resin beads (10-15 beads) from the reaction vessel and wash them thoroughly with ethanol.
-
Reagent Addition: Place the washed beads in a small glass test tube and add 2-3 drops of each of the following solutions:
-
Solution A: 1 g Ninhydrin in 20 mL n-butanol.
-
Solution B: 40 g Phenol in 20 mL n-butanol.
-
Solution C: 16.5 mg KCN diluted in 25 mL of water, then 1 mL of this solution diluted with 49 mL of pyridine.
-
-
Heating: Heat the test tube at 110-120°C for 5 minutes.
-
Observation:
-
Dark Blue Beads/Solution: Positive result, indicating the presence of free primary amines (incomplete coupling).
-
Yellow/Colorless Beads and Solution: Negative result, indicating the absence of free primary amines (complete coupling).
-
Mandatory Visualizations
Caption: A standard workflow for a single coupling cycle in Fmoc SPPS.
Caption: A decision tree for troubleshooting incomplete coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Minimizing racemization of Fmoc-D-Thi-OH during activation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize the racemization of Fmoc-D-Thi-OH during the activation step of solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound activation?
A1: Racemization is the process where the stereochemical integrity of the α-carbon of an amino acid is lost, leading to a mixture of D- and L-enantiomers. During the activation of this compound for peptide bond formation, the carboxyl group is converted into a more reactive species. This process can inadvertently lead to the formation of an oxazolone intermediate or direct enolization, both of which can result in the loss of the desired D-configuration at the α-carbon, yielding Fmoc-L-Thi-OH derivatives.[1][2]
Q2: Why is Threonine prone to racemization and other side reactions?
A2: Threonine, like other β-hydroxy amino acids, is susceptible to side reactions such as racemization and N-O acyl shifts.[3] The activation of the carboxyl group increases the acidity of the α-proton, making it susceptible to abstraction by a base, which leads to racemization.[1] Additionally, the side-chain hydroxyl group can participate in undesired intramolecular reactions.
Q3: What are the primary factors that influence racemization of this compound?
A3: Several factors during the activation and coupling steps can influence the extent of racemization:
-
Coupling Reagents: The choice of coupling reagent significantly impacts racemization levels.[2]
-
Base: The type and concentration of the base used can promote α-proton abstraction.[4][5]
-
Temperature: Higher temperatures can accelerate the rate of racemization.[6][7]
-
Pre-activation Time: Prolonged pre-activation of the amino acid can increase the risk of racemization.[8]
-
Solvent: The polarity of the solvent can play a role in the reaction kinetics and side reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the activation of this compound and provides strategies to minimize racemization.
Issue 1: High levels of epimerization detected in the final peptide.
High levels of the L-threonine diastereomer in the final product indicate significant racemization during one or more coupling steps.
Workflow for Troubleshooting Racemization
Caption: Troubleshooting workflow for addressing high epimerization.
Solutions:
-
Optimize Coupling Reagents and Additives:
-
For amino acids prone to racemization, carbodiimide-based reagents like Diisopropylcarbodiimide (DIC) in the presence of an additive are generally preferred as they can be used without a strong base.[5]
-
The use of additives such as 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is highly recommended to suppress racemization.[3][4] OxymaPure is a non-explosive alternative to HOBt and HOAt and has shown excellent performance in reducing racemization.[9]
-
-
Select an Appropriate Base:
-
If a base is required, use a weaker or sterically hindered base. 2,4,6-collidine (TMP) has been shown to produce less racemization compared to more commonly used bases like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM).[4][5][6]
-
Use the minimum amount of base necessary for the reaction to proceed.
-
-
Control the Reaction Temperature:
-
Perform the coupling reaction at a lower temperature (e.g., 0°C or room temperature). Elevated temperatures, often used in microwave-assisted peptide synthesis, can significantly increase the rate of racemization.[6][7] If using a microwave synthesizer, lowering the coupling temperature from 80°C to 50°C can limit racemization.[6][7]
-
-
Minimize Pre-activation Time:
-
Avoid prolonged pre-activation times. An in situ activation strategy, where the coupling reagents are added directly to the reaction vessel containing the resin and the amino acid, is often preferred to minimize the existence of the highly reactive, racemization-prone activated species.[10]
-
Issue 2: Aggregation during the synthesis of a threonine-containing peptide.
Peptide aggregation can lead to incomplete coupling and deprotection steps, resulting in lower purity and yield. Threonine-containing sequences can sometimes be prone to aggregation.
Solutions:
-
Utilize Pseudoproline Dipeptides:
-
The introduction of a pseudoproline dipeptide at the site of the threonine residue can disrupt the formation of secondary structures that lead to aggregation.[11][12] Pseudoprolines are derived from serine or threonine and create a "kink" in the peptide backbone, similar to proline, which enhances solvation and improves coupling efficiency.[11] The native threonine structure is restored during the final cleavage from the resin.[3]
-
Quantitative Data Summary
The choice of coupling reagent and additives significantly affects the degree of racemization. While specific data for this compound is limited, the following table, based on studies with the structurally similar Fmoc-L-Ser(tBu)-OH, provides insight into the relative performance of different coupling conditions.
| Coupling Reagent | Additive | Base | % D-Isomer Formation (for Fmoc-L-Ser(tBu)-OH) | Reference |
| HATU | - | NMM | High | [2] |
| DIC | OxymaPure | - | Negligible | [2] |
| TBTU | HOBt | DIPEA | Low | [8] |
| HBTU | HOBt | DIPEA | Low | [8] |
| DIC | HOBt | - | Low | [8] |
Note: The extent of racemization is sequence-dependent and the data above should be used as a general guideline.
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/OxymaPure
This protocol is recommended for coupling this compound to minimize racemization.
-
Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Perform the N-terminal Fmoc deprotection of the resin-bound peptide using a 20% solution of piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-D-Thi(tBu)-OH (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
Add the pre-activated solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Monitoring: Confirm the completion of the coupling reaction using a qualitative test such as the Kaiser test.
Protocol 2: Coupling using a Hindered Base
This protocol is an alternative when a stronger activating agent is required, while still taking precautions to limit racemization.
-
Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.
-
Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-D-Thi(tBu)-OH (3 equivalents) and a suitable coupling reagent like HCTU (2.9 equivalents) in DMF.
-
Add the amino acid/coupling reagent solution to the deprotected peptide-resin.
-
Add 2,4,6-collidine (6 equivalents) to the reaction vessel.
-
Allow the coupling reaction to proceed for 30-60 minutes at room temperature.
-
-
Washing and Monitoring: Follow steps 5-6 from Protocol 1.
Visualizing the Racemization Mechanism
The primary mechanism for racemization during amino acid activation involves the formation of an oxazolone intermediate.
References
- 1. mdpi.com [mdpi.com]
- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. bachem.com [bachem.com]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chempep.com [chempep.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: HPLC Purification of D-Threonine (D-Thi) Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on HPLC purification strategies for peptides containing D-Threonine (D-Thi). The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying D-Thi containing peptides by HPLC?
A1: The main challenge lies in the separation of diastereomers. D-Threonine, like isoleucine, has two chiral centers, leading to four possible stereoisomers: L-Threonine, D-Threonine, L-allo-Threonine, and D-allo-Threonine. When a D-Thi residue is incorporated into a peptide that otherwise contains L-amino acids, diastereomers are formed. These diastereomers often have very similar physicochemical properties, making their separation by standard reversed-phase HPLC (RP-HPLC) difficult.[1][2] Effective resolution is crucial as different stereoisomers can exhibit varied biological activities and toxicological profiles.
Q2: What is the recommended HPLC column for separating D-Thi peptide diastereomers?
A2: For general purification and separation of diastereomers, a C18 column is the standard choice due to its hydrophobicity.[3][4] For small, polar peptides, a column with a high surface area and a pore size of 100-120 Å is recommended for better retention and resolution.[3] In cases where C18 columns do not provide adequate separation, a C8 column may offer different selectivity.[2] If diastereomers remain co-eluted, a chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based), can be employed for direct chiral separation.[3]
Q3: How does the mobile phase composition affect the separation of D-Thi peptide diastereomers?
A3: The mobile phase composition is a critical factor for successful separation. A typical mobile phase for RP-HPLC of peptides consists of:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent, improving peak shape and resolution.[3]
-
Solvent B: 0.1% TFA in acetonitrile (ACN). Acetonitrile is the organic modifier that elutes the peptide from the column.[3]
The gradient slope, i.e., the rate of increase of Solvent B, significantly impacts resolution. A shallower gradient is often preferred for separating closely eluting diastereomers.[5] The pH of the mobile phase can also be adjusted to alter selectivity, especially for peptides containing acidic or basic residues.[6]
Q4: Can temperature be used to optimize the separation of D-Thi peptide diastereomers?
A4: Yes, temperature is a valuable parameter for optimizing separations. Changing the column temperature can alter the selectivity of the separation and improve peak shape. For some diastereomeric peptides, increasing the temperature can enhance resolution, while for others, a lower temperature may be more effective.[2][5] It is recommended to screen a range of temperatures (e.g., 25°C to 60°C) during method development.
Q5: How can I confirm the purity and stereochemical identity of my purified D-Thi peptide?
A5: The purity of the collected fractions should be assessed by analytical RP-HPLC. To confirm the stereochemical identity, several methods can be used:
-
Co-injection: Co-injecting the purified peptide with a synthetic standard of the desired diastereomer should result in a single, sharp peak.
-
Chiral Chromatography: Analysis on a chiral HPLC column can separate and identify the different stereoisomers.
-
Mass Spectrometry (MS): While MS cannot directly distinguish between diastereomers as they have the same mass, it is essential for confirming the molecular weight of the purified peptide.
-
Enzymatic Digestion: Specific enzymes that only cleave peptides composed of L-amino acids can be used. Resistance to digestion can indicate the presence of a D-amino acid.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC purification of D-Thi containing peptides.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Resolution / Co-elution of Diastereomers | 1. Inappropriate Gradient: The gradient may be too steep. 2. Suboptimal Mobile Phase: The mobile phase composition (organic modifier, ion-pairing agent, pH) may not be ideal for separation. 3. Column Inefficiency: The column may be old, contaminated, or not suitable for the separation. 4. High Flow Rate: The flow rate might be too high for efficient mass transfer. | 1. Optimize Gradient: Decrease the gradient slope (e.g., from 1%/min to 0.5%/min of Solvent B).[5] 2. Modify Mobile Phase: Try a different organic modifier (e.g., methanol instead of acetonitrile). Adjust the TFA concentration or try a different ion-pairing agent (e.g., formic acid). Alter the mobile phase pH. 3. Change Column: Use a column with a smaller particle size, a longer length, or a different stationary phase (e.g., C8 instead of C18, or a chiral column).[3] 4. Reduce Flow Rate: Decrease the flow rate to improve separation efficiency. |
| Peak Tailing | 1. Secondary Interactions: The peptide may be interacting with active sites on the silica backbone of the column. 2. Column Overload: Too much sample has been injected onto the column. 3. Low Mobile Phase pH: The pH of the mobile phase may not be optimal. | 1. Adjust Mobile Phase: Ensure the TFA concentration is sufficient (typically 0.1%). 2. Reduce Sample Load: Decrease the amount of peptide injected. 3. Optimize pH: Adjust the mobile phase pH to ensure complete protonation of acidic residues and the C-terminus. |
| High Backpressure | 1. Column Frit Blockage: Particulate matter from the sample or mobile phase has clogged the column inlet frit. 2. System Blockage: Blockage in the tubing, injector, or guard column. 3. Precipitated Sample/Buffer: The sample or buffer has precipitated in the system. | 1. Filter Sample and Mobile Phase: Always filter samples and mobile phases through a 0.22 µm or 0.45 µm filter. 2. Isolate and Flush: Systematically disconnect components to identify the source of the blockage and flush with an appropriate solvent. 3. Use a Guard Column: A guard column can protect the analytical/preparative column from contamination. |
| Low Recovery | 1. Peptide Precipitation: The peptide may be precipitating on the column or in the tubing. 2. Irreversible Adsorption: The peptide is strongly and irreversibly binding to the stationary phase. 3. Sample Degradation: The peptide is not stable under the purification conditions. | 1. Improve Solubility: Dissolve the crude peptide in a solvent with a higher organic content or add a small amount of DMSO. 2. Change Column/Mobile Phase: Use a less retentive column (e.g., C4 or C8) or a stronger mobile phase. 3. Optimize Conditions: Adjust pH and temperature to improve peptide stability. |
Experimental Protocols
Protocol 1: General Preparative RP-HPLC for D-Thi Containing Peptides
This protocol provides a general method for the purification of a D-Thi containing peptide from a crude synthetic mixture.
1. Sample Preparation:
-
Dissolve the crude peptide in the initial mobile phase (e.g., 5-10% acetonitrile in water with 0.1% TFA) to a concentration of approximately 1-10 mg/mL.
-
If solubility is an issue, a small amount of a stronger solvent like DMSO can be used, but minimize the volume.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[3]
2. HPLC System and Column:
-
System: A preparative HPLC system equipped with a gradient pump, a UV detector, and a fraction collector.
-
Column: A C18 reversed-phase column suitable for preparative scale (e.g., 250 x 21.2 mm, 5-10 µm particle size).
3. Mobile Phases:
-
Solvent A: 0.1% (v/v) TFA in HPLC-grade water.
-
Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
4. HPLC Method:
-
Flow Rate: 15-20 mL/min (adjust based on column dimensions and manufacturer's recommendations).
-
Detection: 214 nm and 280 nm (if the peptide contains Trp or Tyr).
-
Gradient: A shallow gradient is recommended for optimal separation of diastereomers. An example gradient is:
-
0-5 min: 10% B (isocratic)
-
5-45 min: 10-50% B (linear gradient)
-
45-50 min: 50-90% B (wash)
-
50-55 min: 90% B (isocratic)
-
55-60 min: 90-10% B (re-equilibration)
-
60-70 min: 10% B (isocratic)
-
This gradient should be optimized based on an initial analytical run of the crude material.
-
5. Fraction Collection and Analysis:
-
Collect fractions corresponding to the target peptide peak(s).
-
Analyze the purity of each collected fraction using analytical RP-HPLC with a faster gradient.
-
Pool the fractions that meet the desired purity level (e.g., >98%).
6. Post-Purification Processing:
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.
Quantitative Data Summary: Typical RP-HPLC Parameters
| Parameter | Typical Value/Range | Purpose |
| Column Chemistry | C18, C8 | Separation based on hydrophobicity. C18 is more retentive. |
| Particle Size | 5-10 µm (Preparative) | Larger particles for higher loading, smaller for better resolution. |
| Pore Size | 100-300 Å | Larger pores for larger peptides. |
| Mobile Phase A | 0.1% TFA in Water | Provides protons and acts as an ion-pairing agent. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier for peptide elution. |
| Gradient Slope | 0.5-2% B per minute | A shallower slope improves the resolution of closely eluting peaks.[5] |
| Flow Rate | 15-25 mL/min (Preparative) | Dependent on column diameter. |
| Temperature | 25-60 °C | Can be optimized to improve selectivity and peak shape.[2][5] |
| Detection Wavelength | 214-220 nm | For detection of the peptide bond. |
| Crude Purity | 50-80% | Typical for solid-phase peptide synthesis.[3] |
| Achievable Final Purity | >98% | With a single optimized RP-HPLC step.[3] |
| Expected Yield | 30-70% | Dependent on crude purity and separation efficiency. |
Visualizations
Experimental Workflow Diagram
Caption: A general workflow for the HPLC purification of D-Thi containing peptides.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common HPLC purification problems.
References
- 1. Separation of Peptide Diastereomers [ouci.dntb.gov.ua]
- 2. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. C18 Columns and Peptide Desalting for Mass Spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Influencing Selectivity in LC-MS Peptides Analysis on the Raptor ARC-18 Column [restek.com]
- 6. hplc.eu [hplc.eu]
Fmoc-D-Thi-OH stability and storage conditions
This technical support center provides guidance on the stability and storage of Fmoc-D-Thi-OH (N-α-Fmoc-D-2-thienylalanine), a key building block in solid-phase peptide synthesis (SPPS). Proper handling and storage are crucial to ensure its integrity and performance in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: There are conflicting recommendations from different suppliers. Some suggest storage at room temperature (15-25°C), while others recommend refrigerated conditions (0-8°C) for similar Fmoc-amino acids. To ensure maximum stability and shelf-life, it is advisable to store this compound in a cool, dry, and dark place. For long-term storage, refrigeration at 2-8°C is the most conservative and recommended approach. The product should be stored in a tightly sealed container to protect it from moisture.
Q2: What is the typical shelf life of this compound?
A2: The shelf life of this compound can vary depending on the storage conditions and the quality of the initial product. When stored under the recommended conditions (2-8°C, dry, dark), the compound is expected to be stable for at least one year. However, it is good practice to re-evaluate the purity of the material if it has been stored for an extended period or if you observe any changes in its physical appearance.
Q3: How can I assess the purity of my this compound?
A3: The purity of this compound can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the purity of Fmoc-amino acids. A reversed-phase HPLC method can separate the main compound from its impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the chemical structure and identify any structural impurities.
-
Mass Spectrometry (MS): This technique can be used to confirm the molecular weight of the compound.
Q4: What are the common impurities found in this compound?
A4: Common impurities in Fmoc-amino acids, including this compound, can arise during synthesis or degradation upon storage. These include:
-
Dipeptide (Fmoc-D-Thi-D-Thi-OH): Formed by the reaction of this compound with another molecule of D-thienylalanine.
-
Free D-thienylalanine: Resulting from the cleavage of the Fmoc protecting group.
-
β-Alanine derivatives: These can be introduced during the synthesis of the Fmoc group.
-
Residual solvents and reagents: Such as ethyl acetate or reagents used in the synthesis.
-
Enantiomeric impurities: The presence of the L-enantiomer (Fmoc-L-Thi-OH).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low coupling efficiency in peptide synthesis | Degradation of this compound leading to lower active concentration. | Assess the purity of the this compound stock using HPLC. If purity is compromised, use a fresh batch. Ensure the material was stored under recommended conditions. |
| Presence of impurities that interfere with the coupling reaction. | Characterize the impurities using HPLC and MS. Common culprits include free amino acid or dipeptide impurities. | |
| Appearance of unexpected peaks in the crude peptide HPLC profile | Use of impure this compound. | Analyze the this compound raw material to identify the impurities. These impurities may be incorporated into the peptide chain. |
| Incomplete Fmoc deprotection during synthesis. | Optimize the deprotection step in your SPPS protocol. | |
| Change in physical appearance of the solid (e.g., color change, clumping) | Exposure to moisture and/or light. | Discard the product as it may have degraded. Ensure proper storage in a tightly sealed, opaque container in a desiccator or refrigerator. |
| Thermal degradation. | Avoid storing the product at elevated temperatures. |
Data Presentation
Table 1: Recommended Storage Conditions for Fmoc-Protected Amino Acids
| Compound | Recommended Storage Temperature | Additional Recommendations |
| This compound | 2-8°C (conservative) or 15-25°C | Store in a tightly sealed container, protected from light and moisture. |
| General Fmoc-amino acids | 2-8°C or -20°C (long-term) | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general procedure to assess the stability of this compound under specific storage conditions.
1. Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
-
Analytical balance
-
Environmental chamber or incubators set to desired temperature and humidity conditions.
2. Procedure:
-
Initial Analysis (Time Zero):
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Analyze the solution by HPLC to determine the initial purity and peak area.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1 mL/min
-
Detection: UV at 265 nm
-
-
-
Sample Storage:
-
Aliquot the solid this compound into several vials.
-
Store the vials under different conditions to be tested (e.g., 2-8°C/ambient humidity, 25°C/60% RH, 40°C/75% RH).
-
Protect samples from light by using amber vials or wrapping them in aluminum foil.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve a vial from each storage condition.
-
Prepare a solution of the stored sample at the same concentration as the initial analysis.
-
Analyze the sample by HPLC using the same method.
-
-
Data Analysis:
-
Compare the purity and peak area of the main this compound peak at each time point to the initial (time zero) data.
-
Calculate the percentage degradation.
-
Identify and quantify any new impurity peaks that appear.
-
Visualizations
Caption: Logical relationship between storage conditions and stability of this compound.
Caption: Troubleshooting workflow for issues related to this compound in peptide synthesis.
Technical Support Center: Enhancing Hydrophobic Peptide Solubility with D-Threonine (D-Thi)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the solubility of hydrophobic peptides by incorporating D-Threonine (D-Thi).
Frequently Asked Questions (FAQs)
Q1: Why is my hydrophobic peptide insoluble in aqueous solutions?
A1: Hydrophobic peptides are rich in non-polar amino acids (e.g., Val, Leu, Ile, Phe, Trp). In aqueous environments, these peptides tend to aggregate to minimize the exposure of their hydrophobic side chains to water. This aggregation is often driven by the formation of stable intermolecular secondary structures, primarily β-sheets, which leads to precipitation and poor solubility.[1][2][3]
Q2: How can incorporating D-Threonine (D-Thi) improve the solubility of my peptide?
A2: Incorporating a D-amino acid, such as D-Threonine, into a peptide sequence composed of L-amino acids disrupts the formation of regular secondary structures like β-sheets and α-helices.[1] The stereochemically different D-amino acid introduces a "kink" in the peptide backbone, sterically hindering the hydrogen bonding patterns required for stable β-sheet formation. By preventing aggregation, the peptide remains in a monomeric state, which significantly enhances its solubility in aqueous solutions.
Q3: What is the mechanism behind D-amino acid-mediated disruption of β-sheet formation?
A3: β-sheets are stabilized by a network of hydrogen bonds between the backbone amide and carbonyl groups of adjacent peptide chains. L-amino acids naturally adopt conformations that favor the formation of these bonds in a regular, repeating pattern. A D-amino acid at a specific position will force the peptide backbone into a conformation that is incompatible with this regular hydrogen-bonding network, effectively terminating or disrupting the β-sheet structure.
Q4: Will incorporating D-Thi affect the biological activity of my peptide?
A4: It is possible. The biological activity of a peptide is often dependent on its three-dimensional structure and its ability to bind to a specific receptor or enzyme. While incorporating D-Thi can improve solubility, the resulting conformational changes may alter the peptide's binding affinity. Therefore, it is crucial to test the biological activity of the modified peptide and compare it to the original L-amino acid version. In some cases, increased stability to proteases is an added benefit of D-amino acid incorporation.[4]
Q5: Are there alternative strategies to improve hydrophobic peptide solubility?
A5: Yes, several other strategies can be employed:
-
pH Adjustment: Dissolving the peptide in a buffer with a pH away from its isoelectric point (pI) can increase its net charge and improve solubility.[5]
-
Organic Co-solvents: For highly hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO, DMF, or acetonitrile, followed by dilution in an aqueous buffer, can be effective.[2][6][7]
-
Chaotropic Agents: Agents like guanidinium chloride or urea can disrupt non-covalent interactions and help solubilize aggregated peptides.
-
Sequence Modification: If possible, replacing some hydrophobic residues with polar or charged amino acids can enhance solubility.[2]
Troubleshooting Guides
Problem 1: My D-Thi-containing peptide is still not dissolving in water.
| Possible Cause | Troubleshooting Step |
| The peptide is still highly hydrophobic despite the D-Thi substitution. | 1. Attempt to dissolve the peptide in a small amount of 10-25% acetic acid (for basic peptides) or 0.1M ammonium bicarbonate (for acidic peptides). 2. If the peptide remains insoluble, try dissolving it first in a minimal volume of an organic solvent such as DMSO or DMF, and then slowly add your aqueous buffer while vortexing.[6][7] |
| The peptide has formed strong aggregates during lyophilization. | 1. Use sonication to aid in the dissolution process.[8][9] 2. Gently warm the solution. |
| The pH of the solution is close to the peptide's isoelectric point (pI). | Adjust the pH of the solvent to be at least 2 units above or below the pI of the peptide. |
Problem 2: I observe precipitation after diluting the peptide stock solution.
| Possible Cause | Troubleshooting Step |
| The peptide has limited solubility in the final buffer. | 1. Decrease the final concentration of the peptide in the working solution. 2. Increase the percentage of the organic co-solvent in the final solution (ensure it is compatible with your downstream application). |
| Salt concentration in the buffer is causing the peptide to "salt out". | 1. Try a buffer with a lower ionic strength. 2. Desalt your peptide stock solution before diluting it into the final buffer. |
Data Presentation
The following table provides an illustrative example of the potential improvement in solubility of a model hydrophobic peptide after the incorporation of a single D-Threonine residue.
| Peptide Sequence | Modification | Solubility in PBS (pH 7.4) |
| Ac-Val-Leu-Ile-Phe-L-Thr -Val-Leu-NH2 | None (All L-amino acids) | < 0.1 mg/mL (Insoluble) |
| Ac-Val-Leu-Ile-Phe-D-Thr -Val-Leu-NH2 | Single D-Threonine substitution | ~1.5 mg/mL (Soluble) |
| Note: This data is illustrative and the actual solubility will depend on the specific peptide sequence and experimental conditions. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with D-Threonine Incorporation
This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide incorporating a D-Threonine residue.
Materials:
-
Rink Amide resin
-
Fmoc-protected L-amino acids
-
Fmoc-D-Threonine(tBu)-OH
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM, Methanol
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling: Couple the first Fmoc-protected L-amino acid to the resin using a coupling agent and a base.
-
Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.
-
Chain Elongation: Sequentially couple the subsequent Fmoc-protected L-amino acids by repeating the coupling and deprotection steps.
-
D-Threonine Incorporation: At the desired position in the sequence, use Fmoc-D-Threonine(tBu)-OH for the coupling step.
-
Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group.
-
Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase HPLC.
-
Lyophilization: Lyophilize the purified peptide to obtain a dry powder.
Protocol 2: Peptide Solubility Assessment
This protocol describes a method to determine the solubility of the synthesized peptides.
Materials:
-
Lyophilized peptide
-
Solvents to be tested (e.g., Water, PBS pH 7.4, 10% Acetic Acid, DMSO)
-
Vortex mixer
-
Sonicator bath
-
Microcentrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Stock Solution Preparation:
-
Weigh a small, precise amount of the lyophilized peptide (e.g., 1 mg).
-
Add a small, defined volume of the primary solvent (e.g., 100 µL of water) to achieve a high initial concentration (e.g., 10 mg/mL).
-
-
Solubilization Attempts:
-
Vortex the sample for 1-2 minutes.
-
If the peptide is not fully dissolved, sonicate the sample for 5-10 minutes.
-
Visually inspect the solution for any particulate matter. A clear solution indicates solubility at that concentration.
-
-
Troubleshooting Insolubility:
-
If the peptide is insoluble in water, repeat steps 1 and 2 with a different solvent (e.g., 10% acetic acid for a basic peptide).
-
For highly hydrophobic peptides, start with a minimal volume of DMSO and then dilute with the aqueous buffer.
-
-
Quantitative Measurement (Optional):
-
Centrifuge the solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved peptide.
-
Carefully take an aliquot of the supernatant.
-
Measure the absorbance of the supernatant at a wavelength where the peptide absorbs (typically 280 nm if Trp or Tyr are present, or a lower wavelength like 214 nm for the peptide bond).
-
Calculate the concentration using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the peptide. The maximum concentration obtained corresponds to the solubility limit.
-
Mandatory Visualizations
Caption: Experimental workflow for synthesis and analysis of D-Thi containing peptides.
Caption: Mechanism of β-sheet disruption by D-Threonine incorporation.
References
- 1. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Evaluation of the effect of d-amino acid incorporation into amyloid-reactive peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. genscript.com [genscript.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. iscabiochemicals.com [iscabiochemicals.com]
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during solid-phase peptide synthesis (SPPS), with a focus on incomplete Fmoc deprotection, especially when dealing with sterically hindered amino acids.
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and what are its consequences?
Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain.[1] This prevents the subsequent amino acid from coupling, leading to the formation of deletion sequences (peptides missing one or more amino acids). These impurities can be challenging to separate from the desired peptide, resulting in lower overall yield and purity.[1]
Q2: What are the primary causes of incomplete Fmoc deprotection?
Several factors can contribute to inefficient Fmoc removal:
-
Steric Hindrance: Amino acids with bulky side chains, such as β-branched amino acids (Val, Ile, Thr) and α,α-disubstituted amino acids (e.g., Aib), can physically obstruct the deprotection reagent from accessing the Fmoc group.[2]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures like β-sheets, particularly in sequences rich in hydrophobic residues (e.g., Val, Ile, Leu).[2][3] This aggregation can hinder reagent penetration.[2]
-
Poor Resin Swelling: Inadequate swelling of the solid support can cause peptide chains to be too close, impeding reagent access.[1]
-
Suboptimal Reagents or Protocols: Degraded piperidine, incorrect reagent concentrations, or insufficient reaction times can all lead to incomplete deprotection.[1][2]
Q3: How can I detect incomplete Fmoc deprotection?
Several methods can be used to monitor the completeness of the deprotection step:
-
UV-Vis Spectrophotometry: This quantitative method involves monitoring the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct, which is released upon Fmoc removal and has a characteristic absorbance around 301-312 nm.[2][3] A lack of or reduced absorbance suggests a problem.[2]
-
Qualitative Colorimetric Tests:
-
Kaiser Test: A widely used test that detects free primary amines. A positive result (blue/purple beads) indicates successful deprotection, while a negative result (yellow/colorless beads) suggests incomplete removal.[3][4] Note that this test is not reliable for N-terminal proline.[3]
-
TNBS Test: The 2,4,6-trinitrobenzenesulfonic acid (TNBS) test is another colorimetric assay for detecting primary amines.[3]
-
Chloranil Test: This test is specifically used for detecting secondary amines, such as N-terminal proline.[3]
-
Troubleshooting Guide
If you suspect incomplete Fmoc deprotection, follow this troubleshooting workflow:
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
Modified Protocols and Alternative Reagents
For "difficult" sequences, a standard deprotection protocol may be insufficient. Consider the following modifications and alternatives.
Data Presentation: Deprotection Cocktails
| Deprotection Cocktail | Components | Typical Concentration | Notes |
| Standard | Piperidine in DMF or NMP | 20% (v/v) | Effective for most sequences.[5] |
| DBU-Catalyzed | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF | 2% (v/v) | Much faster than piperidine; effective for sterically hindered residues.[6][7] Should not be used with Asp-containing peptides due to risk of aspartimide formation.[3][6] |
| DBU/Piperazine | DBU and Piperazine in NMP or DMF | 2% DBU, 5% Piperazine | A highly effective combination that enhances deprotection kinetics.[1][3] |
| Morpholine | Morpholine in DMF | 50% (v/v) | A milder alternative to piperidine, often used for sensitive glycopeptides.[7] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol describes a typical manual Fmoc deprotection step in SPPS.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[2]
-
Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous step.[1]
-
Deprotection: Add the deprotection solution (e.g., 20% piperidine in DMF) to the resin, ensuring it is fully submerged.[1]
-
Agitation: Gently agitate the mixture at room temperature for 10-20 minutes.[1][2]
-
Drain: Remove the deprotection solution by filtration.[1]
-
Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the DBF-adduct.[1]
Protocol 2: Extended Fmoc Deprotection for Difficult Sequences
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[2]
-
First Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 15-30 minutes.[2]
-
Drain and Wash: Drain the deprotection solution and wash with DMF (2 times).[2]
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 15-30 minutes.[2]
-
Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).[2]
-
Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.[2]
Protocol 3: DBU-Catalyzed Fmoc Deprotection
-
Resin Swelling: Swell the resin in DMF or NMP.[6]
-
Deprotection Cocktail: Prepare a deprotection solution of 2% DBU in DMF. For enhanced scavenging of the DBF byproduct, 5% piperidine or piperazine can be added.[1][2][6]
-
Reaction: Add the deprotection cocktail to the resin and agitate for 5-15 minutes. Monitor the reaction progress carefully.[2]
-
Drain and Wash: Drain the solution and wash the resin extensively with DMF to remove all traces of DBU and other reagents.[2]
Protocol 4: Kaiser Test (Qualitative)
This test confirms the presence of free primary amines after deprotection.
-
Prepare Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.[1]
-
-
Sample Collection: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.[1]
-
Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.[1]
-
Heat: Heat the test tube at 100°C for 5 minutes.[1]
-
Observe Color:
-
Dark Blue Beads/Solution: Positive result, indicating successful deprotection.
-
Yellow/Brown/No Color Change: Negative result, indicating incomplete deprotection.[1]
-
Signaling Pathways and Workflows
Caption: Experimental workflow for the SPPS cycle incorporating deprotection monitoring steps.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thienylalanine Peptide Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and address mass spectrometry artifacts encountered when analyzing peptides containing the non-canonical amino acid, thienylalanine.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common and potential mass spectrometry artifacts when working with thienylalanine-containing peptides.
Problem 1: Unexpected Mass Shifts in the Full MS Spectrum
Possible Cause: Covalent modifications to the thienylalanine residue or other amino acids during sample preparation or analysis.
Troubleshooting Steps:
-
Check for Common Modifications:
-
Oxidation: Thienylalanine contains a sulfur atom, making it susceptible to oxidation, similar to methionine.[1][2][3][4] Look for mass increases of +16 Da (sulfoxide) or +32 Da (sulfone).[1][2]
-
Adduct Formation: Check for common adducts such as sodium (+22 Da), potassium (+38 Da), or other buffer salts.[5][6][7] The heterocyclic nature of the thienyl ring might also chelate metal ions.[8][9][10][11][12]
-
Sample Preparation Artifacts: If using urea, check for carbamylation (+43 Da).[13]
-
-
Review Sample Handling Procedures:
-
Minimize exposure to light, as aromatic residues can be photolabile.[14][15][16][17]
-
Use high-purity solvents and freshly prepared buffers to reduce contaminants.[18]
-
If possible, perform a control experiment with a known peptide to ensure the issue is specific to your thienylalanine-containing peptide.
-
Experimental Protocol: In-Solution Tryptic Digestion
-
Resuspend the protein pellet in 50 µL of 8 M urea in 100 mM Tris-HCl, pH 8.5.
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 15 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the solution with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using a C18 StageTip before LC-MS/MS analysis.
Problem 2: Ambiguous or Incomplete Fragmentation in MS/MS Spectra
Possible Cause: Unusual fragmentation pathways or neutral losses associated with the thienylalanine residue.
Troubleshooting Steps:
-
Look for Characteristic Neutral Losses:
-
While not documented specifically for thienylalanine, aromatic side chains can sometimes lead to characteristic neutral losses. Analyze your spectra for unexpected, high-intensity peaks corresponding to the loss of a neutral fragment from the precursor ion.
-
Phosphorylated peptides, for example, are known to exhibit a neutral loss of phosphoric acid.[19] Similar phenomena could occur with modified thienylalanine.
-
-
Employ Different Fragmentation Techniques:
-
Collision-Induced Dissociation (CID): This is the most common method but may not be optimal for all peptides. CID of peptides with aromatic residues can sometimes lead to complex spectra.[20]
-
Electron Transfer Dissociation (ETD): ETD can be advantageous for preserving labile modifications and may provide complementary fragmentation information.[21][22][23] It is particularly useful for larger, highly charged peptides.[22]
-
Higher-Energy Collisional Dissociation (HCD): This beam-type CID can provide different fragmentation patterns and may be more effective for certain peptide classes.[21]
-
Problem 3: Low Signal Intensity or Poor Ionization
Possible Cause: The physicochemical properties of the thienylalanine-containing peptide are affecting its ionization efficiency.
Troubleshooting Steps:
-
Optimize Ionization Source Parameters:
-
Adjust the spray voltage, capillary temperature, and gas flows to maximize the signal for your peptide of interest.
-
-
Modify Mobile Phase Composition:
-
Experiment with different organic solvents (e.g., acetonitrile, methanol) and ion-pairing agents (e.g., formic acid, trifluoroacetic acid) to improve ionization. Be aware that some additives can cause signal suppression.[18]
-
-
Check for Sample Loss:
-
Ensure that the peptide is not precipitating out of solution or adsorbing to sample vials. Using low-binding tubes can help mitigate this.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely oxidative modifications to a thienylalanine residue?
A1: Given that thienylalanine's side chain contains a sulfur atom within a thiophene ring, it is susceptible to oxidation, analogous to methionine.[1][2][3][4] The most probable modifications are the formation of a sulfoxide (+16 Da) and a sulfone (+32 Da).[1][2] These modifications can occur during sample preparation, especially in the presence of oxidizing agents or prolonged exposure to air.
Q2: Can the aromatic ring of thienylalanine cause specific fragmentation patterns?
A2: Yes, aromatic side chains can influence peptide fragmentation.[20] While specific pathways for thienylalanine are not well-documented, you might observe an increase in certain ion types or unique neutral losses. For example, fragmentation patterns of peptides containing other aromatic amino acids like phenylalanine have been studied and can show complex spectra. It is advisable to compare the fragmentation of your thienylalanine peptide with that of a similar peptide containing a more common aromatic residue to identify unique patterns.
Q3: Are thienylalanine peptides prone to metal adduction?
A3: The heterocyclic nature of the thiophene ring, containing a sulfur atom, may allow for the chelation of metal ions.[8][11] This can lead to the observation of adducts with common metal ions like sodium (+22 Da) and potassium (+38 Da), as well as potentially other divalent or trivalent cations present as contaminants in buffers or from glassware.[6][7][9]
Q4: How can I confirm that an unexpected mass shift is a real modification and not an artifact?
A4: To distinguish between in-vivo modifications and in-vitro artifacts, careful control experiments are necessary. If the modification is suspected to be an artifact of sample preparation, altering the protocol may reduce or eliminate it. For example, using fresh, high-purity reagents and minimizing exposure to oxygen can reduce oxidation.[24] If the modification persists despite these changes, it is more likely to be a genuine post-translational modification.
Q5: What is the best fragmentation method for sequencing thienylalanine-containing peptides?
A5: There is no single "best" method, as the optimal choice depends on the peptide's sequence, charge state, and any modifications present. It is often beneficial to use complementary fragmentation techniques.[21]
-
CID is a good starting point for most tryptic peptides.
-
ETD is recommended if you suspect labile modifications or if your peptide is large and highly charged.[22]
-
HCD can provide a balance of b- and y-ions and may be useful if CID spectra are dominated by a few intense fragment ions.
Data Presentation
Table 1: Common and Potential Mass Modifications for Thienylalanine Peptides
| Modification/Adduct | Mass Shift (Da) | Potential Cause |
| Oxidation (Sulfoxide) | +15.99 | Exposure to oxidizing agents or air[1][2] |
| Oxidation (Sulfone) | +31.99 | Further oxidation of the sulfoxide[1][2] |
| Sodium Adduct | +21.98 | Contamination from glassware or buffers[6][7] |
| Potassium Adduct | +37.96 | Contamination from glassware or buffers[6][7] |
| Carbamylation | +43.01 | Reaction with urea during sample preparation[13] |
| Formylation | +27.99 | Use of formic acid in mobile phases |
Experimental Workflows and Signaling Pathways
Caption: Workflow for identifying and characterizing unexpected mass spectrometry signals.
Caption: Simplified fragmentation pathways for a thienylalanine-containing peptide.
References
- 1. Radiolytic modification of sulfur-containing amino acid residues in model peptides: fundamental studies for protein footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Early Events of Photosensitized Oxidation of Sulfur-Containing Amino Acids Studied by Laser Flash Photolysis and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. acdlabs.com [acdlabs.com]
- 7. waters.com [waters.com]
- 8. On the interaction of N-heterocyclic carbene Ir+I complexes with His and Cys containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Cu and Zn Interactions with Peptides Revealed by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metal-Ion Interactions with Dodecapeptide Fragments of Human Cationic Antimicrobial Protein LL-37 [hCAP(134–170)] - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial peptide–metal ion interactions – a potential way of activity enhancement - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Intermolecular Interactions between Aromatic Amino Acids Investigated by Ultraviolet Photodissociation Spectroscopy of Hydrogen-Bonded Clusters of Histidine and Tryptophan Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. Photocaging of amino acids and short peptides by arylidenethiazoles: mechanism, photochemical characteristics and biological behaviour - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 17. pubs.aip.org [pubs.aip.org]
- 18. massspec.unm.edu [massspec.unm.edu]
- 19. Neutral Loss is a Very Common Occurrence in Phosphotyrosine-containing Peptides Labeled with Isobaric Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. walshmedicalmedia.com [walshmedicalmedia.com]
- 22. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 23. researchgate.net [researchgate.net]
- 24. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Chiral Inversion of Thienylalanine: A Comparative Guide to its Impact on Peptide Conformation
For researchers, scientists, and drug development professionals, the strategic incorporation of unnatural amino acids is a powerful tool for modulating the structure and function of peptides. Among these, the isomeric pair Fmoc-D-Thienylalanine-OH (Fmoc-D-Thi-OH) and Fmoc-L-Thienylalanine-OH (Fmoc-L-Thi-OH) offer unique opportunities to influence peptide conformation and, consequently, biological activity. This guide provides an objective comparison of their effects, supported by established principles of peptide chemistry and generalized experimental protocols.
The introduction of a D-amino acid into a peptide sequence composed of L-amino acids can induce significant changes in its secondary structure. This is due to the altered stereochemistry at the α-carbon, which disrupts the typical hydrogen bonding patterns that stabilize canonical secondary structures like α-helices and β-sheets. The thienyl side chain of thienylalanine, an aromatic bioisostere of phenylalanine, further influences conformation through steric and electronic interactions.
Impact on Peptide Secondary Structure: A Comparative Overview
The substitution of an L-amino acid with its D-enantiomer can lead to localized conformational changes that can propagate throughout the peptide backbone. While specific effects are sequence-dependent, general trends have been widely documented in peptide chemistry.
| Conformation Feature | Effect of Fmoc-L-Thi-OH Integration | Effect of this compound Integration |
| α-Helix | Generally compatible with and can contribute to the stability of right-handed α-helices through favorable side-chain interactions. | Tends to disrupt or introduce kinks into right-handed α-helices. Can promote the formation of left-handed helical structures, which are rare in nature. |
| β-Sheet | Can be readily incorporated into parallel and anti-parallel β-sheets, participating in the hydrogen-bonding network. | Can act as a "helix-breaker" but can also promote the formation of β-turns, particularly when positioned strategically. |
| β-Turn | Participates in turn formation, typically in standard turn types (e.g., Type I, Type II). | Strongly promotes the formation of specific turn types, such as Type I' and Type II' β-turns, which are crucial for reversing the direction of the peptide chain. |
| Overall Stability | Contributes to the overall stability of the native peptide conformation. | Can either decrease overall stability by disrupting native folds or increase stability by inducing more compact, turn-rich structures. Also enhances resistance to enzymatic degradation. |
Experimental Workflow for Comparative Conformational Analysis
A systematic comparison of the conformational effects of this compound and Fmoc-L-Thi-OH in a given peptide sequence involves a well-defined experimental workflow. This process begins with the synthesis of the two peptide analogues and culminates in their detailed structural characterization.
Comparative NMR Characterization of Peptides Synthesized with Fmoc-D-Thi-OH
A Guide for Researchers in Drug Discovery and Peptide Chemistry
The incorporation of unnatural amino acids into peptide scaffolds is a powerful strategy in drug discovery, offering the potential to enhance biological activity, stability, and conformational rigidity. Fmoc-D-Thi-OH, or (R)-2-(Fmoc-amino)-3-(thiazol-4-yl)propanoic acid, is one such building block that introduces a heterocyclic aromatic side chain, a feature present in numerous bioactive natural products. Understanding the structural impact of this modification is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most potent tool for detailed characterization at the atomic level.
This guide provides a comparative analysis of the NMR characteristics of peptides synthesized with this compound against peptides containing other aromatic amino acids. It includes detailed experimental protocols for peptide synthesis and NMR analysis, alongside quantitative data presented for easy comparison.
Performance Comparison: The NMR Fingerprint of D-Thiazolylalanine
The introduction of the D-Thiazolylalanine (D-Thi) residue into a peptide sequence imparts distinct features to its NMR spectra. The thiazole ring, with its unique electronic properties and steric bulk, influences the chemical environment of neighboring protons and carbons. This is reflected in their characteristic chemical shifts in both ¹H and ¹³C NMR spectra.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for the X Residue in Ac-Ala-X-Ala-NH₂
| Proton | D-Thiazolylalanine (D-Thi) (Representative) | D-Phenylalanine (D-Phe) (Typical Range) | D-Histidine (D-His) (Typical Range, Neutral pH) |
| NH | 8.2 - 8.5 | 8.0 - 8.4 | 8.1 - 8.5 |
| α-CH | 4.6 - 4.9 | 4.5 - 4.8 | 4.6 - 4.9 |
| β-CH₂ | 3.2 - 3.5 | 2.9 - 3.2 | 3.0 - 3.3 |
| Thiazole H2 | ~8.8 | - | - |
| Thiazole H5 | ~7.5 | - | - |
| Phenyl Ring | - | 7.2 - 7.4 | - |
| Imidazole H2 | - | - | ~8.0 |
| Imidazole H4 | - | - | ~7.1 |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for the X Residue in Ac-Ala-X-Ala-NH₂
| Carbon | D-Thiazolylalanine (D-Thi) (Representative) | D-Phenylalanine (D-Phe) (Typical Range) | D-Histidine (D-His) (Typical Range, Neutral pH) |
| C=O | 171 - 174 | 171 - 174 | 171 - 174 |
| α-C | 53 - 56 | 54 - 57 | 53 - 56 |
| β-C | 33 - 36 | 37 - 40 | 28 - 31 |
| Thiazole C2 | ~153 | - | - |
| Thiazole C4 | ~148 | - | - |
| Thiazole C5 | ~118 | - | - |
| Phenyl C1 | - | ~137 | - |
| Phenyl C2/6 | - | ~129 | - |
| Phenyl C3/5 | - | ~128 | - |
| Phenyl C4 | - | ~127 | - |
| Imidazole C2 | - | - | ~135 |
| Imidazole C4 | - | - | ~130 |
| Imidazole C5 | - | - | ~117 |
Key Observations:
-
Aromatic Region: The most significant differences are observed in the aromatic region of the ¹H NMR spectrum. D-Thi exhibits two distinct singlets for its thiazole protons (H2 and H5), which are typically downfield due to the electron-withdrawing nature of the heteroatoms. This provides a clear and unambiguous signature for the presence of the D-Thi residue. In contrast, D-Phe shows a multiplet for its five phenyl protons, while D-His displays two singlets for its imidazole protons.
-
β-Carbon Chemical Shift: The ¹³C NMR chemical shift of the β-carbon (β-C) of D-Thi is influenced by the attached thiazole ring and typically resonates in a region distinct from that of D-Phe and D-His.
-
Structural Information from 2D NMR: Two-dimensional (2D) NMR experiments, such as COSY, TOCSY, HSQC, and HMBC, are crucial for the complete assignment of all proton and carbon signals and for elucidating the three-dimensional structure of the peptide. For peptides containing D-Thi, these experiments will reveal correlations between the thiazole protons and the rest of the amino acid spin system, confirming its incorporation and providing insights into its conformation.
Experimental Protocols
Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides incorporating this compound is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Diethyl ether
Protocol:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate a solution of the Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and OxymaPure® (3 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
NMR Sample Preparation and Analysis
Sample Preparation:
-
Dissolve 1-5 mg of the purified, lyophilized peptide in 500 µL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture such as 90% H₂O/10% D₂O).
-
The final peptide concentration should be in the range of 1-5 mM for optimal signal-to-noise.
-
Adjust the pH of the sample if necessary using dilute DCl or NaOD.
-
Transfer the solution to a clean, high-quality NMR tube.
NMR Experiments:
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum to obtain an initial overview of the sample's purity and the chemical shifts of the protons.
-
2D NMR: Perform a series of 2D NMR experiments for complete resonance assignment and structural analysis:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same spin system (i.e., within the same amino acid residue).
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, which is particularly useful for assigning complex amino acid side chains.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, enabling the assignment of carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between ¹H and ¹³C atoms (typically over 2-3 bonds), which is crucial for sequential assignment and confirming the peptide backbone connectivity.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing information about the peptide's three-dimensional conformation and folding.
-
Visualizing the Workflow
The following diagrams illustrate the key workflows described in this guide.
Caption: Fmoc-Based Solid-Phase Peptide Synthesis Workflow.
Caption: NMR Characterization Workflow for Synthetic Peptides.
Conclusion
The incorporation of this compound into peptides provides a unique structural motif that can be unambiguously identified and characterized by NMR spectroscopy. The distinct chemical shifts of the thiazole ring protons and carbons serve as a valuable diagnostic tool. By employing a comprehensive suite of 1D and 2D NMR experiments, researchers can gain detailed insights into the structure, conformation, and dynamics of D-Thi-containing peptides, thereby accelerating the development of novel peptide-based therapeutics. This guide provides the foundational knowledge and protocols to effectively utilize NMR in the characterization of these promising molecules.
Unveiling the Conformational Landscape: A Comparative Guide to Circular Dichroism Analysis of D-Thienylalanine Peptides
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of peptides is pivotal for designing novel therapeutics with enhanced efficacy and stability. The incorporation of non-proteinogenic amino acids like D-thienylalanine offers a powerful tool to modulate peptide conformation and biological activity. This guide provides a comparative analysis of the conformational properties of peptides containing D-thienylalanine, juxtaposed with peptides containing D-phenylalanine, and outlines the detailed experimental protocols for their characterization using circular dichroism (CD) spectroscopy.
Circular dichroism (CD) spectroscopy is a sensitive technique for investigating the secondary structure of peptides in solution.[1] By measuring the differential absorption of left- and right-circularly polarized light, CD spectroscopy provides insights into the adoption of α-helical, β-sheet, and random coil conformations. The introduction of a D-amino acid, such as D-thienylalanine, into a peptide sequence can significantly alter its conformational preferences compared to its L-amino acid counterpart or other D-amino acid analogs like D-phenylalanine. This alteration stems from the change in the stereochemistry at the α-carbon, which can disrupt or induce specific secondary structures.[2]
Comparative Conformational Analysis
While specific experimental data directly comparing the CD spectra of D-thienylalanine peptides with D-phenylalanine peptides is limited in publicly available literature, we can infer the expected conformational impacts based on studies of peptides containing D-amino acids and other non-proteinogenic aromatic amino acids. The thienyl group of D-thienylalanine, with its sulfur-containing aromatic ring, introduces distinct electronic and steric properties compared to the phenyl group of D-phenylalanine, which can influence intra- and intermolecular interactions governing peptide folding.
The incorporation of a D-amino acid often leads to a mirror-image CD spectrum if the peptide adopts a conformation that is the mirror image of the all-L-peptide.[3] However, in many cases, the D-amino acid induces a completely different fold. For instance, D-amino acid substitutions in the middle of a sequence can disrupt α-helical structures, while substitutions at the termini may have a less pronounced effect.[2]
The following table summarizes a hypothetical comparison based on general principles of peptide stereochemistry and the known effects of aromatic and D-amino acid substitutions on peptide conformation.
| Feature | Peptide with D-Thienylalanine | Peptide with D-Phenylalanine | Reference Peptide (All L-amino acids) |
| Predominant Secondary Structure | Likely to induce turns or disrupt helices, potentially favoring unique folded structures due to the heteroaromatic side chain. | Often induces β-turns or disrupts α-helical structures, leading to more flexible or alternative conformations. | Typically forms well-defined secondary structures (e.g., α-helix, β-sheet) depending on the sequence. |
| CD Spectral Signature (Far-UV) | Expected to show significant deviations from the reference peptide, potentially with less intense helical signals (negative bands at 208 and 222 nm) and stronger signals associated with turns or random coils. | Similar to D-thienylalanine peptides, expected to show altered CD spectra with reduced helicity and potentially enhanced β-turn characteristics. | Characteristic spectra for α-helix (negative bands at ~208 and ~222 nm, positive band at ~192 nm) or β-sheet (negative band at ~218 nm, positive band at ~195 nm). |
| Solvent-Dependent Conformational Changes | The conformation is expected to be sensitive to solvent polarity, with helix-inducing solvents like trifluoroethanol (TFE) potentially promoting more ordered structures. | Similar solvent-dependent behavior is anticipated, with TFE and methanol often used to induce helical conformations. | Conformational changes in different solvents are well-documented and sequence-dependent. |
Experimental Protocols
Detailed methodologies are crucial for reproducible CD analysis. Below are generalized protocols for the synthesis and CD spectroscopic analysis of peptides containing D-thienylalanine, which can be adapted for comparative studies.
Solid-Phase Peptide Synthesis
A standard solid-phase peptide synthesis (SPPS) protocol is typically employed for the synthesis of D-thienylalanine-containing peptides.
Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin for C-terminal amide peptides) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids, including Fmoc-D-thienylalanine, to the deprotected resin using a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA in DMF.
-
Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) after each deprotection and coupling step.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.[4]
Circular Dichroism Spectroscopy
CD spectroscopy is performed to analyze the secondary structure of the purified peptides in solution.
Protocol:
-
Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). Determine the precise peptide concentration using UV absorbance at 280 nm if the peptide contains tryptophan or tyrosine, or by other quantitative amino acid analysis methods. Prepare samples for analysis by diluting the stock solution to a final concentration of 0.1-0.2 mg/mL in the desired solvent (e.g., buffer, TFE, methanol).
-
Instrument Setup: Use a calibrated CD spectrometer. Set the measurement parameters, including wavelength range (typically 190-260 nm for far-UV), bandwidth, scanning speed, and response time. Maintain a constant temperature using a Peltier temperature controller.
-
Data Acquisition: Record the CD spectrum of the peptide solution in a quartz cuvette with a path length of 1 mm. Record a baseline spectrum of the solvent under the same conditions.
-
Data Processing: Subtract the baseline spectrum from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (θ_obs × MRW) / (10 × d × c) where θ_obs is the observed ellipticity in degrees, MRW is the mean residue weight (molecular weight of the peptide divided by the number of amino acids), d is the path length in cm, and c is the concentration in g/mL.
-
Secondary Structure Estimation: Estimate the percentage of α-helix, β-sheet, and random coil by using deconvolution software that fits the experimental CD spectrum to a linear combination of reference spectra for each secondary structure type.
Visualizing Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and conformational analysis of D-thienylalanine peptides.
Signaling Pathway Diagram
While D-thienylalanine peptides are not associated with a single, universally defined signaling pathway, their conformational properties are critical for their interaction with biological targets, which in turn can modulate various signaling cascades. For instance, if a D-thienylalanine peptide is designed as an inhibitor of a protein-protein interaction (PPI), its specific conformation will determine its binding affinity and subsequent downstream effects.
The following is a generalized diagram illustrating how a conformationally defined peptide could inhibit a signaling pathway.
References
- 1. Synthesis of peptides containing oxo amino acids and their crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 3. researchgate.net [researchgate.net]
- 4. Low-ultraviolet circular dichroism spectroscopy of oligopeptides 1-95 and 96-168 derived from myelin basic protein of rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Thiorphan vs. L-Thiorphan: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of D-thiorphan and L-thiorphan peptides. The information presented herein is based on experimental data to assist researchers in making informed decisions for their studies.
Executive Summary
Thiorphan is a potent inhibitor of the enzyme neprilysin, a key regulator of several signaling peptides. While both D- and L-isomers of thiorphan exhibit comparable inhibitory activity against neprilysin, they display significant differences in their effects on other enzymes and in their in vivo biological functions. Notably, L-thiorphan is a more potent inhibitor of angiotensin-converting enzyme (ACE), whereas D-thiorphan demonstrates greater analgesic properties. This divergence in activity underscores the importance of stereochemistry in drug design and development.
Data Presentation
In Vitro Enzyme Inhibition
The following table summarizes the in vitro inhibitory activities of D-thiorphan and L-thiorphan against neprilysin and angiotensin-converting enzyme (ACE).
| Compound | Neprilysin Inhibition (Ki, nM) | ACE Inhibition (Ki, nM) |
| D-Thiorphan | 1.7 | 4800 |
| L-Thiorphan | 2.2 | 110 |
Experimental Protocols
Neprilysin Inhibition Assay (Fluorometric)
This protocol outlines a general method for determining the in vitro inhibition of neprilysin activity.
Materials:
-
Recombinant human neprilysin
-
Fluorogenic neprilysin substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
D-Thiorphan and L-Thiorphan
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of the neprilysin substrate in DMSO.
-
Prepare serial dilutions of D-thiorphan and L-thiorphan in the assay buffer.
-
In a 96-well plate, add the assay buffer, the neprilysin enzyme, and the inhibitor (D- or L-thiorphan) or vehicle control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity kinetically at an excitation wavelength of 320 nm and an emission wavelength of 405 nm for 30-60 minutes at 37°C.
-
The rate of substrate cleavage is determined from the linear phase of the kinetic curve.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol describes a method for assessing the in vitro inhibition of ACE.
Materials:
-
Rabbit lung ACE
-
Substrate: Hippuryl-His-Leu (HHL)
-
Assay buffer (e.g., 100 mM sodium borate buffer, pH 8.3, containing 300 mM NaCl)
-
D-Thiorphan and L-Thiorphan
-
o-phthaldialdehyde (OPA) reagent
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of D-thiorphan and L-thiorphan in the assay buffer.
-
In a 96-well plate, add the assay buffer, the ACE enzyme, and the inhibitor (D- or L-thiorphan) or vehicle control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the HHL substrate to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 1 M HCl.
-
Add the OPA reagent to all wells and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 360 nm.
-
The decrease in absorbance is proportional to the amount of His-Leu produced.
-
Calculate the percentage of inhibition and determine the IC50 and Ki values.
In Vivo Analgesic Activity (Mouse Hot Plate Test)
This protocol details a standard method for evaluating the analgesic effects of compounds in mice.
Materials:
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)
-
Male ICR mice (20-25 g)
-
D-Thiorphan and L-Thiorphan
-
Vehicle control (e.g., saline)
-
Stopwatch
Procedure:
-
Administer D-thiorphan, L-thiorphan, or vehicle to mice via the desired route (e.g., intraperitoneal).
-
At a predetermined time after administration (e.g., 30 minutes), place each mouse individually on the hot plate.
-
Start the stopwatch and observe the mouse for signs of pain, such as licking of the paws or jumping.
-
Record the latency time for the first sign of pain. A cut-off time (e.g., 30 seconds) is typically used to prevent tissue damage.
-
An increase in the latency time compared to the vehicle-treated group indicates an analgesic effect.
-
Dose-response curves can be generated to determine the ED50 value for each compound. While specific ED50 values for D- and L-thiorphan were not found in the literature search for this guide, studies consistently report that the D-isomer possesses significantly greater analgesic activity[1].
Assessment of Amyloid-Beta (Aβ) Accumulation in Mouse Brain
This workflow outlines the key steps for measuring Aβ levels in the brain following thiorphan administration.
Procedure:
-
Animal Treatment: Administer D-thiorphan, L-thiorphan, or vehicle to a mouse model of Alzheimer's disease (e.g., APP/PS1 transgenic mice) for a specified duration.
-
Brain Tissue Collection: At the end of the treatment period, euthanize the mice and harvest the brains.
-
Tissue Homogenization: Homogenize the brain tissue in a lysis buffer containing protease inhibitors.
-
Fractionation: Separate the brain homogenates into soluble and insoluble fractions by ultracentrifugation.
-
Aβ Quantification: Measure the levels of Aβ40 and Aβ42 in both fractions using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Compare the Aβ levels between the different treatment groups to assess the effect of D- and L-thiorphan on Aβ accumulation.
Mandatory Visualization
Caption: Neprilysin signaling pathway and the inhibitory action of thiorphan.
Caption: Workflow for assessing amyloid-beta accumulation in the brain.
References
Enhancing Peptide Longevity: A Comparative Guide to the Enzymatic Stability of D-Thienylalanine Modified Peptides
For researchers, scientists, and drug development professionals, the fleeting in vivo lifespan of peptide-based therapeutics presents a significant hurdle. Their susceptibility to enzymatic degradation curtails their therapeutic efficacy. A leading strategy to bolster their stability is the incorporation of non-natural amino acids. This guide provides a comprehensive comparison of the enzymatic stability of peptides modified with D-thienylalanine against other common stability-enhancing modifications, supported by experimental data and detailed protocols.
The substitution of natural L-amino acids with their D-isomers, such as D-thienylalanine, is a cornerstone of modern peptide drug design. This stereochemical inversion renders the adjacent peptide bonds resistant to cleavage by endogenous proteases, which are highly specific for L-amino acid substrates. This guide will delve into the comparative stability offered by D-thienylalanine and other modifications, offering a data-driven perspective for selecting the optimal stabilization strategy.
Comparative Analysis of Peptide Stabilization Strategies
The choice of modification to enhance peptide stability is a critical decision in the drug development process. While D-amino acid substitution is a widely adopted and effective strategy, other methods such as N-methylation and cyclization also offer significant advantages. The following table provides a comparative overview of these strategies. It is important to note that direct head-to-head quantitative comparisons for D-thienylalanine are limited in publicly available literature; therefore, the data presented for D-amino acids is representative of the class, including D-thienylalanine.
| Modification Strategy | Principle of Stabilization | Expected Improvement in Half-life (t½) | Key Considerations |
| D-Thienylalanine Substitution | Stereochemical hindrance prevents recognition by proteases that are specific for L-amino acids. | Significant increase; often several-fold to orders of magnitude compared to the L-analog. | Can potentially alter peptide conformation and biological activity. The bulky thienyl group may introduce unique interactions. |
| D-Alanine Substitution | Similar to D-thienylalanine, it provides steric hindrance to proteases. | Significant increase, though potentially less pronounced than bulkier D-amino acids depending on the cleavage site. | Generally well-tolerated with minimal impact on overall peptide structure compared to bulkier D-amino acids. |
| N-Methylation | Addition of a methyl group to the amide nitrogen of the peptide backbone sterically hinders protease binding. | Moderate to significant increase. | Can reduce hydrogen bonding potential, affecting secondary structure and receptor binding. |
| Cyclization (Head-to-Tail, Side-Chain) | Constrains the peptide into a cyclic conformation, reducing its flexibility and accessibility to proteases. | Significant increase, often leading to highly stable peptides. | Can dramatically alter conformation and may be synthetically challenging. The cyclic structure might enhance or decrease biological activity. |
Experimental Protocols for Enzymatic Stability Assays
Accurate assessment of peptide stability is crucial for the development of robust therapeutics. The following are detailed protocols for common in vitro enzymatic stability assays.
Protocol 1: Serum Stability Assay using HPLC
Objective: To determine the half-life of a modified peptide in the presence of serum proteases.
Materials:
-
Test peptide (e.g., D-thienylalanine modified peptide) and unmodified control peptide.
-
Human or animal serum (e.g., fetal bovine serum).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Acetonitrile (ACN).
-
Trifluoroacetic acid (TFA).
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column.
Procedure:
-
Prepare a stock solution of the test peptide and control peptide in a suitable solvent (e.g., water or DMSO).
-
Dilute the peptide stock solution in PBS to a final concentration of 1 mg/mL.
-
In a microcentrifuge tube, mix 100 µL of the peptide solution with 900 µL of pre-warmed (37°C) serum.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 100 µL aliquot.
-
Immediately quench the enzymatic reaction by adding 200 µL of 1% TFA in ACN to the aliquot.
-
Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to precipitate serum proteins.
-
Collect the supernatant and analyze by reverse-phase HPLC.
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining relative to the 0-minute time point.
-
The half-life (t½) can be determined by plotting the natural logarithm of the percentage of intact peptide remaining versus time and fitting the data to a first-order decay curve.
Protocol 2: Protease-Specific Stability Assay
Objective: To evaluate the stability of a modified peptide against a specific protease.
Materials:
-
Test peptide and unmodified control peptide.
-
Specific protease (e.g., trypsin, chymotrypsin).
-
Assay buffer appropriate for the chosen protease (e.g., Tris-HCl for trypsin).
-
Quenching solution (e.g., 10% TFA).
-
HPLC system with a C18 column.
Procedure:
-
Prepare a stock solution of the test peptide and control peptide.
-
Prepare a working solution of the protease in the assay buffer.
-
In a microcentrifuge tube, mix the peptide solution with the assay buffer.
-
Initiate the reaction by adding the protease solution to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
At various time points, withdraw an aliquot and quench the reaction with the quenching solution.
-
Analyze the samples by HPLC to quantify the remaining intact peptide.
-
Calculate the rate of degradation and compare the stability of the modified peptide to the control.
Visualizing Experimental Workflows and Biological Pathways
Diagrams are powerful tools for illustrating complex processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for the experimental workflow of an enzymatic stability assay and a conceptual representation of peptide degradation pathways.
Caption: Workflow for a typical in vitro enzymatic stability assay of peptides in serum or plasma.
Caption: Conceptual pathway of enzymatic peptide degradation and the protective effect of D-amino acid modification.
A Comparative Guide to HPLC Retention Times of D-Thi and D-Phe Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide chemistry and drug development, the substitution of natural amino acids with unnatural counterparts is a common strategy to enhance peptide stability, efficacy, and pharmacokinetic properties. Among these, the isosteric replacement of Phenylalanine (Phe) with 2-Thienylalanine (Thi) is of significant interest. This guide provides a comparative analysis of the expected High-Performance Liquid Chromatography (HPLC) retention times of peptides containing D-2-thienylalanine (D-Thi) versus those containing D-phenylalanine (D-Phe), supported by theoretical considerations and a detailed experimental protocol for empirical determination.
While direct, head-to-head comparative studies detailing the HPLC retention times of D-Thi versus D-Phe containing peptides are not extensively available in peer-reviewed literature, we can infer the expected chromatographic behavior based on the intrinsic properties of these amino acids. The retention time of a peptide in reversed-phase HPLC (RP-HPLC) is primarily dictated by its hydrophobicity. A more hydrophobic peptide will interact more strongly with the non-polar stationary phase, leading to a longer retention time.
The key difference between phenylalanine and 2-thienylalanine lies in their aromatic side chains: a phenyl group for Phe and a thienyl group for Thi. The thienyl group, a sulfur-containing aromatic heterocycle, is generally considered to be more hydrophobic than the phenyl group. This increased hydrophobicity is attributed to the presence of the sulfur atom, which is larger and more polarizable than a carbon atom, leading to stronger van der Waals interactions with the hydrophobic stationary phase of the HPLC column. Therefore, it is anticipated that a peptide containing a D-Thi residue will exhibit a longer retention time compared to its analogous peptide containing a D-Phe residue under identical RP-HPLC conditions.
Data Presentation
To empirically validate this hypothesis, a study would need to be conducted where a model peptide and its D-Thi substituted analogue are synthesized and analyzed by RP-HPLC. The following table presents a hypothetical but expected outcome of such a comparative analysis.
| Peptide Sequence | Amino Acid at Position X | Molecular Weight ( g/mol ) | Predicted Retention Time (min) |
| Ac-Gly-Ala-X-Ala-Gly-NH₂ | D-Phe | 505.56 | 15.2 |
| Ac-Gly-Ala-X-Ala-Gly-NH₂ | D-Thi | 511.62 | 16.5 |
Note: The retention times presented are illustrative and would be dependent on the specific HPLC system, column, and gradient conditions used.
Experimental Protocols
A detailed methodology for the comparative HPLC analysis of D-Thi and D-Phe containing peptides is provided below. This protocol can be adapted by researchers to generate empirical data for their specific peptides of interest.
Synthesis of Peptides
-
Solid-Phase Peptide Synthesis (SPPS): The model peptides (e.g., Ac-Gly-Ala-X-Ala-Gly-NH₂, where X is D-Phe or D-Thi) are synthesized on a Rink Amide resin using a standard Fmoc/tBu solid-phase synthesis strategy.
-
Coupling: Fmoc-protected amino acids are sequentially coupled to the growing peptide chain using a suitable coupling agent such as HBTU/HOBt in the presence of a base like DIEA in DMF.
-
Fmoc-Deprotection: The Fmoc protecting group is removed at each step using a solution of 20% piperidine in DMF.
-
Acetylation: The N-terminus of the final peptide is acetylated using a solution of acetic anhydride and DIEA in DMF.
-
Cleavage and Deprotection: The synthesized peptides are cleaved from the resin and the side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification: The crude peptides are purified by preparative RP-HPLC using a C18 column.
-
Characterization: The purified peptides are characterized by analytical RP-HPLC and mass spectrometry to confirm their identity and purity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis
-
Instrumentation: A standard analytical HPLC system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is employed for the separation.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is used for peptide elution.
-
Flow Rate: A constant flow rate of 1.0 mL/min is maintained.
-
Detection: The peptide elution is monitored by UV absorbance at 220 nm.
-
Sample Preparation: The purified D-Phe and D-Thi containing peptides are dissolved in Mobile Phase A at a concentration of 1 mg/mL.
-
Injection Volume: 20 µL of each peptide solution is injected for analysis.
-
Data Analysis: The retention times of the D-Phe and D-Thi containing peptides are recorded and compared.
Visualization
The logical workflow for the comparative analysis of D-Thi and D-Phe peptide retention times is illustrated in the following diagram.
Caption: Workflow for the synthesis and comparative HPLC analysis of D-Phe and D-Thi peptides.
A Comparative Guide to the Mass Spectrometry Fragmentation of D-thienylalanine Residues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic peptide development, the incorporation of non-proteinogenic amino acids like D-thienylalanine is a key strategy to enhance stability, potency, and metabolic resistance. A thorough understanding of the fragmentation behavior of these modified peptides under mass spectrometry is crucial for their characterization and sequencing. This guide provides a comparative analysis of the fragmentation patterns of D-thienylalanine-containing peptides, with a particular focus on contrasting its behavior with the structurally similar proteinogenic amino acid, phenylalanine, under common fragmentation techniques.
Executive Summary
While direct, comprehensive experimental data on the fragmentation of D-thienylalanine is limited in publicly available literature, we can infer its behavior based on the well-documented fragmentation of phenylalanine-containing peptides and general principles of peptide fragmentation. This guide synthesizes existing knowledge to provide a predictive comparison and outlines the experimental protocols necessary to generate definitive data.
The key differentiator in fragmentation is expected to arise from the replacement of the phenyl ring in phenylalanine with a thienyl ring in D-thienylalanine. The presence of the sulfur atom in the thienyl ring introduces a site of differing electronegativity and potential for unique fragmentation pathways, particularly in side-chain cleavages.
Comparison of Fragmentation Behavior: D-thienylalanine vs. Phenylalanine
The following tables summarize the expected fragmentation patterns of peptides containing D-thienylalanine in comparison to those with phenylalanine, based on established fragmentation mechanisms of aromatic amino acids.
Collision-Induced Dissociation (CID)
CID is a high-energy fragmentation method that typically results in cleavage of the peptide backbone, producing b- and y-type ions. The nature of the amino acid side chains can influence the relative abundance of these fragment ions and also lead to characteristic neutral losses.
| Fragmentation Characteristic | Phenylalanine-Containing Peptides | D-thienylalanine-Containing Peptides (Predicted) |
| Primary Backbone Fragmentation | Predominantly b- and y-type ions from peptide bond cleavage. | Expected to be similar, with b- and y-type ions being the major fragments. |
| Side-Chain Fragmentation | Loss of the benzyl group (C7H7, 91 Da) or toluene (C7H8, 92 Da) can be observed. | Potential for loss of the thienylmethyl group. The presence of sulfur may lead to additional, unique neutral losses involving C-S bond cleavage. |
| Immonium Ion | An immonium ion at m/z 120.08 is a characteristic fragment for phenylalanine. | An analogous immonium ion for thienylalanine is expected at a different m/z value, reflecting the mass of the thienylalanine side chain. |
Electron-Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation technique that is particularly useful for preserving post-translational modifications and analyzing larger peptides. It results in cleavage of the N-Cα bond of the peptide backbone, generating c- and z-type ions.
| Fragmentation Characteristic | Phenylalanine-Containing Peptides | D-thienylalanine-Containing Peptides (Predicted) |
| Primary Backbone Fragmentation | Predominantly c- and z-type ions from N-Cα bond cleavage. | Expected to be similar, with c- and z-type ions being the major fragments. |
| Side-Chain Fragmentation | Side-chain fragmentation is less common in ETD compared to CID, but radical-induced losses can occur. | The thienyl side chain might be more susceptible to radical-induced fragmentation due to the sulfur atom, potentially leading to characteristic neutral losses. |
| Preservation of Modification | ETD is effective at preserving the integrity of the peptide backbone and modifications. | ETD is expected to be similarly effective for peptides containing D-thienylalanine. |
Experimental Protocols
To definitively characterize the fragmentation of D-thienylalanine residues, the following experimental workflow is recommended.
Peptide Synthesis and Purification
-
Solid-Phase Peptide Synthesis (SPPS): Synthesize peptides containing D-thienylalanine and, for comparative purposes, corresponding peptides with phenylalanine at the same position. Standard Fmoc/tBu chemistry is suitable for this purpose.
-
Cleavage and Deprotection: Cleave the synthesized peptides from the resin and remove protecting groups using a standard cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).
-
Purification: Purify the crude peptides using reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve >95% purity.
-
Mass Verification: Confirm the mass of the purified peptides using MALDI-TOF or ESI-MS.
Mass Spectrometry Analysis
-
Sample Preparation: Dissolve the purified peptides in a suitable solvent for mass spectrometry analysis (e.g., 50% acetonitrile/0.1% formic acid in water).
-
Instrumentation: Utilize a high-resolution mass spectrometer equipped with both CID and ETD fragmentation capabilities (e.g., an Orbitrap or Q-TOF instrument).
-
CID Analysis:
-
Introduce the peptide solution into the mass spectrometer via electrospray ionization (ESI).
-
Isolate the precursor ion of interest in the mass analyzer.
-
Subject the precursor ion to CID using a range of collision energies to obtain optimal fragmentation.
-
Acquire the MS/MS spectra.
-
-
ETD Analysis:
-
Introduce the peptide solution into the mass spectrometer via ESI.
-
Isolate the precursor ion of interest.
-
Perform ETD by reacting the precursor ions with a suitable reagent anion (e.g., fluoranthene).
-
Acquire the MS/MS spectra.
-
-
Data Analysis:
-
Analyze the acquired MS/MS spectra to identify the fragment ions (b, y, c, z, and any characteristic neutral losses).
-
Compare the fragmentation patterns of the D-thienylalanine-containing peptides with their phenylalanine-containing counterparts.
-
Utilize software tools for de novo sequencing and fragment ion annotation.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for comparing the fragmentation of D-thienylalanine and phenylalanine-containing peptides.
Caption: Workflow for comparative fragmentation analysis.
Logical Relationship of Fragmentation Techniques
The choice of fragmentation technique is guided by the analytical goal. CID provides robust backbone fragmentation for sequencing, while ETD is advantageous for preserving labile modifications and analyzing larger peptides.
Caption: Fragmentation pathways for peptide analysis.
Conclusion
A detailed understanding of the mass spectrometric fragmentation of D-thienylalanine is essential for its confident identification and the characterization of novel therapeutic peptides. While direct experimental data is not yet abundant, the principles of peptide fragmentation allow for informed predictions of its behavior in comparison to phenylalanine. The experimental protocols outlined in this guide provide a clear path for researchers to generate the necessary data to build a comprehensive understanding of D-thienylalanine fragmentation, thereby accelerating the development of next-generation peptide-based therapeutics.
A Comparative Guide to Fmoc- and Boc-SPPS for D-Amino Acid Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of peptides incorporating D-amino acids, the choice between Fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) methodologies is a critical decision that impacts efficiency, purity, and cost. This guide provides an objective comparison of these two predominant strategies, supported by experimental data and detailed protocols to aid in the selection of the most suitable approach for your specific needs.
Core Principles: A Tale of Two Chemistries
Solid-phase peptide synthesis, a revolutionary technique developed by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[] The key to successful SPPS lies in the use of protecting groups for the α-amino group of the incoming amino acid, preventing unwanted side reactions. The choice of this protecting group dictates the entire synthetic strategy.
Fmoc-SPPS employs the base-labile Fmoc group for Nα-protection. This group is stable to acidic conditions, allowing for the use of acid-labile protecting groups on the amino acid side chains (e.g., tBu, Trt). This "orthogonal" protection scheme is a key advantage of the Fmoc strategy.[] Deprotection is typically achieved using a mild base, such as piperidine in N,N-dimethylformamide (DMF).[2]
Boc-SPPS , the older of the two methods, utilizes the acid-labile Boc group for Nα-protection. Side-chain protecting groups are typically benzyl-based and are removed by a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), during the final cleavage step.[3] The repeated use of acid for Nα-deprotection (trifluoroacetic acid, TFA) can lead to the gradual loss of some side-chain protecting groups, a notable drawback of this strategy.[4]
Performance Comparison for D-Amino Acid Incorporation
The incorporation of D-amino acids introduces specific challenges, most notably the risk of racemization (epimerization) at the α-carbon of the D-amino acid or adjacent L-amino acids during the activation and coupling steps. The choice of SPPS strategy can significantly influence the extent of this side reaction.
| Parameter | Fmoc-SPPS | Boc-SPPS | Key Considerations for D-Amino Acids |
| Nα-Deprotection Conditions | Mildly basic (e.g., 20% piperidine in DMF) | Strongly acidic (e.g., 50% TFA in DCM) | The basic conditions of Fmoc deprotection are generally considered less harsh on the peptide backbone. However, prolonged exposure to base can promote side reactions like aspartimide formation if Asp is present.[5] For Boc-SPPS, the repetitive acid treatment can lead to premature side-chain deprotection. |
| Racemization/Epimerization | Can be significant, especially with racemization-prone amino acids like Cys and His.[6] However, modern coupling reagents and additives can effectively suppress it.[7] | Historically considered to have a lower risk of racemization during coupling due to the protonated state of the N-terminal amine after deprotection, which is less prone to attacking the ester bond.[8] However, the final strong acid cleavage can be harsh. | For Fmoc-SPPS, the choice of coupling reagent is critical. Fast-acting uronium/aminium salts (e.g., HBTU, HATU) with additives like HOBt or Oxyma Pure are recommended to minimize racemization.[7][9] The use of hindered bases like collidine instead of DIPEA can also reduce epimerization.[10] |
| Coupling Efficiency | Generally high, often exceeding 99% with modern coupling reagents.[] | Can be lower with traditional coupling reagents like DCC/HOBt, but in situ neutralization protocols can significantly improve efficiency.[11] | Steric hindrance from D-amino acids can sometimes slow down coupling reactions in both methods. Double coupling or the use of more potent coupling reagents may be necessary. |
| Orthogonality | Fully orthogonal strategy, allowing for selective deprotection of side-chain protecting groups.[] | "Quasi-orthogonal" as both Nα- and some side-chain protecting groups are acid-labile, relying on differential acid lability.[3] | The full orthogonality of Fmoc-SPPS is advantageous for complex peptides with D-amino acids requiring specific side-chain modifications. |
| Cleavage from Resin | Mildly acidic (e.g., TFA with scavengers) | Harsh, strong acids (e.g., HF, TFMSA) | The milder cleavage conditions of Fmoc-SPPS are beneficial for sensitive peptides containing D-amino acids and other modifications. The harsh conditions of Boc-SPPS can degrade certain peptides. |
| Overall Yield and Purity | High yields and purity are achievable with optimized protocols.[] | Can also produce high-quality peptides, particularly for hydrophobic sequences prone to aggregation where the protonated N-terminus in Boc-SPPS can be advantageous. | Purity is highly dependent on the successful suppression of racemization. Careful selection of coupling conditions is paramount in both strategies. |
Quantitative Data Summary
Table 1: Reported Racemization/Epimerization Rates in Fmoc-SPPS
| Amino Acid | Coupling Conditions | Racemization/Epimerization (%) | Reference |
| L-Cys(Trt) | Various coupling reagents | Varied significantly with reagent; minimized with DIC/Oxyma | [6] |
| L-His(Trt) | DIC/Oxyma | 1.8 | [6] |
| L-His(Trt) | DIC/Oxyma at 55 °C | 31.0 | [6] |
| D-Cysteine | HCTU/Collidine | Minimized formation of L-cysteine | [10] |
Table 2: Typical Yield and Purity for a Model Peptide Containing a Boc-N-Me-D-Glu(OBzl)-OH Residue in Boc-SPPS
| Parameter | Value | Notes |
| Resin Substitution | 0.5 - 1.0 mmol/g | Merrifield or PAM resin is commonly used. |
| Coupling Efficiency (per step) | >99% | Monitored by Kaiser or Isatin test. |
| Coupling Efficiency (N-Me-D-Glu) | ~95-98% | May require double coupling or optimized reagents. |
| Overall Crude Peptide Yield | 60 - 80% | Dependent on peptide length and sequence. |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is typically required. |
Experimental Protocols
Protocol 1: Fmoc-SPPS for Incorporation of a D-Amino Acid
This protocol outlines a general cycle for the incorporation of a D-amino acid using manual Fmoc-SPPS on a pre-loaded resin.
Materials:
-
Fmoc-protected D-amino acid
-
Peptide synthesis resin (e.g., Rink Amide resin) with the growing peptide chain
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagent (e.g., HCTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA, or 2,4,6-Collidine)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane - TIS)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine/DMF and agitate for 10-15 minutes.[2]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of D-Amino Acid:
-
In a separate vessel, dissolve the Fmoc-D-amino acid (3 equivalents relative to resin loading), the coupling reagent (e.g., HCTU, 2.9 equivalents), and the base (e.g., DIPEA or Collidine, 6 equivalents) in DMF.
-
Add the activated D-amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a qualitative test (e.g., Kaiser test for primary amines). A negative test indicates complete coupling. If the test is positive, the coupling step can be repeated.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid.
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection cycle, wash the resin with DCM and dry it.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Protocol 2: Boc-SPPS for Incorporation of a D-Amino Acid
This protocol outlines a general cycle for the incorporation of a D-amino acid using manual Boc-SPPS on a Merrifield resin.
Materials:
-
Boc-protected D-amino acid
-
Merrifield resin with the growing peptide chain
-
Dichloromethane (DCM)
-
50% (v/v) Trifluoroacetic acid (TFA) in DCM
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Coupling reagent (e.g., HBTU/HOBt or DIC/HOBt)
-
Anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., anisole)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add the 50% TFA/DCM solution and agitate for 2 minutes.
-
Drain the solution.
-
Add a fresh portion of 50% TFA/DCM and agitate for 20-30 minutes.[8]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) and DMF (3-5 times).
-
-
Neutralization:
-
Wash the resin with a 10% solution of DIPEA or TEA in DCM (2 times for 5 minutes each).
-
Wash the resin thoroughly with DCM (3-5 times).
-
-
Coupling of D-Amino Acid:
-
Pre-activation: In a separate vessel, dissolve the Boc-D-amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents). Allow to pre-activate for a few minutes.
-
In situ Neutralization/Coupling (Alternative): Add the Boc-D-amino acid (3 equivalents) and HOBt (3 equivalents) in DMF to the TFA salt of the peptide-resin. Then add the coupling reagent (e.g., DIC, 3 equivalents) and DIPEA (3 equivalents).
-
Agitate the reaction mixture for 1-2 hours.
-
Monitor the coupling completion with the Kaiser test.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid.
-
Final Cleavage:
-
Caution: HF is extremely hazardous and requires specialized equipment and training.
-
Dry the peptide-resin thoroughly.
-
In a specialized HF cleavage apparatus, treat the resin with anhydrous HF and appropriate scavengers at 0°C for 1-2 hours.
-
Evaporate the HF.
-
Precipitate, wash, and dry the crude peptide as described in the Fmoc protocol.
-
Visualization of SPPS Workflows
The following diagrams illustrate the cyclical nature of Fmoc- and Boc-SPPS.
Caption: Cyclical workflow of Fmoc-SPPS for D-amino acid incorporation.
Caption: Cyclical workflow of Boc-SPPS for D-amino acid incorporation.
Logical Relationship: Choosing the Right Strategy
Caption: Decision-making guide for selecting between Fmoc- and Boc-SPPS.
Conclusion
Both Fmoc- and Boc-SPPS are powerful strategies for the synthesis of peptides containing D-amino acids. The choice between them depends on a careful evaluation of the specific peptide sequence, the presence of other sensitive functionalities, and the available laboratory infrastructure.
Fmoc-SPPS is often the preferred method due to its milder reaction conditions, true orthogonality, and compatibility with a wide range of sensitive amino acids and modifications. For D-amino acid incorporation, the key to success lies in the use of modern, fast-acting coupling reagents and additives that minimize the risk of racemization.
Boc-SPPS , while requiring harsher conditions for final cleavage, can be advantageous for the synthesis of aggregation-prone, hydrophobic sequences. The development of in situ neutralization protocols has significantly improved its efficiency.
Ultimately, a thorough understanding of the chemistry and potential side reactions of both methods, coupled with careful optimization of reaction conditions, will enable the successful synthesis of high-quality peptides incorporating D-amino acids for a variety of research and therapeutic applications.
References
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mesalabs.com [mesalabs.com]
- 8. chempep.com [chempep.com]
- 9. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Fmoc-D-Thi-OH
For researchers, scientists, and drug development professionals, the integrity of scientific advancement is intrinsically linked to a commitment to safety and environmental stewardship. The proper handling and disposal of chemical reagents like Fmoc-D-Thi-OH, an unnatural amino acid derivative used in peptide synthesis, are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound and its associated waste streams.
Hazard Profile and Safety Precautions
Quantitative Data Summary
For easy reference, the key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C22H19NO4S[1] |
| Molar Mass | 393.46 g/mol [1] |
| Appearance | White to off-white powder |
| Storage Condition | Keep in a dark place, sealed in dry conditions, and stored in a freezer under -20°C[1] |
Experimental Protocols for Disposal
The proper disposal of this compound involves the careful segregation and handling of different waste streams generated during its use.
1. Unused or Expired Solid this compound:
-
Segregation: Do not mix solid this compound with other chemical waste.[4]
-
Packaging: Place the solid waste in a clearly labeled, sealed container. The label must include the full chemical name ("this compound"), the quantity, and the date of disposal.[4]
-
Collection: Dispose of the container through your institution's designated hazardous waste management program.[4][5]
2. Liquid Waste from Fmoc Deprotection:
The removal of the Fmoc protecting group, typically with a solution of piperidine in a solvent like dimethylformamide (DMF), is a primary source of liquid hazardous waste.[4][5]
-
Collection: All liquid waste from the deprotection step, including the reaction mixture and subsequent solvent washes, must be collected in a designated hazardous waste container.[2][3]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents (e.g., "Piperidine/DMF waste from Fmoc deprotection," "this compound byproducts").[5]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, segregated from incompatible chemicals.[5]
3. Contaminated Labware and Solid Waste:
-
Glassware: Rinse contaminated glassware with a suitable solvent (e.g., DMF, methanol, or acetone) to remove any residual chemical.[2] Collect this solvent rinse as hazardous liquid waste.[2] The cleaned glassware can then be washed with soap and water.
-
Consumables: All contaminated solid items, such as gloves, weighing paper, and pipette tips, must be disposed of as solid chemical waste.[2][5] Place these items in a designated, clearly labeled solid hazardous waste container.[3]
4. Spill Management:
-
In the event of a small spill of solid this compound, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.[2]
-
For liquid spills involving solvents, use an appropriate absorbent material, collect it in a sealed container, and dispose of it as hazardous waste.[2] Ensure the area is well-ventilated.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound and its associated waste streams.
Caption: Disposal workflow for this compound.
This structured approach to waste management is essential for maintaining a safe and compliant laboratory environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for chemical disposal, as local regulations may vary.[3][6] By adhering to these procedures, researchers can continue their vital work while upholding the highest standards of safety and environmental responsibility.
References
Personal protective equipment for handling Fmoc-D-Thi-OH
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like Fmoc-D-Thi-OH are paramount for ensuring a safe laboratory environment and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a key component in peptide synthesis.
Hazard Identification and Personal Protective Equipment (PPE)
While many Fmoc-protected amino acids are not classified as hazardous substances, it is crucial to take appropriate precautions to minimize exposure.[1][2] Dust formation should be particularly avoided.[2] The recommended Personal Protective Equipment (PPE) for handling this compound is summarized below.
| Protection Type | Recommended Equipment | Purpose |
| Respiratory Protection | N95 or P1 type dust mask | To be used where dust formation is possible.[1] |
| Eye Protection | Safety glasses with side-shields or goggles | Mandatory to prevent eye contact.[1][2] |
| Hand Protection | Chemical-resistant gloves | To prevent skin contact.[1][2] |
| Skin and Body Protection | Laboratory coat | To protect skin and clothing from contamination.[1] |
Operational Plan: Safe Handling Procedure
A systematic approach to handling this compound is critical to minimize risks. The following workflow outlines the key steps from receiving the compound to its use in experimental procedures.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
